2-(2,4-Dimethylphenoxy)propanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 190554. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(2,4-dimethylphenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-7-4-5-10(8(2)6-7)14-9(3)11(12)13/h4-6,9H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFJVJZSRAQXZEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10307259 | |
| Record name | 2-(2,4-dimethylphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10307259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
777-02-6 | |
| Record name | 777-02-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190554 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2,4-dimethylphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10307259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-(2,4-Dimethylphenoxy)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2,4-Dimethylphenoxy)propanoic acid is a member of the phenoxypropanoic acid class of organic compounds. This class of molecules is of significant interest due to their widespread use as herbicides. Understanding the chemical properties of this compound is crucial for its synthesis, analysis, and for elucidating its mechanism of action and potential environmental impact. This guide provides a comprehensive overview of its chemical characteristics, synthesis, reactivity, and spectroscopic profile, drawing on established principles and data from closely related analogues where specific information is not available.
Physicochemical Properties
The physicochemical properties of this compound are essential for its handling, formulation, and understanding its behavior in biological and environmental systems. While experimental data for this specific compound is limited, properties can be estimated based on its structure and data from similar compounds.
| Property | Value | Source/Method |
| Molecular Formula | C₁₁H₁₄O₃ | Calculated |
| Molecular Weight | 194.23 g/mol | Calculated |
| CAS Number | 2149-63-5 | Chemical Abstract Service |
| Melting Point | 122-124 °C (for 2,3-dimethyl isomer) | [1] |
| Boiling Point | ~321.4 °C (Predicted) | [1] |
| Appearance | Likely a crystalline solid | Analogy to related compounds |
| Solubility | Expected to be sparingly soluble in water and soluble in organic solvents like ethanol, acetone, and diethyl ether. | General properties of phenoxyalkanoic acids |
Synthesis of this compound
The most common and efficient method for synthesizing this compound is through the Williamson ether synthesis . This reaction involves the nucleophilic substitution of a haloalkanoate by a phenoxide ion.
Reaction Principle
The synthesis proceeds in two main steps:
-
Deprotonation of the phenol: 2,4-Dimethylphenol is treated with a strong base, such as sodium hydroxide or potassium hydroxide, to form the corresponding phenoxide ion. This increases the nucleophilicity of the oxygen atom.
-
Nucleophilic substitution: The phenoxide ion then acts as a nucleophile and attacks the electrophilic carbon of a 2-halopropanoic acid or its ester (e.g., ethyl 2-bromopropanoate), displacing the halide and forming the ether linkage. If an ester is used, a subsequent hydrolysis step is required to obtain the carboxylic acid.
Sources
An In-depth Technical Guide to 2-(2,4-Dimethylphenoxy)propanoic Acid as a Synthetic Auxin
Abstract
This technical guide provides a comprehensive overview of 2-(2,4-dimethylphenoxy)propanoic acid, a synthetic auxin belonging to the phenoxyalkanoic acid class of herbicides. This document is intended for researchers, scientists, and professionals in the fields of drug development, agriculture, and plant biology. It delves into the compound's mechanism of action, provides detailed protocols for its synthesis and biological evaluation, and discusses its place within the broader context of synthetic auxins. The information presented herein is grounded in established scientific principles and supported by authoritative references to ensure technical accuracy and practical utility.
Introduction: The Significance of Synthetic Auxins
Auxins are a class of plant hormones that play a pivotal role in regulating virtually all aspects of plant growth and development, including cell elongation, division, and differentiation. The discovery of natural auxins, most notably indole-3-acetic acid (IAA), revolutionized our understanding of plant biology. Subsequently, the development of synthetic molecules that mimic the activity of natural auxins has had a profound impact on agriculture and plant science research.
This compound is a member of the phenoxyalkanoic acid family of synthetic auxins, which also includes well-known herbicides such as 2,4-D, Dichlorprop, and Mecoprop.[1] These compounds are structurally similar to IAA and can elicit similar physiological responses in plants. However, a key difference lies in their metabolic stability. Unlike natural auxins, which are readily degraded by plants, many synthetic auxins are more resistant to metabolic breakdown, leading to their potent and often herbicidal effects at higher concentrations.[2] This guide will focus specifically on the technical details surrounding this compound, providing a foundational resource for its study and application.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. While specific experimental data for this compound is not extensively documented in publicly available literature, we can infer its properties based on its close structural analogs, Dichlorprop (2-(2,4-dichlorophenoxy)propanoic acid) and Mecoprop (2-(4-chloro-2-methylphenoxy)propanoic acid).
Table 1: Comparative Physicochemical Properties of Phenoxyalkanoic Acid Auxins
| Property | This compound (Predicted/Inferred) | Dichlorprop (2,4-DP)[3] | Mecoprop (MCPP)[4] |
| IUPAC Name | This compound | (RS)-2-(2,4-dichlorophenoxy)propanoic acid | (RS)-2-(4-chloro-2-methylphenoxy)propanoic acid |
| Molecular Formula | C₁₁H₁₄O₃ | C₉H₈Cl₂O₃ | C₁₀H₁₁ClO₃ |
| Molecular Weight | 194.23 g/mol | 235.06 g/mol | 214.64 g/mol |
| Appearance | White to off-white solid (Expected) | White solid | Colorless to white crystalline solid |
| Melting Point | Expected to be in the range of 90-120 °C | 116-120 °C | 94-95 °C |
| Water Solubility | Low to moderate solubility (Expected) | 720 mg/L at 20 °C | 620 mg/L at 20 °C |
| pKa | ~3-4 (Expected for a carboxylic acid) | 2.8 | 3.1 |
| LogP (Octanol-Water Partition Coefficient) | ~2.5-3.5 (Predicted) | 3.03 | 2.7 |
Mechanism of Action: Mimicking a Natural Hormone
Synthetic auxins like this compound exert their biological effects by hijacking the plant's natural auxin signaling pathway.[1] At the molecular level, they mimic indole-3-acetic acid (IAA), the primary native auxin in most plants.[5]
The core of the auxin signaling cascade involves the TIR1/AFB family of F-box proteins , which function as auxin co-receptors.[6] In the absence of auxin, transcriptional repressors known as Aux/IAA proteins bind to Auxin Response Factors (ARFs) , preventing them from activating the transcription of auxin-responsive genes.
When a synthetic auxin like this compound is introduced, it binds to the TIR1/AFB proteins. This binding event promotes the interaction between the TIR1/AFB protein and an Aux/IAA repressor, leading to the ubiquitination and subsequent degradation of the Aux/IAA protein by the 26S proteasome.[6] The degradation of the Aux/IAA repressor liberates the ARF transcription factor, allowing it to bind to auxin-responsive elements in the promoters of target genes and initiate their transcription.[6]
At herbicidal concentrations, the sustained activation of this pathway leads to an uncontrolled and chaotic cellular response, including ethylene production, cell wall loosening, and unregulated cell division and elongation.[3] This ultimately results in the death of susceptible plants.
Synthesis of this compound
The synthesis of this compound can be readily achieved through a Williamson ether synthesis . This classic organic reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 2,4-dimethylphenol acts as the nucleophile, attacking an ester of 2-halopropanoic acid, followed by hydrolysis of the resulting ester to the desired carboxylic acid.
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
2,4-Dimethylphenol
-
Ethyl 2-bromopropanoate (or ethyl 2-chloropropanoate)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Diethyl ether
-
Hydrochloric acid (HCl), concentrated and dilute
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Separatory funnel
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer, IR spectrometer, Mass spectrometer for product characterization
Procedure:
-
Formation of the Phenoxide: a. In a round-bottom flask, dissolve a known molar equivalent of 2,4-dimethylphenol in ethanol. b. To this solution, add one molar equivalent of sodium hydroxide pellets or a concentrated aqueous solution of NaOH. c. Stir the mixture at room temperature until the sodium hydroxide has completely dissolved and the sodium 2,4-dimethylphenoxide has formed.
-
Nucleophilic Substitution: a. To the freshly prepared phenoxide solution, add one molar equivalent of ethyl 2-bromopropanoate dropwise with stirring. b. Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Ester Isolation: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Remove the ethanol under reduced pressure using a rotary evaporator. c. To the residue, add water and transfer the mixture to a separatory funnel. d. Extract the aqueous layer with diethyl ether (3 x 50 mL). e. Combine the organic extracts and wash with a saturated sodium bicarbonate solution to remove any unreacted 2,4-dimethylphenol. f. Wash the organic layer with brine, then dry over anhydrous magnesium sulfate. g. Filter to remove the drying agent and concentrate the filtrate on a rotary evaporator to yield the crude ethyl 2-(2,4-dimethylphenoxy)propanoate.
-
Hydrolysis to the Carboxylic Acid: a. To the crude ester, add a solution of sodium hydroxide in a mixture of water and ethanol. b. Reflux the mixture for 1-2 hours to hydrolyze the ester. c. After cooling, remove the ethanol by rotary evaporation. d. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities. e. Carefully acidify the aqueous layer with cold, dilute hydrochloric acid until the pH is approximately 2. The product, this compound, should precipitate as a solid. f. Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Purification and Characterization: a. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene). b. Determine the melting point of the purified product. c. Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Expected Spectroscopic Data
-
¹H NMR:
-
A singlet for the carboxylic acid proton (δ 10-13 ppm), which is D₂O exchangeable.
-
A multiplet (likely a quartet) for the methine proton (CH) on the propanoic acid moiety (δ ~4.5-5.0 ppm).
-
A doublet for the methyl group (CH₃) on the propanoic acid moiety (δ ~1.5-1.7 ppm).
-
Singlets for the two methyl groups on the phenyl ring (δ ~2.2-2.4 ppm).
-
Multiplets for the aromatic protons on the phenyl ring (δ ~6.7-7.2 ppm).
-
-
¹³C NMR:
-
A peak for the carbonyl carbon of the carboxylic acid (δ ~170-180 ppm).
-
Peaks for the aromatic carbons (δ ~110-160 ppm).
-
A peak for the methine carbon of the propanoic acid moiety (δ ~70-80 ppm).
-
Peaks for the methyl carbons (δ ~15-25 ppm).
-
-
IR Spectroscopy:
-
A broad O-H stretch from the carboxylic acid dimer (2500-3300 cm⁻¹).
-
A strong C=O stretch from the carbonyl group (1700-1725 cm⁻¹).
-
C-O stretching vibrations for the ether linkage and the carboxylic acid (1200-1300 cm⁻¹).
-
C-H stretching and bending vibrations for the alkyl and aromatic groups.
-
-
Mass Spectrometry:
-
A molecular ion peak (M⁺) corresponding to the molecular weight of the compound.
-
Characteristic fragmentation patterns including the loss of the carboxylic acid group (-COOH), and cleavage of the ether bond.[8]
-
Biological Evaluation of Auxin Activity
To quantify the auxin activity of this compound, a variety of bioassays can be employed. The root elongation inhibition assay is a common and sensitive method for determining the dose-dependent effects of auxins.
Experimental Protocol: Arabidopsis Root Elongation Assay
Materials:
-
Arabidopsis thaliana seeds (e.g., Columbia-0 ecotype).
-
Murashige and Skoog (MS) medium including vitamins.
-
Sucrose.
-
Agar.
-
Petri dishes.
-
Stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Sterile water.
-
Growth chamber with controlled light and temperature.
-
Ruler or digital imaging system for root length measurement.
Procedure:
-
Seed Sterilization and Plating: a. Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by a 5-10 minute wash in a solution of 20% bleach and 0.1% Triton X-100. b. Rinse the seeds 4-5 times with sterile distilled water. c. Resuspend the seeds in sterile 0.1% agar and store at 4°C for 2-3 days for stratification. d. Prepare MS agar plates containing 1% sucrose and a range of concentrations of this compound (e.g., 0, 0.01, 0.1, 1, 10, 100 µM). Ensure the final solvent concentration is consistent across all plates, including the control. e. Pipette the stratified seeds in a line onto the surface of the agar plates.
-
Seedling Growth: a. Seal the plates with breathable tape and place them vertically in a growth chamber with a long-day photoperiod (e.g., 16 hours light / 8 hours dark) at a constant temperature (e.g., 22°C). b. Allow the seedlings to grow for 5-7 days.
-
Data Collection and Analysis: a. After the growth period, remove the plates from the growth chamber. b. Measure the primary root length of at least 10-15 seedlings for each concentration. This can be done by scanning the plates and using image analysis software (e.g., ImageJ) or by using a ruler under a dissecting microscope. c. Calculate the average root length and standard error for each concentration. d. Plot the average root length as a percentage of the control (no auxin) against the logarithm of the this compound concentration to generate a dose-response curve. e. From the dose-response curve, the IC₅₀ value (the concentration that causes 50% inhibition of root growth) can be determined.
Applications and Comparative Analysis
This compound, like its chemical relatives, is primarily of interest as a selective herbicide for the control of broadleaf weeds in grass crops.[5] The presence of the two methyl groups on the phenyl ring influences its lipophilicity and interaction with the auxin receptors, which in turn affects its herbicidal efficacy and crop selectivity.
Table 2: Comparative Herbicidal Activity of Phenoxyalkanoic Acids
| Herbicide | Primary Target Weeds | Relative Potency (General) | Key Characteristics |
| 2,4-D | Broadleaf weeds (e.g., dandelion, plantain) | High | One of the first and most widely used synthetic auxins.[5] |
| Dichlorprop (2,4-DP) | Broadleaf weeds, especially those resistant to 2,4-D (e.g., henbit, knotweed) | High | Often used in combination with other herbicides to broaden the spectrum of control.[1] |
| Mecoprop (MCPP) | Chickweed, clover, and other broadleaf weeds | Moderate to High | Also frequently used in herbicide mixtures for lawn care.[1][4] |
| This compound | Expected to be effective against a similar range of broadleaf weeds | Moderate to High (Predicted) | The dimethyl substitution may alter its selectivity and persistence compared to chlorinated analogs. |
The choice of a particular synthetic auxin often depends on the target weed species, the crop in which it will be used, and environmental conditions. The development of new synthetic auxins like this compound is driven by the need for herbicides with improved efficacy, selectivity, and environmental profiles.
Conclusion
This compound represents a classic example of a synthetic auxin with significant potential for applications in agriculture and as a tool for plant biology research. Its mechanism of action, rooted in the mimicry of natural auxin and the subsequent overstimulation of the TIR1/AFB signaling pathway, is well-understood within the broader context of phenoxyalkanoic acids. The synthetic and analytical protocols outlined in this guide provide a robust framework for researchers to produce, characterize, and evaluate this compound. Further research into its specific biological activity, receptor binding affinities, and environmental fate will be crucial in fully elucidating its potential and optimizing its use.
References
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Chemical Warehouse. (n.d.). 2,4-DP (Dichlorprop) - Active Ingredient Page. Retrieved from [Link]
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Wikipedia. (2023). Dichlorprop. Retrieved from [Link]
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Wikipedia. (2023). Mecoprop. Retrieved from [Link]
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The Green Thumb 2.0. (2013). 2,4-D and Mecoprop-p and Dicamba – Oh My! Retrieved from [Link]
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University of Hertfordshire. (n.d.). Dichlorprop-P (Ref: BAS 044H). AERU. Retrieved from [Link]
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Pacific Northwest Pest Management Handbooks. (n.d.). Dichlorprop, 2,4-DP. Retrieved from [Link]
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ResearchGate. (n.d.). Mecoprop. Retrieved from [Link]
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- Glover, B. J., et al. (2016). The differential binding and biological efficacy of auxin herbicides. Pest Management Science, 72(2), 255-262.
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Purdue University. (n.d.). CHOOSING, COMPARING, AND SELECTING HERBICIDE COMBINATIONS FOR BROADLEAF WEED CONTROL. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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ResearchGate. (n.d.). Efficacy of Triclopyr and Synthetic Auxin Herbicide Mixtures for Common Blue Violet (Viola sororia Willd.) Control. Retrieved from [Link]
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ResearchGate. (n.d.). The auxin herbicide mecoprop-P in new light: Filling the data gap for dicotyledonous macrophytes. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Infrared spectral studies of propanoic acid in various solvents. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Methyl-2-(4-methylphenoxy)propanoic acid. Retrieved from [Link]
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SpectraBase. (n.d.). This compound. Retrieved from [Link]
- Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120.
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PubChem. (n.d.). 2-(4-Methoxyphenoxy)-2-methylpropanoic acid. Retrieved from [Link]
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PubChem. (n.d.). 2-(2-Methoxyphenoxy)propanoic acid. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). mass spectrum of propanoic acid. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2-[4-(2-Quinoxalinyloxy)phenoxy]propanoic acid. Retrieved from [Link]
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ResearchGate. (n.d.). Activity of auxins and 2,4-D analogues compared to the parameters from.... Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 2-methylpropanoic acid. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000237). Retrieved from [Link]
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Organic Syntheses. (n.d.). 2-phenylpropionic acid. Retrieved from [Link]
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NIST WebBook. (n.d.). Propanoic acid, 2,2-dimethyl-, methyl ester. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2-(4-hydroxyphenoxy)propanoic acid. Retrieved from [Link]
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PubMed. (2024). Synthetic auxin herbicide 2,4-D and its influence on a model BY-2 suspension. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 2,2-dimethylolpropionic acid.
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NIST WebBook. (n.d.). Propanoic acid, 2,2-dimethyl-. Retrieved from [Link]
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PubMed. (2016). Aminooxy-naphthylpropionic acid and its derivatives are inhibitors of auxin biosynthesis targeting l-tryptophan aminotransferase: structure-activity relationships. Retrieved from [Link]
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Cheméo. (n.d.). Propanoic acid Mixtures - Chemical & Physical Properties. Retrieved from [Link]
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FooDB. (n.d.). Showing Compound (S)-2-(4-Methoxyphenoxy)propanoic acid (FDB019973). Retrieved from [Link]
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An In-Depth Technical Guide to 3-Methyl-1-pentyn-3-ol (Meparfynol)
Note on Chemical Identification: The provided CAS Number, 777-02-6, corresponds to 2-(2,4-dimethylphenoxy)propanoic acid, for which public, in-depth technical data is limited.[1][2][3] However, the structural context and wide availability of data for the closely related CAS number 77-75-8 , which corresponds to 3-Methyl-1-pentyn-3-ol , suggest a possible typographical error in the query. This guide focuses on 3-Methyl-1-pentyn-3-ol (CAS 77-75-8), a compound with significant applications in research and development, to provide a comprehensive and relevant technical resource.
Abstract & Strategic Overview
3-Methyl-1-pentyn-3-ol (also known as Meparfynol or Methylpentynol) is a tertiary acetylenic alcohol that possesses a unique bifunctional structure, incorporating both a terminal alkyne and a hydroxyl group. This configuration makes it a highly versatile molecule with a rich history and diverse applications. Initially developed for its pharmacological properties as a sedative and hypnotic agent, its utility has expanded significantly.[4][5][6] In modern research and industrial settings, it serves as a crucial intermediate in organic synthesis, a stabilizer for chlorinated solvents, a viscosity reducer, and an initiator in polymerization reactions.[4][7][8] This guide provides a detailed exploration of its chemical structure, core properties, synthesis protocols, and key applications for professionals in drug development and material science.
Chemical Identity and Structural Elucidation
The unique reactivity and physical properties of 3-Methyl-1-pentyn-3-ol are a direct consequence of its molecular architecture. The presence of the terminal alkyne's acidic proton and the nucleophilic tertiary alcohol group dictates its role in chemical transformations.
-
IUPAC Name: 3-Methyl-1-pentyn-3-ol
-
Common Synonyms: Meparfynol, Methylpentynol, Ethyl ethynyl methyl carbinol[9]
-
CAS Number: 77-75-8
-
Molecular Formula: C₆H₁₀O[10]
-
SMILES: CCC(C)(O)C#C[9]
-
InChI Key: QXLPXWSKPNOQLE-UHFFFAOYSA-N[9]
Caption: Workflow for the synthesis of 3-Methyl-1-pentyn-3-ol.
Applications in Research and Drug Development
The dual functionality of 3-Methyl-1-pentyn-3-ol makes it a valuable building block and active agent in several scientific domains.
Pharmaceutical and Pharmacological Applications
-
Hypnotic and Sedative Agent: Historically, Meparfynol was used as a soporific (sleep-inducing) and anesthetic agent, demonstrating its activity as a central nervous system depressant. [4][5]It is classified as a small molecule drug that has reached phase IV clinical trials. [10]* Enzyme Induction: Studies in animal models have shown that 3-Methyl-1-pentyn-3-ol is an inducer of the hepatic cytochrome P450 enzyme, specifically P4503A, in mice. This property is critical for drug development professionals to consider, as it can influence the metabolism of co-administered drugs.
-
Synthesis of Active Pharmaceutical Ingredients (APIs): Its structure is a valuable scaffold. It serves as a reactant in the synthesis of complex molecules like 2,6,9-trisubstituted purine-based Cyclin-Dependent Kinase (CDK) inhibitors, which are investigated for their potential in cancer therapy. [9]
Industrial and Material Science Applications
-
Polymer Chemistry: It acts as an initiator for the ring-opening polymerization of L-lactide, leading to the synthesis of polylactide with a terminal propargyl group. [9]This functional group allows for further modification, for example, via click chemistry.
-
Solvent Stabilization: It is widely used as a stabilizer in chlorinated solvents, preventing their degradation. [4][5]* Coatings and Resins: Its reactive nature allows it to be used as a viscosity reducer, a reactive diluent, or a participant in curing mechanisms for advanced coating and resin formulations. [7][8]* Electroplating: It functions as a brightener in nickel and copper electroplating baths. [5][7]
Safety, Handling, and Storage
As a flammable and moderately toxic chemical, strict adherence to safety protocols is mandatory.
-
GHS Hazards: The compound is classified as a flammable liquid and vapor (H226), is harmful if swallowed (H302), and can cause serious eye damage (H318). [10]It is also considered harmful to aquatic life with long-lasting effects (H412). [10]* Handling: Work should be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Keep away from heat, sparks, open flames, and other ignition sources. [5]Use non-sparking tools and take measures to prevent static discharge. [5]* Storage: Store in a tightly closed container in a dedicated flammables area that is cool, dry, and well-ventilated. [4][5]* Toxicity: It is reported to be moderately toxic by intraperitoneal and subcutaneous routes. The oral LD50 in mice, rats, and guinea pigs is in the range of 600-900 mg/kg. [6]
References
-
Meparfynol [3-Methyl-1-pentyn-3-ol]77-75-8. (n.d.). Chongqing Furun Chemicals CO., LTD. Retrieved from [Link]
-
3-Methyl-1-pentyn-3-ol. (n.d.). PubChem. Retrieved from [Link]
-
3-methyl-1-penten-3-ol. (n.d.). The Good Scents Company. Retrieved from [Link]
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The Dawn of Selective Weed Control: A Technical Guide to the Discovery and History of Phenoxypropanoic Acid Herbicides
A Foreword for the Modern Researcher: The mid-20th century witnessed a revolution in agricultural science with the advent of synthetic herbicides. Among the vanguard of these pioneering chemicals were the phenoxyalkanoic acids, a class of compounds that forever changed the landscape of weed management. This technical guide delves into the discovery, history, and core scientific principles of a key subclass: the phenoxypropanoic acids. Designed for researchers, scientists, and professionals in drug and herbicide development, this document provides an in-depth exploration of their synthesis, mechanism of action, stereochemical intricacies, and the analytical methodologies that underpin their study.
Genesis of a New Era in Weed Control: The Phenoxyalkanoic Acid Revolution
The story of phenoxypropanoic acid herbicides is intrinsically linked to the broader discovery of phenoxyacetic acids. In the crucible of 1940s chemical research, scientists on both sides of the Atlantic independently unearthed the herbicidal properties of synthetic auxins.[1] The natural plant hormone, indole-3-acetic acid (IAA), was known to regulate plant growth; however, at high concentrations, it could induce uncontrolled, fatal growth.[2] This understanding laid the groundwork for the synthesis of chemical mimics that could selectively target broadleaf weeds in monocotyledonous crops like wheat and corn.
The first wave of these synthetic auxins included the now-famous 2,4-dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA), introduced in 1946.[3] These compounds proved remarkably effective, ushering in a new era of chemical weed control and significantly boosting agricultural productivity.
The Emergence of the Propanoic Analogs: Dichlorprop and Mecoprop
Building on the success of the initial phenoxyacetic acids, researchers sought to develop analogs with improved efficacy and a broader spectrum of weed control. This led to the development of the phenoxypropanoic acids, distinguished by the addition of a methyl group to the carboxylic acid side chain. This seemingly minor modification had profound implications, creating a chiral center and introducing the concept of stereoisomerism to this class of herbicides.[4]
The two most prominent members of this subclass are:
-
Dichlorprop (2,4-DP): Chemically known as 2-(2,4-dichlorophenoxy)propanoic acid, it emerged as a potent herbicide for controlling a wide range of annual and perennial broadleaf weeds.[4]
-
Mecoprop (MCPP): With the chemical name 2-(4-chloro-2-methylphenoxy)propanoic acid, mecoprop was first introduced as a herbicide in 1960.[2][5] It proved particularly effective against weeds like chickweed and clover, often in combination with other phenoxy herbicides.[3]
Initially, both dichlorprop and mecoprop were marketed as racemic mixtures, containing equal amounts of both stereoisomers.[4][6]
The Decisive Role of Chirality: The (R)-Enantiomer
A critical breakthrough in the understanding and application of phenoxypropanoic acid herbicides was the discovery that their herbicidal activity is almost exclusively confined to the (R)-enantiomer.[4][6] This stereoselectivity is a cornerstone of their biological activity. The (S)-enantiomer is largely inactive as a herbicide.
This discovery had significant commercial and regulatory implications. Advances in asymmetric synthesis and chiral separation techniques made it possible to produce enantiopure (R)-dichlorprop (dichlorprop-P) and (R)-mecoprop (mecoprop-P).[4][7] Today, in many regions, including the United States, only the herbicidally active (R)-isomers are approved for use, reducing the environmental load of the inactive (S)-enantiomer.[4]
Mechanism of Action: Mimicking a Natural Growth Regulator
Phenoxypropanoic acid herbicides, like their phenoxyacetic acid predecessors, function as synthetic auxins.[2][8] Their primary mechanism of action involves mimicking the natural plant hormone indole-3-acetic acid (IAA).[3]
The herbicidal effect is a result of overwhelming the plant's natural hormonal regulatory systems. The key steps in this process are:
-
Absorption and Translocation: Applied to the foliage, the herbicide is absorbed and translocated throughout the plant, accumulating in areas of active growth (meristems).[8]
-
Binding to Auxin Receptors: The (R)-enantiomer of the phenoxypropanoic acid binds to auxin-binding proteins (ABPs), initiating a signaling cascade.
-
Disruption of Hormonal Balance: This binding leads to an abnormal and sustained hormonal response, far exceeding what would occur with natural IAA.
-
Uncontrolled Growth: The plant undergoes rapid and uncontrolled cell division and elongation, leading to a variety of physiological disruptions, including stem and leaf malformations, and damage to the vascular tissue.[4][8]
-
Plant Death: Ultimately, this chaotic and unsustainable growth exhausts the plant's resources, leading to its death.
The following diagram illustrates the simplified signaling pathway of phenoxypropanoic acid herbicides as synthetic auxins.
Caption: Simplified signaling pathway of phenoxypropanoic acid herbicides.
Chemical Synthesis: From Precursors to Active Ingredient
The synthesis of phenoxypropanoic acids generally involves the reaction of a substituted phenol with a derivative of propanoic acid.
General Synthesis of Dichlorprop
A common laboratory-scale synthesis of dichlorprop involves the following steps:
-
Chlorination of Phenol: Phenol is chlorinated to produce 2,4-dichlorophenol. This step can also yield other chlorinated phenols as byproducts.[1]
-
Condensation Reaction: The 2,4-dichlorophenol is then reacted with 2-chloropropionic acid in the presence of a base, such as potassium hydroxide, in a suitable solvent like dimethyl sulfoxide.[9]
-
Neutralization and Isolation: The reaction mixture is neutralized with an acid, such as sulfuric acid, to precipitate the dichlorprop.[9] The product is then filtered and purified.
The following diagram illustrates the general synthetic route for dichlorprop.
Caption: General synthetic pathway for dichlorprop.
Experimental Protocol: Laboratory Synthesis of Dichlorprop
Materials:
-
2,4-Dichlorophenol
-
2-Chloropropionic acid
-
Potassium hydroxide (KOH)
-
Dimethyl sulfoxide (DMSO)
-
Sulfuric acid (H₂SO₄), concentrated
-
n-Hexane
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Heating mantle
-
Dropping funnel
-
Filtration apparatus (Büchner funnel and flask)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,4-dichlorophenol (1 mol) in dimethyl sulfoxide (300-400 mL).[9]
-
Add potassium hydroxide (1 mol) to the solution and stir until dissolved.[9]
-
Slowly add 2-chloropropionic acid (1 mol) to the reaction mixture via a dropping funnel.[9]
-
Heat the reaction mixture to 20-80 °C and maintain this temperature with stirring for several hours until the reaction is complete (monitored by TLC or HPLC).[9]
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly neutralize the mixture with concentrated sulfuric acid until the pH is acidic, which will cause the dichlorprop to precipitate.[9]
-
Filter the precipitate using a Büchner funnel and wash with cold water.
-
The crude dichlorprop can be further purified by recrystallization from a suitable solvent, such as n-hexane.[9]
-
Dry the purified product under vacuum.
Synthesis of Mecoprop-P
The commercial production of the herbicidally active (R)-enantiomer, mecoprop-P, involves reacting 4-chloro-2-methylphenol with a propionic acid derivative.[7] The resulting racemic mixture is then resolved to isolate the (R)-isomer.[7] This chiral resolution can be achieved through techniques such as crystallization with a chiral amine or through chromatographic methods.[7]
Comparative Efficacy and Toxicological Profile
The efficacy of phenoxypropanoic acid herbicides varies depending on the target weed species, application rate, and environmental conditions. They are particularly effective against many common broadleaf weeds found in turf and cereal crops.
| Herbicide | Target Weeds | General Efficacy |
| Dichlorprop | Polygonum species, chickweed, cleavers | Good to Excellent |
| Mecoprop | Chickweed, clovers, plantain | Good to Excellent |
Toxicological Data:
The acute toxicity of phenoxypropanoic acid herbicides is generally considered to be low to moderate.
| Herbicide | LD₅₀ (Oral, Rat) | Toxicity Class |
| Dichlorprop | 537 mg/kg[4] | III (Slightly Toxic)[4] |
| Mecoprop | Varies by source | III (Slightly Toxic) |
The U.S. Environmental Protection Agency (EPA) has classified the (R)-isomer of dichlorprop as "Not Likely to be Carcinogenic to Humans."[4] However, like other phenoxy herbicides, there has been some concern regarding their potential for carcinogenicity, with the International Agency for Research on Cancer (IARC) classifying them as Group 2B, "possibly carcinogenic to humans."[4]
Analytical Methodologies for Residue Analysis
The detection and quantification of phenoxypropanoic acid herbicide residues in environmental and biological samples are crucial for monitoring their fate and ensuring regulatory compliance. A variety of analytical techniques are employed for this purpose.
Sample Preparation and Extraction
A common procedure for extracting these herbicides from soil is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
Experimental Protocol: QuEChERS-based Extraction of Phenoxypropanoic Acids from Soil
Materials:
-
Soil sample (air-dried and sieved)
-
Acetonitrile
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18)
-
Centrifuge and centrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh 10 g of the soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS salts (e.g., magnesium sulfate and sodium chloride).
-
Vortex the tube vigorously for 1 minute.
-
Centrifuge the tube at 3000 rpm for 5 minutes.
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing PSA and C18 sorbents.
-
Vortex for 30 seconds.
-
Centrifuge at 3000 rpm for 5 minutes.
-
The resulting supernatant is ready for analysis by LC-MS/MS or GC-MS.
Instrumental Analysis
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a widely used and highly sensitive method for the analysis of phenoxypropanoic acid herbicides.
The following diagram outlines the general workflow for the analysis of phenoxypropanoic acid herbicide residues.
Caption: General workflow for phenoxypropanoic acid herbicide residue analysis.
Conclusion and Future Perspectives
The discovery and development of phenoxypropanoic acid herbicides marked a significant milestone in the history of agriculture. Their selective control of broadleaf weeds has contributed immensely to global food security. The elucidation of the stereospecificity of their herbicidal activity has led to the development of more environmentally benign formulations. As the challenges of herbicide resistance and environmental stewardship continue to evolve, a thorough understanding of the history, chemistry, and biology of these foundational herbicides remains critically important for the development of next-generation weed management strategies.
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Synthesis of Dichlorprop-Zn/Al-hydrotalcite Nanohybrid and its Controlled Release Property. (n.d.). CORE. Retrieved January 17, 2026, from [Link]
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5 The synthesis of dichlorprop anno 1950. The initial chlorination of... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Dichlorprop. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
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Mecoprop. (2020, August 9). Coastal Wiki. Retrieved January 17, 2026, from [Link]
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Public Release Summary - DICHLORPROP-P in the product NUFARM CORASIL PLANT GROWTH REGULATOR. (n.d.). Australian Pesticides and Veterinary Medicines Authority. Retrieved January 17, 2026, from [Link]
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Dichlorprop (Ref: RD 406). (n.d.). AERU, University of Hertfordshire. Retrieved January 17, 2026, from [Link]
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Dichlorprop-P (Ref: BAS 044H). (n.d.). AERU, University of Hertfordshire. Retrieved January 17, 2026, from [Link]
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Dichlorprop-P. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
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The Biological Activity of Dimethyl-Substituted Phenoxy Acids: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the biological activity of dimethyl-substituted phenoxy acids, a significant class of synthetic auxin herbicides. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanisms of action, structure-activity relationships, and key experimental methodologies pertinent to this class of compounds. With a focus on scientific integrity and practical application, this guide aims to be an essential resource for those investigating and utilizing these important molecules.
Introduction: The Rise of Synthetic Auxins and the Significance of Dimethyl Substitution
The discovery of phenoxyacetic acids as selective herbicides in the 1940s revolutionized agriculture by enabling the effective control of broadleaf weeds in cereal crops.[1] These compounds, acting as mimics of the natural plant hormone indole-3-acetic acid (IAA), induce uncontrolled and ultimately lethal growth in susceptible plant species.[2][3] Among the diverse range of phenoxy herbicides, the dimethyl-substituted analogues, principally Mecoprop (MCPP) and Dichlorprop (2,4-DP), represent a crucial subclass with distinct properties and applications.
The introduction of a methyl group at the alpha-carbon of the carboxylic acid side chain creates a chiral center, resulting in two stereoisomers (enantiomers).[4][5] A pivotal aspect of their biological activity is that the herbicidal effect is almost exclusively attributed to the (R)-(+)-enantiomer.[3][5] This stereoselectivity has profound implications for their efficacy, environmental fate, and regulatory assessment. This guide will explore the multifaceted biological activity of these compounds, from their molecular interactions with auxin receptors to their physiological impact on target plants.
Mechanism of Action: Mimicry and Mayhem at the Molecular Level
Dimethyl-substituted phenoxy acids, like other auxin herbicides, exert their phytotoxic effects by hijacking the plant's natural auxin signaling pathway.[2][6] This process can be dissected into several key stages:
2.1. Perception at the Receptor Level:
The primary molecular target for synthetic auxins is the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of F-box proteins, which function as auxin co-receptors.[7] The binding of an auxin, be it natural or synthetic, to the TIR1/AFB protein facilitates the formation of a ternary complex with an Aux/IAA transcriptional repressor protein.[7][8] This interaction acts as a "molecular glue," leading to the ubiquitination and subsequent degradation of the Aux/IAA repressor by the 26S proteasome.[7]
Quantitative binding assays have revealed that Mecoprop and Dichlorprop exhibit significant binding to TIR1, with affinities that can be higher than that of the archetypal phenoxy herbicide, 2,4-D.[7] This enhanced binding affinity may contribute to their potent herbicidal activity.
Signaling Pathway of Dimethyl-Substituted Phenoxy Acids:
Caption: Molecular mechanism of dimethyl-substituted phenoxy acid action.
2.2. Downstream Physiological Consequences:
The degradation of Aux/IAA repressors unleashes Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of a multitude of auxin-responsive genes.[9] The sustained and excessive activation of these genes leads to a cascade of physiological disruptions, including:
-
Uncontrolled Cell Division and Elongation: This results in abnormal growth, such as twisting and curling of stems and leaves.[2]
-
Increased Ethylene Production: The overproduction of this stress-related hormone contributes to senescence and tissue damage.[4]
-
Altered Cell Wall Plasticity: This disrupts normal tissue development and integrity.[4]
-
Induction of Ferroptosis-like Death: Recent research suggests that (R)-Dichlorprop can trigger a form of programmed cell death characterized by iron-dependent accumulation of reactive oxygen species (ROS) and lipid peroxidation, a mechanism distinct from the classical auxin response.[10]
Structure-Activity Relationships: The Importance of Chirality and Substitution
The herbicidal efficacy of dimethyl-substituted phenoxy acids is intricately linked to their molecular structure.
3.1. The Critical Role of the (R)-Enantiomer:
As previously mentioned, the biological activity resides almost exclusively in the (R)-enantiomer.[3][5] The (S)-enantiomer is largely inactive. This stereoselectivity is a consequence of the specific three-dimensional fit required for effective binding to the TIR1/AFB receptor pocket.
Quantitative Bioactivity of Mecoprop and Dichlorprop Enantiomers
| Compound | Enantiomer | Target Species | Endpoint | Value | Reference |
| Mecoprop | (R)-(+) | Ranunculus aquatilis | EC50 (21 days) | 46.9 µg/L | [11] |
| Mecoprop | (R)-(+) | Ludwigia repens | EC50 (21 days) | 656.4 µg/L | [11] |
| Dichlorprop | Racemic | Scenedesmus obliquus | EC50 (96h) | Varies | [12] |
| Dichlorprop | (R)-enantiomer | Scenedesmus obliquus | Higher toxicity than (S) | - | [12] |
| Dichlorprop | (S)-enantiomer | Chlorella vulgaris | Higher toxicity than (R) | - | [12] |
3.2. Influence of Ring Substitution:
The nature and position of substituents on the phenyl ring also play a crucial role in determining the herbicidal activity and selectivity of these compounds. The chlorine atoms in Dichlorprop (2,4-dichloro) and the chlorine and methyl groups in Mecoprop (4-chloro-2-methyl) contribute to the overall electronic and steric properties of the molecule, influencing its binding affinity to the receptor and its metabolic stability within the plant.
Experimental Protocols for Assessing Biological Activity
A thorough understanding of the biological activity of dimethyl-substituted phenoxy acids necessitates robust and reproducible experimental protocols.
4.1. Protocol for Auxin Activity Bioassay (Agar-Based Root Elongation Assay):
This protocol provides a method to assess the auxin-like activity of Mecoprop and Dichlorprop by measuring their effect on the root elongation of a model plant species like Arabidopsis thaliana.
Materials:
-
Arabidopsis thaliana seeds (e.g., Columbia-0 ecotype)
-
Murashige and Skoog (MS) medium including vitamins
-
Sucrose
-
Agar
-
Petri dishes (9 cm)
-
Stock solutions of (R)-Mecoprop and (R)-Dichlorprop in a suitable solvent (e.g., DMSO)
-
Sterile water
-
Growth chamber with controlled light and temperature
Procedure:
-
Seed Sterilization: Surface-sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by 10 minutes in a 1% sodium hypochlorite solution with a drop of Tween-20. Rinse the seeds 3-5 times with sterile water.
-
Plating: Resuspend the sterilized seeds in sterile 0.1% agar and plate them on MS agar plates.
-
Stratification: Store the plates at 4°C in the dark for 2-3 days to synchronize germination.
-
Germination: Transfer the plates to a growth chamber (e.g., 22°C, 16h light/8h dark cycle) and allow the seeds to germinate and grow for 4-5 days until the roots are approximately 1 cm long.
-
Treatment Plates: Prepare MS agar plates containing a range of concentrations of (R)-Mecoprop or (R)-Dichlorprop. A solvent control (containing the same concentration of DMSO as the highest herbicide concentration) and a negative control (no herbicide) should be included.
-
Seedling Transfer: Carefully transfer the seedlings from the germination plates to the treatment plates, arranging them vertically on the agar surface.
-
Incubation: Place the treatment plates vertically in the growth chamber and incubate for a defined period (e.g., 5-7 days).
-
Data Collection: At the end of the incubation period, scan the plates and measure the length of the primary root of each seedling using image analysis software (e.g., ImageJ).
-
Data Analysis: Calculate the average root length for each treatment and express it as a percentage of the control. Plot the percentage of root growth inhibition against the logarithm of the herbicide concentration to determine the EC50 value (the concentration that causes 50% inhibition of root growth).
Experimental Workflow for Auxin Bioassay:
Caption: Workflow for conducting an agar-based root elongation bioassay.
4.2. Protocol for In Vitro Auxin Receptor Binding Assay (Surface Plasmon Resonance - SPR):
This protocol outlines the use of SPR to measure the binding affinity of Mecoprop and Dichlorprop to the TIR1 auxin receptor.[13]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified TIR1/AFB protein
-
Running buffer (e.g., HBS-EP+)
-
Solutions of (R)-Mecoprop and (R)-Dichlorprop at various concentrations
-
Regeneration solution (e.g., glycine-HCl, pH 2.5)
Procedure:
-
Chip Preparation: Activate the sensor chip surface using a mixture of EDC and NHS according to the manufacturer's instructions.
-
Protein Immobilization: Immobilize the purified TIR1/AFB protein onto the activated sensor chip surface via amine coupling.
-
Blocking: Deactivate any remaining active esters on the surface with ethanolamine.
-
Binding Analysis:
-
Equilibrate the system with running buffer.
-
Inject a series of concentrations of the analyte ((R)-Mecoprop or (R)-Dichlorprop) over the sensor surface.
-
Monitor the change in the SPR signal (response units, RU) over time, which corresponds to the binding of the analyte to the immobilized protein.
-
After each injection, allow for a dissociation phase where running buffer flows over the surface.
-
-
Regeneration: Regenerate the sensor surface by injecting the regeneration solution to remove any bound analyte.
-
Data Analysis:
-
Subtract the response from a reference flow cell (without immobilized protein) to correct for bulk refractive index changes.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka). A lower KD value indicates a higher binding affinity.
-
4.3. Protocol for Gene Expression Analysis (Quantitative Real-Time PCR - qRT-PCR):
This protocol describes how to measure changes in the expression of auxin-responsive genes in plant tissue treated with Mecoprop or Dichlorprop.[14][15]
Materials:
-
Plant tissue (e.g., Arabidopsis seedlings) treated with the herbicide and control tissue
-
Liquid nitrogen
-
RNA extraction kit
-
DNase I
-
Reverse transcription kit
-
qRT-PCR master mix (e.g., SYBR Green)
-
qRT-PCR instrument
-
Primers for target auxin-responsive genes and a reference gene (e.g., Actin)
Procedure:
-
Sample Collection and RNA Extraction: Harvest plant tissue at specific time points after treatment, immediately freeze in liquid nitrogen, and extract total RNA using a suitable kit.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcription kit.
-
qRT-PCR:
-
Prepare the qRT-PCR reaction mix containing the master mix, forward and reverse primers for the target or reference gene, and the cDNA template.
-
Run the qRT-PCR reaction in a thermal cycler using a program with an initial denaturation step, followed by a series of amplification cycles (denaturation, annealing, extension), and a final melting curve analysis to check for primer specificity.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each reaction.
-
Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).
-
Calculate the fold change in gene expression in the treated samples relative to the control samples using the 2^-ΔΔCt method.
-
Analytical Methodologies for Detection and Quantification
Accurate detection and quantification of dimethyl-substituted phenoxy acids are crucial for research, environmental monitoring, and regulatory purposes.
5.1. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC):
HPLC and GC are the primary analytical techniques for the separation and quantification of Mecoprop and Dichlorprop.[16][17]
-
HPLC: Often coupled with a diode-array detector (DAD) or mass spectrometry (MS/MS), HPLC is suitable for the direct analysis of these polar, acidic compounds in aqueous samples.[4][17]
-
GC: GC analysis typically requires a derivatization step to convert the acidic herbicides into more volatile esters (e.g., methyl esters) before injection.[18] GC coupled with an electron capture detector (ECD) or MS provides high sensitivity and selectivity.
5.2. Enantioselective Analysis:
Given the stereospecific activity of these herbicides, enantioselective analytical methods are essential to differentiate between the active (R)-enantiomer and the inactive (S)-enantiomer. This is typically achieved using chiral chromatography, either with a chiral stationary phase (CSP) in HPLC or a chiral column in GC.[2][4]
Analytical Methods for Dimethyl-Substituted Phenoxy Acids
| Analytical Method | Analyte(s) | Matrix | Key Features | Reference |
| HPLC-DAD | Mecoprop, Dichlorprop | Aqueous soil solutions | Direct injection, good sensitivity | [16][17] |
| LC-MS/MS | Mecoprop, Dichlorprop enantiomers | Natural waters | High sensitivity and selectivity, enantioselective separation | [4] |
| GC-MS | Mecoprop, Dichlorprop enantiomers | Sewage sludge | Requires derivatization, enantioselective separation | [2] |
Environmental Fate and Non-Target Effects
The environmental persistence, mobility, and potential impact on non-target organisms are critical considerations for any herbicide.
6.1. Environmental Fate:
Mecoprop and Dichlorprop are generally considered to have moderate persistence in the soil, with degradation occurring primarily through microbial activity.[19][20] Their water solubility and relatively low soil adsorption suggest a potential for leaching into groundwater, particularly in sandy soils.[19][20]
6.2. Effects on Non-Target Organisms:
While designed to be selective for broadleaf plants, dimethyl-substituted phenoxy acids can have effects on non-target organisms. Their toxicity to aquatic organisms, birds, and mammals is generally considered to be low to moderate. However, as with all pesticides, it is crucial to adhere to recommended application rates and practices to minimize environmental impact.
Conclusion and Future Perspectives
Dimethyl-substituted phenoxy acids, particularly Mecoprop and Dichlorprop, continue to be important tools in modern agriculture. Their biological activity is a fascinating example of molecular mimicry, where a synthetic molecule co-opts a natural signaling pathway to achieve a desired outcome. The stereospecificity of their action underscores the importance of chirality in biological systems.
Future research in this area will likely focus on several key aspects:
-
Elucidating Receptor-Ligand Interactions: High-resolution structural studies of Mecoprop and Dichlorprop bound to different TIR1/AFB receptors will provide a more detailed understanding of their binding modes and the basis for their selectivity.
-
Exploring Novel Mechanisms of Action: The discovery of ferroptosis-like cell death induced by Dichlorprop opens up new avenues for research into the multifaceted phytotoxicity of these compounds.
-
Developing More Sustainable Formulations: Research into controlled-release formulations and the use of the pure, active (R)-enantiomers can help to reduce the environmental load of these herbicides while maintaining their efficacy.
-
Understanding Resistance Mechanisms: As with any herbicide, the potential for the evolution of resistance in weed populations is a concern. Research into the molecular basis of resistance will be crucial for developing sustainable weed management strategies.
By continuing to explore the intricate biological activity of dimethyl-substituted phenoxy acids, researchers can contribute to the development of more effective, selective, and environmentally benign herbicides for the future.
References
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Ballesteros-Gómez, A., et al. (2013). Stereoselective quantitation of mecoprop and dichlorprop in natural waters by supramolecular solvent-based microextraction, chiral liquid chromatography and tandem mass spectrometry. Analytica Chimica Acta, 761, 102-108. [Link]
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Buser, H. R., & Müller, M. D. (1999). Fate of the herbicides mecoprop, dichlorprop, and 2,4-D in aerobic and anaerobic sewage sludge as determined by laboratory batch studies and enantiomer-specific analysis. Biodegradation, 10(4), 271-280. [Link]
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Liu, W., et al. (2011). Enantioselectivity tuning of chiral herbicide dichlorprop by copper: roles of reactive oxygen species. Environmental Science & Technology, 45(11), 4749-4755. [Link]
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"enantiomers of 2-(2,4-Dimethylphenoxy)propanoic acid"
An In-Depth Technical Guide to the Enantiomers of 2-(2,4-Dimethylphenoxy)propanoic Acid
Foreword: Chirality in Modern Agrochemicals
In the realm of drug development and agrochemical science, the principle of chirality is of paramount importance. A chiral molecule, existing as two non-superimposable mirror images (enantiomers), often exhibits profoundly different biological activities. One enantiomer may be responsible for the desired therapeutic or herbicidal effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable off-target effects (the distomer). The phenoxypropanoic acid class of herbicides, which includes this compound, exemplifies this principle.[1] Initially commercialized as racemic mixtures, regulatory and environmental pressures have driven the industry towards the development of enantiomerically pure active ingredients. This guide provides a comprehensive technical overview of the enantiomers of this compound, also known as Mecoprop or CMPP, offering field-proven insights for researchers, scientists, and professionals in the agrochemical industry.[2]
Physicochemical and Stereochemical Profile
This compound possesses a single stereocenter at the alpha-carbon of the propanoic acid moiety, giving rise to two enantiomers: (R)-2-(2,4-Dimethylphenoxy)propanoic acid and (S)-2-(2,4-Dimethylphenoxy)propanoic acid. While sharing identical physical properties such as melting point, boiling point, and solubility in achiral environments, they differ in their interaction with plane-polarized light, a property known as optical activity.
| Property | (R)-2-(2,4-Dimethylphenoxy)propanoic acid | (S)-2-(2,4-Dimethylphenoxy)propanoic acid |
| IUPAC Name | (2R)-2-(2,4-dimethylphenoxy)propanoic acid | (2S)-2-(2,4-dimethylphenoxy)propanoic acid |
| Common Name | Mecoprop-P | Mecoprop (distomer) |
| Molecular Formula | C₁₁H₁₄O₃ | C₁₁H₁₄O₃ |
| Molecular Weight | 194.23 g/mol | 194.23 g/mol |
| Chirality | Single stereocenter at C2 | Single stereocenter at C2 |
| Optical Rotation | Dextrorotatory (+) | Levorotatory (-) |
| Biological Activity | Herbicidally Active (Eutomer)[1][2] | Herbicidally Inactive (Distomer)[3] |
The Stereoselective Mechanism of Herbicidal Action
Phenoxy herbicides are broadly categorized based on their mode of action. The first discovered group, which includes mecoprop, functions as synthetic auxins.[1] These compounds mimic the natural plant growth hormone indole-3-acetic acid (IAA), leading to uncontrolled and unsustainable growth in susceptible broad-leaf plants, ultimately causing their death.[1]
The herbicidal activity of mecoprop is almost exclusively attributed to the (R)-(+)-enantiomer.[1][2] This stereoselectivity arises from the specific three-dimensional structure required for binding to the auxin receptors in plants. The (S)-enantiomer does not fit correctly into the active site of the receptor, rendering it biologically inactive.[3]
The commercialization of the pure, active (R)-enantiomer (Mecoprop-P) represents a significant advancement in herbicide technology. This practice, known as "chiral switching," offers several key advantages:
-
Reduced Environmental Load: By eliminating the inactive distomer, the total amount of chemical applied to the environment is halved for the same effective dose.
-
Increased Efficacy: Application of the pure eutomer ensures that the active ingredient concentration is maximized.
-
Improved Regulatory Profile: Single-enantiomer products face a more straightforward toxicological and environmental fate assessment.
Enantioselective Analysis and Separation Protocols
The accurate quantification of enantiomeric purity is critical for quality control, regulatory compliance, and environmental monitoring. Chromatographic techniques are the cornerstone of chiral analysis, with High-Performance Liquid Chromatography (HPLC) being the most versatile and widely adopted method.[4][5]
Workflow for Chiral Purity Analysis
The general workflow for determining the enantiomeric excess (e.e.) of a this compound sample involves sample preparation, chromatographic separation on a chiral stationary phase, and data analysis.
Caption: Workflow for Chiral Purity Analysis by HPLC.
Experimental Protocol: Chiral HPLC Separation
This protocol describes a robust method for the baseline separation of mecoprop enantiomers, adapted from established methodologies for phenoxypropionic acids.[3][6][7] Polysaccharide-based chiral stationary phases (CSPs) are highly effective for this class of compounds due to their complex chiral recognition mechanisms involving hydrogen bonding, dipole-dipole, and steric interactions.[4][8]
Objective: To separate and quantify the (R) and (S) enantiomers of this compound.
Materials & Equipment:
-
HPLC system with UV detector
-
Chiral Stationary Phase: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) column (250 x 4.6 mm, 5 µm) or equivalent
-
Mobile Phase Solvents: HPLC-grade n-hexane, 2-propanol (IPA), and trifluoroacetic acid (TFA)
-
Racemic mecoprop standard
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
Methodology:
-
Mobile Phase Preparation:
-
Carefully prepare the mobile phase by mixing n-hexane, 2-propanol, and trifluoroacetic acid in a volumetric ratio of 90:10:0.1 (v/v/v) .
-
Causality: n-Hexane serves as the weak, non-polar solvent, while IPA acts as the polar modifier, influencing retention time and resolution. TFA is a crucial acidic additive that protonates the carboxylic acid group of the analyte, sharpening peak shape and improving interaction with the CSP.[9]
-
Degas the mobile phase thoroughly using sonication or vacuum filtration to prevent pump cavitation and baseline noise.
-
-
Standard Preparation:
-
Prepare a stock solution of racemic mecoprop at a concentration of 1.0 mg/mL in the mobile phase.
-
Perform serial dilutions to create calibration standards if quantitative analysis is required. For purity checks, a single 0.1 mg/mL solution is sufficient.
-
-
HPLC System Setup and Equilibration:
-
Install the Chiralcel® OD-H column.
-
Set the column oven temperature to 25 °C .
-
Set the mobile phase flow rate to 1.0 mL/min .
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is observed on the detector.
-
Set the UV detector wavelength to 230 nm , a common absorbance maximum for phenoxy herbicides.[10]
-
-
Analysis:
-
Filter the prepared standard solution through a 0.45 µm syringe filter directly into an HPLC vial.
-
Inject 10 µL of the sample onto the column.
-
Record the chromatogram for a sufficient duration to allow both enantiomer peaks to elute.
-
-
Data Interpretation:
-
Identify the two peaks corresponding to the (R) and (S) enantiomers. The elution order must be confirmed by injecting a standard of a single, known enantiomer (e.g., Mecoprop-P).
-
Integrate the area under each peak.
-
Calculate the enantiomeric excess (e.e.) to determine the purity of the sample.
-
Strategies for Stereoselective Synthesis
The industrial production of enantiomerically pure Mecoprop-P relies on stereoselective synthesis. Broadly, two strategies are employed: chiral resolution of a racemate and direct asymmetric synthesis.
Caption: Comparison of Chiral Resolution and Asymmetric Synthesis Routes.
Chiral Resolution via Diastereomeric Salt Formation
This classical approach involves reacting the racemic carboxylic acid with a stoichiometric amount of an enantiomerically pure chiral base (e.g., (R)-1-phenylethylamine). This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties and can be separated by conventional means such as fractional crystallization.
-
Self-Validation: The success of this method is validated by the physical separation of the salts. Subsequent acidification of the isolated diastereomeric salt liberates the desired single enantiomer of the acid. The optical purity of the final product must be confirmed by the analytical methods described in Section 3.0.
Asymmetric Synthesis
Modern synthetic strategies increasingly favor asymmetric synthesis, which creates the desired enantiomer directly, avoiding the loss of 50% of the material inherent in resolution. One common industrial approach involves the nucleophilic substitution (Williamson ether synthesis) between 2,4-dimethylphenol and an enantiomerically pure 2-halopropionic acid derivative.[11]
-
Key Step: The critical component is the source of the chiral propionic acid moiety. (S)-2-chloropropionic acid, for instance, can be reacted with 2,4-dimethylphenate. This reaction proceeds with an inversion of stereochemistry (an Sₙ2 mechanism), yielding the desired (R)-2-(2,4-Dimethylphenoxy)propanoic acid.[11]
-
Trustworthiness: This protocol's reliability hinges on the enantiomeric purity of the starting chiral material. The reaction conditions must be carefully controlled to prevent any racemization.
Conclusion
The study of the enantiomers of this compound is a clear illustration of the progression and refinement of agrochemical science. Understanding the stereoselective nature of its herbicidal activity has enabled the development of more efficient and environmentally responsible products like Mecoprop-P. For the modern researcher, robust and validated analytical methods for enantioselective separation are indispensable for quality assurance, while an appreciation for stereoselective synthetic strategies provides insight into the production of these advanced active ingredients. As the industry moves forward, an enantiomer-centric approach will continue to be a core pillar of designing safer, more effective crop protection solutions.
References
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Methodological & Application
Application Notes & Protocols for Phenoxyalkanoic Acid Herbicides: A Guide Focused on 2-(2,4-Dimethylphenoxy)propanoic Acid Analogs
Executive Summary & Introduction
This document provides a comprehensive technical guide for researchers and agricultural scientists on the application of phenoxyalkanoic acid herbicides. The inquiry specifically mentioned 2-(2,4-Dimethylphenoxy)propanoic acid. It is critical to establish that this specific compound is not a widely commercialized herbicide. However, its chemical structure places it squarely within the phenoxy herbicide family (WSSA/HRAC Group 4), which includes highly significant and structurally similar compounds like Dichlorprop (2,4-DP) and Mecoprop (MCPP).[1][2][3]
Therefore, this guide will use Dichlorprop, specifically the active R-isomer Dichlorprop-p ((R)-2-(2,4-dichlorophenoxy)propanoic acid), as the primary reference model to detail the mechanism of action, formulate application protocols, and discuss the agricultural utility of a compound like this compound.[4][5] The principles, protocols, and mechanisms described herein are directly translatable and provide a robust framework for investigating any novel phenoxypropanoic acid herbicide.
These compounds are selective, post-emergence herbicides valued for their ability to control annual and perennial broadleaf weeds in grass crops such as cereals and turf, without causing significant harm to the desired grass species.[1][6][7] Their mode of action is systemic; they are absorbed by the foliage and translocated throughout the plant, where they mimic the natural plant hormone auxin, leading to uncontrolled, lethal growth in susceptible species.[5][8][9]
Physicochemical Properties & Formulations
Understanding the chemical properties of a herbicide is fundamental to its effective and safe application. Formulation as a salt or an ester can significantly alter properties like water solubility, volatility, and foliar uptake.
| Property | Dichlorprop (2,4-DP) | Mecoprop (MCPP) |
| IUPAC Name | (RS)-2-(2,4-dichlorophenoxy)propanoic acid | (RS)-2-(4-chloro-2-methylphenoxy)propanoic acid |
| Molecular Formula | C₉H₈Cl₂O₃ | C₁₀H₁₁ClO₃ |
| Molar Mass | 235.06 g/mol | 214.65 g/mol |
| Appearance | White solid | Colorless to brown crystalline powder |
| Melting Point | 116-120 °C (R-isomer) | 94 °C |
| Water Solubility | 720 mg/L at 20 °C (R-isomer) | Soluble |
| Chirality | Yes, the (R)-isomer is herbicidally active.[4][5] | Yes, the (R)-isomer is herbicidally active.[2][10] |
Formulations: Phenoxy acids are often formulated as amine salts or esters to improve handling and efficacy. For example, Dichlorprop is commercially available as a 2-ethylhexyl ester or a dimethylamine salt.[4] Ester formulations tend to be more volatile but exhibit faster cuticular penetration, whereas amine salts are less volatile but may require surfactants for optimal uptake.
Mechanism of Action: Synthetic Auxins
Phenoxyalkanoic acids belong to the synthetic auxin class of herbicides.[8] They mimic the natural plant hormone indole-3-acetic acid (IAA) but are far more stable and resistant to degradation within the plant.[11] This leads to a persistent and overwhelming hormonal signal.
Causality of Herbicidal Action:
-
Uptake and Translocation: The herbicide is absorbed primarily through the leaves and stems and is transported systemically via the phloem to areas of active growth (meristems).[1][5]
-
Receptor Binding: In the cell nucleus, the synthetic auxin binds to receptor proteins like the TIR1/AFB complex. This action targets Aux/IAA repressor proteins for destruction.[12]
-
Uncontrolled Gene Expression: The destruction of repressors allows Auxin Response Factors (ARFs) to activate a cascade of gene expression.[12]
-
Physiological Disruption: This leads to a host of catastrophic physiological changes in susceptible dicot plants:
-
Ethylene and ABA Production: A massive overproduction of the hormones ethylene and abscisic acid (ABA) is triggered, leading to senescence and tissue decay.[11][13]
-
Cell Wall Plasticity: The herbicide is thought to increase cell wall plasticity, causing uncontrolled cell elongation and division.[4][8]
-
Vascular Damage: The abnormal growth damages vascular tissues, disrupting the transport of water and nutrients.[4]
-
Visible Symptoms: This cascade results in characteristic symptoms like leaf cupping, stem twisting (epinasty), and eventual plant death within one to three weeks.[1][8]
-
Monocot crops (grasses) are generally tolerant due to restricted translocation, enhanced metabolism of the herbicide, and anatomical differences (e.g., lack of a vascular cambium).[14]
Caption: Workflow for a herbicide field efficacy and crop tolerance trial.
Environmental Fate & Toxicology
Environmental Fate:
-
Soil: Phenoxy herbicides are generally not persistent in soil environments, with microbial degradation being the primary dissipation pathway. [5]The persistence can be influenced by soil type, organic matter content, moisture, and temperature.
-
Water: Due to their moderate water solubility, these herbicides can pose a risk of leaching into groundwater or entering surface water through runoff. [2][15]Care must be taken to avoid direct application to water bodies and to establish buffer zones. [16][17]* Volatility: Ester formulations can be volatile, and spray drift can damage sensitive non-target plants like grapes, tomatoes, and cotton. [14][15]Application conditions must be managed carefully to minimize this risk.
Toxicology: Dichlorprop is rated as moderately toxic upon acute ingestion. [9]As with all pesticides, users must follow label instructions for PPE, including chemical-resistant gloves, coveralls, and eye protection, to minimize exposure. [18][16]
Resistance Management
Any weed population may contain or develop plants resistant to Group 4 herbicides. [16]To delay the onset of resistance:
-
Rotate Herbicides: Avoid repeated use of Group 4 herbicides in the same field. Rotate with herbicides from different mode-of-action groups that control the same target weeds. [19]* Use Tank Mixtures: Employ tank mixes with herbicides from a different group to provide multiple modes of action on target weeds. [19]* Integrated Weed Management (IWM): Combine herbicide use with cultural and mechanical weed control methods to reduce selection pressure.
References
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MDPI. (2022). Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl. Retrieved from [Link]
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Zuanazzi, C., et al. (2011). Environmental fate and effects of 2,4-dichlorophenoxyacetic herbicide. ResearchGate. Retrieved from [Link]
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Pazmiño, D. M., et al. (2015). Auxinic herbicides, mechanisms of action, and weed resistance. Scientia Agricola, 72(4), 356-362. Retrieved from [Link]
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The Ohio State University Pressbooks. (n.d.). Herbicides that Mimic or Interfere with Auxin. Retrieved from [Link]
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Pacific Northwest Pest Management Handbooks. (n.d.). Dichlorprop, 2,4-DP. Retrieved from [Link]
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Song, Y. (2014). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology, 56(2), 106-113. Retrieved from [Link]
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Health Canada. (n.d.). Agro-Flex DICHLORPROP-D - Pesticide Label Search. Retrieved from [Link]
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Zohaib, A., et al. (2017). Potential impact of the herbicide 2,4-dichlorophenoxyacetic acid on human and ecosystems. Environmental Science and Pollution Research, 24(29), 22793-22804. Retrieved from [Link]
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Exploring the Effects and Applications of Phenoxy Herbicides in Modern Agriculture. (2024). LinkedIn. Retrieved from [Link]
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Department of Agriculture. (n.d.). Guidelines for Herbicide Registration Trials. Retrieved from [Link]
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Klein, J., et al. (2020). A Field Study Method as a Potential Higher Tier Option to Refine Herbicide Risk Assessment for Nontarget Terrestrial Plants. Integrated Environmental Assessment and Management, 16(5), 691-705. Retrieved from [Link]
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Interprovincial Cooperative Limited. (n.d.). IPCO® DICHLORPROP-DX. Retrieved from [Link]
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Grokipedia. (n.d.). Mecoprop. Retrieved from [Link]
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Agmatix. (n.d.). 5 Tips for Designing a Successful On-Farm Field Trial. Retrieved from [Link]
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Crosby, D. G., & Wong, A. S. (1993). Environmental persistence and fate of fenoxaprop‐ethyl. Environmental Toxicology and Chemistry, 12(9), 1605-1612. Retrieved from [Link]
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Health Canada. (1993). Regulatory Directive Dir93-07b: Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. Retrieved from [Link]
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Health Canada. (2014). Registration Decision for Dichlorprop-P. Retrieved from [Link]
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Smith, C. J., et al. (2004). Characterization of (R/S)-mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid]. Applied and Environmental Microbiology, 70(3), 1545-1551. Retrieved from [Link]
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Formulation of 2-(2,4-Dimethylphenoxy)propanoic Acid for Research: An In-Depth Technical Guide
This guide provides a comprehensive overview of the formulation of 2-(2,4-Dimethylphenoxy)propanoic acid for research applications. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's chemical and physical properties, offers detailed protocols for preparing solutions for in vitro and in vivo studies, and discusses the critical aspects of safety, handling, and quality control. By explaining the rationale behind experimental choices, this guide aims to equip researchers with the necessary knowledge to effectively and safely utilize this compound in their studies.
Introduction to this compound
This compound is a member of the phenoxypropanoic acid class of compounds. These compounds are structurally related to auxin, a class of plant hormones, and are known for their herbicidal activity. Due to their ability to mimic auxin, they can induce uncontrolled and disorganized growth in susceptible plants, ultimately leading to their demise. In a research context, this compound and its analogs are valuable tools for studying plant physiology, herbicide resistance mechanisms, and for screening new herbicidal compounds. Furthermore, some phenoxypropanoic acid derivatives have been investigated for their potential in other biological applications.
Physicochemical Properties
| Property | Estimated Value/Information | Source (Analogous Compounds) |
| Molecular Formula | C₁₁H₁₄O₃ | N/A |
| Molecular Weight | 194.23 g/mol | N/A |
| Appearance | Likely a white to off-white solid | [1] |
| Melting Point | Expected to be in the range of 90-120 °C | [1] |
| Boiling Point | > 200 °C (decomposes) | [1] |
| pKa | Estimated to be around 3-4 | General for carboxylic acids |
| Water Solubility | Low | [1] |
| Organic Solvent Solubility | Soluble in ethanol, DMSO, acetone, and other common organic solvents.[2][3] | [2][3] |
Mechanism of Action: The Auxin Mimicry Pathway
This compound acts as a synthetic auxin, disrupting normal plant growth processes in susceptible species.[4] The mechanism involves the overstimulation of auxin-responsive genes, leading to a cascade of physiological disruptions.[5]
Caption: Mechanism of action of this compound.
Formulation Protocols for Research Applications
The poor water solubility of this compound necessitates the use of organic solvents for preparing stock solutions. The choice of solvent and the final concentration of the working solution are critical to avoid precipitation and ensure accurate dosing in experiments.
Preparation of a 100 mM Stock Solution in DMSO
Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of nonpolar compounds for in vitro assays.[6][7][8]
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial with a Teflon-lined screw cap[9]
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Vortex mixer
Protocol:
-
Tare the balance: Place the sterile amber vial on the analytical balance and tare it.
-
Weigh the compound: Carefully weigh 19.42 mg of this compound directly into the vial.
-
Add DMSO: Add 1.0 mL of anhydrous DMSO to the vial.
-
Dissolve the compound: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be necessary to aid dissolution.
-
Storage: Store the 100 mM stock solution at -20°C for long-term storage. For frequent use, a small aliquot can be stored at 4°C for up to a month. Avoid repeated freeze-thaw cycles.[9]
Preparation of Working Solutions for In Vitro Assays
Working solutions are prepared by diluting the stock solution in the appropriate cell culture medium or assay buffer. It is crucial to ensure that the final concentration of DMSO in the working solution is non-toxic to the cells (typically ≤ 0.5%).
Protocol:
-
Thaw the stock solution: If frozen, allow the 100 mM stock solution to thaw completely at room temperature.
-
Calculate the required volume: Determine the volume of stock solution needed to achieve the desired final concentration in your assay. For example, to prepare 1 mL of a 100 µM working solution, you would need 1 µL of the 100 mM stock solution.
-
Dilution: Add the calculated volume of the stock solution to the appropriate volume of pre-warmed cell culture medium or buffer. Mix thoroughly by gentle inversion or pipetting.
-
Final DMSO concentration check: Ensure the final DMSO concentration is within the acceptable range for your experimental system.
-
Use immediately: It is recommended to use the freshly prepared working solution for your experiments.
Quality Control and Verification
To ensure the reliability of your research data, it is essential to perform quality control checks on your formulated solutions.
-
Visual Inspection: Always visually inspect the stock and working solutions for any signs of precipitation or crystallization. If precipitation is observed, the solution should be warmed and vortexed to redissolve the compound. If it does not redissolve, a fresh solution should be prepared.
-
pH Measurement: For aqueous-based working solutions, measure the pH to ensure it is within the physiological range for your cells or assay. The carboxylic acid moiety of the compound can lower the pH of unbuffered solutions.
-
Concentration Verification (Optional): For critical experiments, the concentration of the stock solution can be verified using High-Performance Liquid Chromatography (HPLC) with a UV detector. This requires a pure standard of the compound to generate a calibration curve.
Safety and Handling
5.1. Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or chemical goggles.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Skin Protection: Wear a lab coat.
-
Respiratory Protection: Use in a well-ventilated area. If dust or aerosols are generated, use a NIOSH-approved respirator.
5.2. Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust or vapor.
-
Handle in a chemical fume hood.
-
Wash hands thoroughly after handling.
5.3. First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes. Get medical attention if irritation develops.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.
5.4. Storage and Disposal:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.
-
Dispose of waste in accordance with local, state, and federal regulations.
Caption: General experimental workflow for this compound.
References
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MDPI. (2021). In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines. [Link]
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Pazmiño, D. M., et al. (2011). Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants. Plant Signaling & Behavior, 6(3), 394–396. [Link]
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New Jersey Department of Health. (n.d.). 2-(2,4-DICHLOROPHENOXY) PROPIONIC ACID HAZARD SUMMARY. [Link]
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PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]
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DiTomaso, J. M. (2000). Mode of Action of the Growth Regulator Herbicides. University of California, Davis. [Link]
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Application Notes and Protocols for Testing Herbicidal Efficacy
Introduction: A Strategic Approach to Efficacy Testing
The development and validation of a new herbicide is a meticulous process, demanding rigorous scientific validation to ascertain its biological efficacy and selectivity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret herbicidal efficacy trials. Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind critical experimental choices, ensuring that each protocol functions as a self-validating system. Our approach is grounded in established principles from authoritative bodies such as the Weed Science Society of America (WSSA) and the European and Mediterranean Plant Protection Organization (EPPO), ensuring scientific integrity and regulatory relevance.
The ultimate goal of these protocols is to generate robust, reproducible data that accurately predicts a herbicide's performance under real-world conditions. This requires a multi-faceted approach, often beginning with controlled environment studies and progressing to complex field trials. Understanding the interplay between the herbicide, the target weed species, the crop (if applicable), and the environment is paramount to a successful research program.
Part 1: Foundational Principles and Pre-Experimental Considerations
Before embarking on any efficacy trial, a thorough understanding of the test substance and the biological system is crucial. These initial considerations form the bedrock of a sound experimental design.
Characterization of the Active Ingredient and Formulation
The chemical and physical properties of the herbicide's active ingredient (AI) dictate its behavior and, consequently, the design of the efficacy trial. The formulation, which includes the AI and other inert ingredients, is designed to optimize delivery and activity.
-
Mode of Action (MoA): The MoA is the specific biochemical or biophysical process within the plant that the herbicide disrupts.[1] Understanding the MoA is critical for predicting symptomology, the speed of action, and potential resistance mechanisms. For instance, an acetolactate synthase (ALS) inhibitor, which blocks the synthesis of essential amino acids, will typically show slow-acting, systemic effects, whereas a cell membrane disruptor will cause rapid, localized necrosis.[2]
-
Systemic vs. Contact Activity: Systemic herbicides are translocated throughout the plant, allowing them to kill the entire plant even if only a portion of the foliage is treated.[2] Contact herbicides, on the other hand, only affect the tissues they directly touch.[2] This distinction heavily influences application methods and the timing of assessments.
-
Pre-emergent vs. Post-emergent Application: Pre-emergent herbicides are applied to the soil to control weeds before they germinate, while post-emergent herbicides target weeds that have already emerged.[2][3] The experimental design for each type differs significantly, with pre-emergent trials focusing on soil activity and residual control, and post-emergent trials assessing foliar uptake and efficacy.
The Critical Role of Adjuvants
Adjuvants are substances added to a herbicide formulation or spray tank to enhance its performance.[4] Their selection is not arbitrary but a calculated decision to overcome specific barriers to efficacy.
-
Types of Adjuvants: Adjuvants can be broadly categorized as activators (e.g., surfactants, oils, and nitrogen-based fertilizers) that improve the herbicide's activity, and special-purpose adjuvants that modify the spray solution's characteristics (e.g., buffering agents, drift control agents).[4][5]
-
Causality in Adjuvant Selection: The choice of adjuvant is dictated by the herbicide's properties and the target weed's characteristics. For example, a highly water-soluble herbicide may require a surfactant to reduce the surface tension of spray droplets, allowing for better coverage on a waxy leaf surface.[4] Conversely, an oil-based adjuvant can enhance the penetration of an oil-soluble herbicide through the plant cuticle.[6] The herbicide label is the primary source for recommended adjuvants.[4][6]
| Adjuvant Type | Function | Typical Use Case |
| Non-ionic Surfactants (NIS) | Reduces surface tension of spray droplets, improving wetting and spreading. | With water-soluble, systemic herbicides like glyphosate.[6] |
| Crop Oil Concentrates (COC) | Enhances penetration of the herbicide through the leaf cuticle. | With post-emergent herbicides targeting grasses and broadleaf weeds.[6] |
| Methylated Seed Oils (MSO) | A more aggressive oil adjuvant that further enhances cuticular penetration. | With certain herbicides and under challenging conditions like drought.[6][7] |
| Ammonium Sulfate (AMS) | Conditions hard water by tying up antagonistic cations (e.g., Ca²⁺, Mg²⁺) and can enhance uptake of some herbicides. | Commonly used with glyphosate to overcome hard water antagonism.[6] |
Experimental Setting: The Greenhouse vs. Field Dilemma
The decision to conduct trials in a controlled greenhouse environment or under variable field conditions is a strategic one, with each setting offering distinct advantages and limitations.
-
Greenhouse Trials: These are indispensable for initial screening, dose-response studies, and investigating specific environmental parameters.[8] They offer a high degree of control over factors like temperature, light, and humidity, which allows for the isolation of treatment effects.[9] However, greenhouse results may not always directly translate to field performance due to the absence of complex environmental stressors.[10]
-
Field Trials: Field trials are the gold standard for evaluating a herbicide's performance under real-world agricultural conditions.[9] They expose the test substance to the full spectrum of environmental variability, including fluctuating weather, diverse soil types, and natural weed populations.[9] The logistical challenges and inherent variability of field trials necessitate robust experimental designs to ensure the data is reliable.[9]
Part 2: Experimental Protocols and Methodologies
This section provides detailed, step-by-step protocols for key herbicidal efficacy assays.
Greenhouse Pot Assay for Post-Emergence Herbicides
This protocol is designed for the initial evaluation of herbicide efficacy and selectivity in a controlled environment.
Objective: To determine the dose-response relationship of a new herbicide on target weed species and, if applicable, its safety on a crop species.
Materials:
-
Test herbicide and appropriate adjuvants
-
Seeds of target weed and crop species
-
Pots (e.g., 10 cm diameter) filled with a standardized potting medium
-
Controlled environment growth chamber or greenhouse
-
Calibrated laboratory sprayer
-
Balance, weigh boats, and volumetric flasks for preparing herbicide solutions
-
Personal Protective Equipment (PPE)
Protocol:
-
Plant Propagation:
-
Sow seeds of the weed and crop species in separate pots at a uniform depth.
-
Thin seedlings to a consistent number per pot (e.g., 3-5 plants) once they have emerged.
-
Grow plants under controlled conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod) until they reach the target growth stage for application (typically 2-4 true leaves).
-
-
Herbicide Preparation:
-
Prepare a stock solution of the test herbicide.
-
Perform serial dilutions to create a range of at least 6-8 treatment concentrations. The dose range should be selected to bracket the expected effective dose, including a zero-dose control.
-
-
Herbicide Application:
-
Calibrate the laboratory sprayer to deliver a known volume of spray solution per unit area.
-
Arrange the pots in a randomized complete block design under the sprayer.
-
Apply the different herbicide concentrations to the respective pots. Include an untreated control and, if available, a commercial standard for comparison.
-
-
Post-Application Care and Assessment:
-
Return the treated plants to the growth chamber or greenhouse.
-
Assess herbicide injury at regular intervals (e.g., 3, 7, 14, and 21 days after treatment - DAT).
-
Visual Assessment: Rate the percentage of weed control or crop injury on a scale of 0% (no effect) to 100% (complete death). This is a common and rapid method, though it can be subjective.[11][12]
-
Biomass Measurement: At the final assessment, harvest the above-ground plant material, dry it in an oven at 60-70°C until a constant weight is achieved, and record the dry weight.
-
Data Analysis:
-
Calculate the percent reduction in biomass compared to the untreated control.
-
Analyze the data using non-linear regression to fit a dose-response curve, typically a log-logistic model.[13]
-
From the curve, determine the GR₅₀ (the dose required to cause a 50% reduction in plant growth) or ED₅₀ (the effective dose for 50% control).[14]
Field Trial Protocol for Post-Emergence Herbicides
This protocol outlines the methodology for evaluating herbicide efficacy under agricultural field conditions.
Objective: To assess the efficacy and crop safety of a herbicide under real-world environmental conditions.
Experimental Design: A Randomized Complete Block Design (RCBD) is most commonly used for herbicide field trials to account for field variability.[15]
Protocol:
-
Site Selection and Preparation:
-
Choose a field with a uniform history of the target weed species infestation.
-
Prepare the seedbed according to standard agricultural practices for the crop being grown.
-
-
Plot Establishment:
-
Establish individual plots of a size that allows for representative sampling and minimizes spray drift between plots (e.g., 3m x 10m).
-
Include border rows or untreated areas between plots to mitigate edge effects.
-
-
Treatment Application:
-
Use a calibrated backpack or tractor-mounted sprayer to apply the herbicide treatments.
-
Apply treatments when the weeds and crop are at the recommended growth stage.
-
Include an untreated control and a commercial standard in each block.
-
-
Data Collection:
-
Weed Control: Conduct visual assessments of percent weed control at multiple time points after application.
-
Weed Density and Biomass: At a specified time, count the number of weeds per unit area (e.g., a 0.25 m² quadrat) and harvest the above-ground weed biomass for dry weight determination.
-
Crop Injury: Visually assess any phytotoxic effects on the crop.
-
Crop Yield: At maturity, harvest the crop from a designated area within each plot to determine the yield.
-
Data Analysis:
-
Subject the data to Analysis of Variance (ANOVA) appropriate for an RCBD.
-
Use a means separation test (e.g., Tukey's HSD) to compare treatment means.
-
Relate weed control and crop injury data to crop yield to understand the overall impact of the herbicide treatment.
Protocol for Biochemical Assays to Determine Mode of Action
Biochemical assays are crucial for confirming the MoA of a herbicide and for studying resistance mechanisms.[16]
Objective: To determine the specific enzyme or process inhibited by the herbicide.
Example: Acetolactate Synthase (ALS) Inhibition Assay
Materials:
-
Young leaf tissue from a susceptible plant species
-
Extraction buffer
-
Reagents for the ALS assay (e.g., pyruvate, thiamine pyrophosphate, FAD)
-
Test herbicide at various concentrations
-
Spectrophotometer
Protocol:
-
Enzyme Extraction:
-
Homogenize the leaf tissue in a cold extraction buffer.
-
Centrifuge the homogenate and collect the supernatant containing the crude enzyme extract.
-
-
Enzyme Assay:
-
Set up reaction tubes containing the assay buffer, substrates, and cofactors.
-
Add the enzyme extract and the test herbicide at different concentrations to the respective tubes.
-
Incubate the reactions at a specific temperature for a set time.
-
Stop the reaction and measure the product (acetoin) colorimetrically using a spectrophotometer.
-
Data Analysis:
-
Calculate the percent inhibition of enzyme activity for each herbicide concentration relative to the control (no herbicide).
-
Plot the percent inhibition against the herbicide concentration and determine the I₅₀ value (the concentration required to inhibit 50% of the enzyme activity).
Part 3: Data Interpretation and Visualization
Effective data presentation is key to conveying the results of efficacy trials.
Dose-Response Curve Visualization
A dose-response curve graphically illustrates the relationship between herbicide dose and plant response.
Caption: Log-logistic model of a dose-response curve showing the ED50 value.
Experimental Workflow Diagram
Visualizing the experimental workflow can clarify the sequence of steps in an efficacy trial.
Caption: Workflow for a typical greenhouse herbicide efficacy assay.
Conclusion
The protocols and principles outlined in this guide provide a robust framework for conducting scientifically sound herbicidal efficacy trials. By understanding the causality behind experimental choices, from adjuvant selection to the choice of statistical models, researchers can generate high-quality data that is both reliable and predictive of field performance. Adherence to these detailed methodologies will ensure the integrity of the research and contribute to the successful development of new weed management technologies.
References
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Streibig, J. C. (n.d.). Models for Curve-fitting Herbicide Dose Response Data. Retrieved from [Link]
-
Statistical modelling of dose response curves. (n.d.). Retrieved from [Link]
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Dayan, F. E., Owens, D. K., Corniani, N., Silva, F. M. L., Watson, S. B., Howell, J., & Shaner, D. L. (n.d.). Biochemical Markers and Enzyme Assays for Herbicide Mode of Action and Resistance Studies. CORE. Retrieved from [Link]
-
11 Dose-Response curves | Statistical Analysis of Agricultural Experiments using R. (n.d.). Retrieved from [Link]
-
Seefeldt, S. S., Jensen, J. E., & Fuerst, E. P. (1995). Log-Logistic Analysis of Herbicide Dose-Response Relationships. Weed Technology, 9(2), 218–227. [Link]
-
EPPO Standards – PP1 Efficacy evaluation of plant protection products. (n.d.). EPPO. Retrieved from [Link]
-
Taylor, S., & Lonergan, P. (n.d.). A new method for assessing herbicide damage in weeds. Retrieved from [Link]
-
PP 1/214 (4) Principles of acceptable efficacy. (n.d.). EPPO database on PP1 Standards. Retrieved from [Link]
-
Design and analysis of efficacy evaluation trials. (n.d.). EPPO database on PP1 Standards. Retrieved from [Link]
-
Adjuvants with Herbicides. When and Why They Are Needed. (2024, May 20). Crop Protection Network. Retrieved from [Link]
-
EPPO database on PP1 Standards. (n.d.). EPPO. Retrieved from [Link]
-
Herbicide Bioassay Study Guide. (n.d.). Analyzeseeds. Retrieved from [Link]
-
Li, Y., et al. (2024). Laboratory Safety Evaluation and Weed Control Potential of Pre- and Post-Emergence Herbicides for Quinoa. MDPI. [Link]
-
PP1/181(5) - Conduct and reporting of efficacy evaluation trials, including good experimental practice. (n.d.). EPPO database on PP1 Standards. Retrieved from [Link]
-
ESTIMATING DOSE RESPONSE CURVES FOR PREDICTING GLYPHOSATE USE RATES IN AUSTRALIA. (n.d.). Retrieved from [Link]
-
Greenhouse Grown Vegetables vs. Field-Grown: Which Is Better? (2025, July 4). Eden Green Technology. Retrieved from [Link]
-
How the Right Adjuvant Can Optimize Weed Control. (n.d.). Corteva Agriscience. Retrieved from [Link]
-
WWW.MSSOY.ORG YMSPB WEBSITE WITH UP-TO-DATE SOYBEAN PRODUCTION INFORMATION. (n.d.). Retrieved from [Link]
-
Singh, M., et al. (2024). Assessing the Efficacy and Safety of Preemergence Herbicides Applied Alone or in Combination with Superabsorbent Polymer, Soil Binding Agent, and Compost in Tomato (Solanum lycopersicum L.) Plasticulture Production. HortScience, 59(2). [Link]
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Butts, T. R., et al. (2021). Evaluating efficacy of preemergence soybean herbicides using field treated soil in greenhouse bioassays. Weed Technology, 35(4), 589-600. [Link]
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Herbicide Resistance. (n.d.). Weed Science Society of America. Retrieved from [Link]
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ADJUVANT SELECTION. (n.d.). Integrated Pest and Crop Management. Retrieved from [Link]
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Wiles, L. J., et al. (1999). A Comparison of Visual and Photographic Estimates of Weed Biomass and Weed Control. Weed Science, 47(5), 553-561. [Link]
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Schreiber, F., et al. (2018). Experimental methods to evaluate herbicides behavior in soil. Weed Control Journal, 17(1), 71-85. [Link]
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Confirming Resistance. (n.d.). Herbicide Resistance Action Committee. Retrieved from [Link]
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Rasmussen, C. R., et al. (2012). Use of Image Analysis to Assess Color Response on Plants Caused by Herbicide Application. Weed Technology, 26(4), 738-745. [Link]
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Dayan, F. E., et al. (2017). Biochemical Markers and Enzyme Assays for Herbicide Mode of Action and Resistance Studies. Weed Science, 63(SP1), 103-130. [Link]
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Criteria for Confirmation of Herbicide-Resistant Weeds. (n.d.). Retrieved from [Link]
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When Are Controlled Test Conditions Better Than Field Environments? (2024, April 17). AgriThority. Retrieved from [Link]
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15 Best Practices for Maximizing Herbicide Efficiency and Safety. (2024, January 6). Cropaia. Retrieved from [Link]
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Greenhouse Trial Capabilities. (n.d.). Ag Metrics Group. Retrieved from [Link]
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Herbicide Resistance. (n.d.). Weed Science Society of America. Retrieved from [Link]
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Rasmussen, C. R., et al. (2012). Use of Image Analysis to Assess Color Response on Plants Caused by Herbicide Application. Request PDF. Retrieved from [Link]
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Get Outside: Plant-Soil Research in Greenhouses Differs Strongly From Field Studies. (2019, December 3). Retrieved from [Link]
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Biochemical Markers and Enzyme Assays for Herbicide Mode of Action and Resistance Studies. (n.d.). Cambridge University Press & Assessment. Retrieved from [Link]
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Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. (1993, April 5). . Retrieved from [Link]
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Ritz, C. (2017). Experimental Design Matters for Statistical Analysis: How to Handle Blocking. Pest Management Science, 73(1), 1-5. [Link]
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Herbicide and safener treatments of the greenhouse pot trial and the field trial. (n.d.). ResearchGate. Retrieved from [Link]
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The Application of 2-(2,4-Dimethylphenoxy)propanoic Acid in Plant Tissue Culture: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the anticipated use of 2-(2,4-Dimethylphenoxy)propanoic acid as a synthetic auxin in plant tissue culture. While direct experimental data for this specific compound is limited in publicly available literature, this document extrapolates its expected behavior based on the well-established principles of structurally related phenoxyalkanoic acid auxins, such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and Dichlorprop (2,4-DP). This guide covers the theoretical mechanism of action, expected physiological responses, detailed protocols for establishing tissue cultures, and critical safety considerations. The protocols provided herein are designed as a robust starting point for researchers to optimize the use of this compound for applications such as callus induction, somatic embryogenesis, and secondary metabolite production.
Introduction: The Role of Synthetic Auxins in Plant Biotechnology
Synthetic auxins are a cornerstone of modern plant tissue culture, enabling the precise control of plant cell growth and development in vitro. These compounds mimic the effects of the natural plant hormone indole-3-acetic acid (IAA), but often exhibit greater stability and a more potent, sustained response.[1] Among the various classes of synthetic auxins, phenoxyalkanoic acids have proven invaluable for inducing undifferentiated cell masses (callus) and promoting somatic embryogenesis, a process that allows for the generation of whole plants from somatic cells.[2]
This compound belongs to this important class of plant growth regulators. While its close analog, 2,4-D, is extensively used and documented, the dimethyl-substituted variant represents a nuanced alternative that may offer unique advantages in specific plant species or culture systems. Understanding the structure-activity relationship is key to predicting its efficacy. The substitution of chloro groups with methyl groups on the phenyl ring can influence the molecule's binding affinity to auxin receptors and its metabolic stability within plant tissues.
This guide will equip researchers with the foundational knowledge and practical methodologies to explore the potential of this compound in their own experimental systems.
Predicted Mechanism of Action and Cellular Response
The biological activity of this compound is predicated on its ability to function as an auxin mimic. At the molecular level, it is expected to interact with the auxin signaling pathway, which is central to regulating gene expression for cell division, expansion, and differentiation.
The Auxin Signaling Pathway
The canonical auxin signaling pathway involves the following key components:
-
TIR1/AFB Receptors: In the presence of auxin, the hormone binds to the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins.[1]
-
Aux/IAA Repressors: This binding event stabilizes the interaction between the TIR1/AFB receptor and Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor proteins.
-
SCF Complex and Proteasomal Degradation: The TIR1/AFB protein is a component of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. The binding of auxin and an Aux/IAA protein to this complex targets the Aux/IAA for ubiquitination and subsequent degradation by the 26S proteasome.
-
ARF Transcription Factors: The degradation of Aux/IAA repressors liberates AUXIN RESPONSE FACTORs (ARFs), which are transcription factors that can then activate or repress the expression of a multitude of auxin-responsive genes, leading to the observed physiological effects.[1]
It is hypothesized that this compound, like other synthetic auxins, initiates this signaling cascade, leading to a reprograming of cellular activity.
Caption: General workflow for callus induction.
Dose-Response Optimization
The optimal concentration of a synthetic auxin is highly species- and even genotype-dependent. The table below provides a general reference based on concentrations commonly used for the related compound, 2,4-D. Researchers should use this as a guide for designing their initial dose-response experiments for this compound.
| Plant Type | Typical 2,4-D Conc. (mg/L) for Callus Induction | References |
| Cereals (e.g., Wheat, Rice) | 1.0 - 4.0 | [3] |
| Legumes (e.g., Soybean) | 0.5 - 2.0 | |
| Woody Plants | 0.1 - 5.0 | |
| Herbaceous Dicots | 0.5 - 2.5 | [4] |
Note: The above concentrations are for 2,4-D and should be adapted for this compound. A wider range, for instance from 0.1 to 10.0 mg/L, may be necessary for initial screening.
Safety and Handling
As a bioactive chemical, this compound requires careful handling. While a specific Safety Data Sheet (SDS) for this compound is not readily available, the safety precautions for structurally similar phenoxy herbicides should be strictly followed. [5] General Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling the pure compound or its concentrated solutions.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols. [5]* Contact: Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water for at least 15 minutes and seek medical attention if irritation persists.
-
Ingestion: Do not eat, drink, or smoke when handling this chemical. If swallowed, rinse the mouth with water and seek immediate medical attention. [5]* Disposal: Dispose of unused chemicals and contaminated materials in accordance with local, state, and federal regulations. Do not discharge into the environment.
Conclusion and Future Directions
This compound holds potential as a valuable tool in the plant tissue culture toolbox. Its structural similarity to highly effective synthetic auxins suggests it will be a potent inducer of callus and a key component in somatic embryogenesis protocols. The substitution of chloro- with methyl- groups may alter its activity spectrum, potentially offering benefits for recalcitrant species or for applications where the downstream effects of chlorinated compounds are a concern.
The protocols and theoretical framework provided in this guide are intended to empower researchers to systematically investigate the efficacy of this compound. Future studies should focus on establishing optimal concentrations for various plant species, comparing its effectiveness against standard auxins like 2,4-D and NAA, and elucidating any unique morphogenic responses it may induce. Such research will be crucial in defining the specific applications where this compound can provide a distinct advantage in the fields of plant biotechnology and drug development.
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Chemical Warehouse. 2,4-DP (Dichlorprop) - Active Ingredient Page. Available from: [Link]
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Fehér, A. Induction of Somatic Embryogenesis in Plants: Different Players and Focus on WUSCHEL and WUS-RELATED HOMEOBOX (WOX) Transcription Factors. Plants (Basel). 2019;8(12):549. Available from: [Link]
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Plant Cell Labs. DSL02 2 4-Dichlorophenoxyacetic Acid Solution (2,4-D). Available from: [Link]
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Raghavan, V. Role of 2,4-dichlorophenoxyacetic acid (2,4-D) in somatic embryogenesis on cultured zygotic embryos of Arabidopsis: cell expansion, cell cycling, and morphogenesis during continuous exposure of embryos to 2,4-D. American Journal of Botany. 2004;91(11):1743-56. Available from: [Link]
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AERU, University of Hertfordshire. Dichlorprop (Ref: RD 406). Available from: [Link]
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AERU, University of Hertfordshire. Dichlorprop-P (Ref: BAS 044H). Available from: [Link]
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ResearchGate. Effect of various concentration of 2,4-D on somatic embryo induction from callus generated on 1.13 μM 2,4-D. Available from: [Link]
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Pacific Northwest Pest Management Handbooks. Dichlorprop, 2,4-DP. Available from: [Link]
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Ibrahim, R., et al. The effect of 2,4-D, BA and Thidiazuron on somatic embryo induction of liberica coffee of Tungkal Composite from leaf explants. E3S Web of Conferences. 2023;373:03012. Available from: [Link]
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Correia, S., et al. Induction of Somatic Embryogenesis in Tamarillo (Solanum betaceum Cav.) Involves Increases in the Endogenous Auxin Indole-3-Acetic Acid. Plants. 2020;9(1):109. Available from: [Link]
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ResearchGate. The effect of 2,4-D exposure period on callus initiation and regeneration in corm explants of taro (Colocasia esculenta var. esculenta) cv. CPUK. Available from: [Link]
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Application Notes and Protocols for Studying Root Absorption of 2-(2,4-Dimethylphenoxy)propanoic Acid
Abstract
This document provides a comprehensive guide for researchers, scientists, and professionals in drug and herbicide development on the methodologies for studying the root absorption, translocation, and accumulation of 2-(2,4-Dimethylphenoxy)propanoic acid in plants. Phenoxyacetic acid derivatives are a significant class of herbicides, and understanding their interaction with plant root systems is crucial for assessing efficacy, environmental fate, and potential phytotoxicity.[1][2] This guide outlines detailed protocols for hydroponic and soil-based assays, sample preparation, and analytical quantification, grounded in established scientific principles and regulatory guidelines.
Introduction
This compound belongs to the phenoxyalkanoic acid class of compounds, which includes widely used herbicides like 2,4-D and Mecoprop.[1] These compounds typically function as synthetic auxins, disrupting normal plant growth processes and leading to the death of target weed species.[3] The primary route of exposure for soil-applied herbicides is through the root system.[4][5] Therefore, quantifying the rate and extent of root absorption is fundamental to evaluating a compound's bioactivity and its environmental impact.[6]
This guide provides the theoretical background and practical, step-by-step protocols necessary to conduct robust and reproducible studies on the root uptake of this compound.
Scientific Background
Mechanisms of Root Absorption
The uptake of chemical compounds by plant roots is a complex process governed by the physicochemical properties of the compound and the physiological characteristics of the plant.[7] Herbicides present in the soil solution can move into the root via two primary pathways before reaching the xylem for long-distance transport:
-
Apoplastic Pathway: The compound moves through the non-living parts of the root, including cell walls and intercellular spaces. This movement is largely passive, driven by the transpiration stream.[4]
-
Symplastic Pathway: The compound crosses the cell membrane of root epidermal or cortical cells and moves from cell to cell through plasmodesmata. This pathway requires the compound to traverse cell membranes, a process influenced by its lipophilicity and charge.[8]
Both pathways eventually encounter the Casparian strip , a waxy, suberized layer in the endodermis that blocks the apoplastic route, forcing water and solutes to enter the symplast to reach the vascular cylinder (xylem and phloem).[4][5]
Physicochemical Properties Influencing Uptake
The efficiency of root absorption is heavily influenced by the compound's properties. For weak acids like phenoxy herbicides, the following are critical:
| Property | Value (Predicted/Analogous) | Significance in Root Absorption |
| Molecular Weight | 194.23 g/mol | Molecules with a molecular weight under 350 Da are generally more readily translocated in plants.[9] |
| log Kow (Octanol-Water Partition Coefficient) | ~1.5 - 2.5 | This range indicates moderate hydrophobicity, which is optimal for crossing the lipophilic root cell membranes without becoming irreversibly trapped.[7][9] |
| pKa (Acid Dissociation Constant) | ~3.0 - 4.0 | Determines the ionization state of the molecule. At typical soil and hydroponic solution pH (5.5-6.5), the acid will be predominantly in its anionic (charged) form, which is more water-soluble but less able to passively diffuse across membranes than the neutral form.[7] |
| Water Solubility | Moderate | Ensures the compound is available in the soil solution or hydroponic medium for uptake by the roots.[7] |
Experimental Design and Considerations
A well-designed experiment is crucial for obtaining reliable data. Key considerations include:
-
Plant Species Selection: Choose a species relevant to the research question (e.g., a target weed species, a representative crop). Species can differ significantly in root morphology and uptake capacity. Common test species include corn (Zea mays), soybean (Glycine max), and oilseed rape (Brassica napus).[10]
-
Growth System: Hydroponic systems offer precise control over nutrient and test substance concentrations but lack the complexity of a natural soil environment.[11] Soil-based systems are more realistic but introduce variables like microbial degradation and sorption to organic matter.[12]
-
Concentration Range: Test concentrations should be environmentally relevant and span a range that can establish a dose-response relationship. A preliminary range-finding test is recommended.[13]
-
Controls: Always include untreated control groups to measure baseline plant health and growth. If a solvent is used to dissolve the test compound, a solvent control group should also be included.[13]
-
Acclimatization: Allow plants to acclimate to the growth conditions for a set period before introducing the test compound to ensure uniformity.
Core Protocols
Protocol 1: Hydroponic Assay for Root Absorption Kinetics
This protocol is designed to measure the rate of uptake of this compound from a liquid medium under controlled laboratory conditions.
Materials:
-
Glass beakers or hydroponic vessels
-
Plant seedlings (e.g., 14-21 days old)
-
Complete nutrient solution (e.g., Hoagland's solution)
-
This compound (analytical grade)
-
pH meter and buffers
-
Aeration system (air pump and tubing)[14]
-
Analytical balance and volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system
Procedure:
-
Plant Preparation: Germinate seeds and grow seedlings in a control nutrient solution until they have a well-developed root system (typically 14-21 days). Ensure consistent light, temperature (e.g., 22°C), and humidity conditions.[10]
-
Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone, DMSO) if necessary, or directly in the nutrient solution. Prepare the final test solutions by spiking the nutrient solution to achieve the desired concentrations. Adjust the final pH to a physiologically relevant value, typically 5.5-6.5.[15]
-
Acclimatization: Gently transfer seedlings to the hydroponic vessels containing only the nutrient solution (no test compound) for 24-48 hours to allow them to recover from transplant shock. Ensure the solution is aerated.[11]
-
Exposure: Replace the acclimatization solution with the test solutions containing this compound. Start a timer immediately. This is T=0.
-
Sampling (Solution): At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), collect an aliquot of the hydroponic solution from each replicate. Store these samples under appropriate conditions (e.g., 4°C) for later analysis.
-
Harvesting (Plant Tissues): At the final time point (e.g., 24 hours), harvest the plants.
-
Carefully remove each plant from the solution.
-
Quickly rinse the roots with deionized water to remove any compound adsorbed to the root surface.[16]
-
Separate the roots from the shoots using a clean scalpel.
-
Record the fresh weight of both the root and shoot samples.
-
Flash-freeze the samples in liquid nitrogen and store them at -80°C or proceed directly to extraction.
-
-
Data Analysis:
-
Quantify the concentration of the test compound in the collected solution aliquots using a validated analytical method (see Protocol 3).
-
Calculate the amount of compound depleted from the solution over time, which corresponds to the amount absorbed by the plant.
-
Quantify the concentration in the root and shoot tissues to determine translocation.
-
Protocol 2: Soil-Based Uptake Study
This protocol simulates a more realistic exposure scenario and is aligned with principles from regulatory testing guidelines such as those from the OECD.[10][12]
Materials:
-
Pots and trays
-
Standardized soil or a custom soil mix (e.g., sand, peat, loam)
-
Plant seeds
-
This compound
-
Growth chamber or greenhouse with controlled conditions[10]
-
Equipment for soil application (e.g., sprayer for surface application or mixer for incorporation)
-
Sample processing equipment (as in Protocol 1)
Procedure:
-
Soil Treatment: The test substance can be incorporated into the soil before potting or applied to the soil surface after planting.[10]
-
Incorporation: Prepare a batch of soil treated with the test compound at the desired concentration (e.g., mg/kg dry soil). Mix thoroughly to ensure homogeneity.
-
Surface Application: Pot the plants in untreated soil. Apply the test substance evenly to the soil surface using a calibrated sprayer.
-
-
Planting: Sow seeds in the treated or untreated pots according to the application method. Include untreated control pots.
-
Growth Conditions: Place the pots in a growth chamber or greenhouse. Maintain optimal and consistent conditions for temperature, light (e.g., 16-hour photoperiod), and humidity. Water the plants as needed, avoiding overwatering that could cause leaching.[10]
-
Harvesting: Harvest plants at one or more time points (e.g., 7, 14, 21 days after emergence).
-
Carefully remove the entire plant, including the root system, from the pot.
-
Gently wash the soil from the roots.
-
Perform a final rinse with deionized water.
-
Separate roots and shoots, measure fresh/dry weight, and process the tissue as described in Protocol 1.
-
-
Soil Analysis (Optional): Collect soil samples from the pots at the time of harvest to analyze the remaining concentration of the test compound, which can provide information on degradation or binding.
Protocol 3: Sample Extraction and Analytical Quantification
Accurate quantification is essential. Phenoxy acids are typically analyzed using HPLC or LC-MS/MS.[17][18]
Materials:
-
Homogenizer (e.g., bead beater, mortar and pestle)
-
Centrifuge
-
Extraction solvent (e.g., methanol, acetonitrile, often acidified)
-
Solid Phase Extraction (SPE) cartridges (if cleanup is needed)
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
-
HPLC or LC-MS/MS system with a suitable column (e.g., C18)[19]
Procedure:
-
Homogenization: Homogenize the frozen plant tissue samples (roots or shoots) with a pre-chilled mortar and pestle or a bead beater.
-
Extraction: Add a measured volume of extraction solvent to the homogenized tissue. Vortex vigorously for several minutes. An acidic solvent helps to keep the phenoxy acid in its neutral, more soluble form in the organic solvent.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the solid plant debris.
-
Collection: Carefully collect the supernatant (the liquid extract).
-
Cleanup (If Necessary): If the extract is complex, a cleanup step using Solid Phase Extraction (SPE) may be required to remove interfering matrix components.
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of mobile phase for analysis.
-
Quantification: Analyze the samples using a validated HPLC-UV or LC-MS/MS method.[2][20] A calibration curve prepared with analytical standards is required for accurate quantification.
Data Visualization and Interpretation
Experimental Workflow Diagram
The following diagram illustrates the general workflow for a hydroponic-based root absorption study.
Caption: General workflow for a hydroponic root uptake experiment.
Conceptual Model of Root Uptake and Translocation
This diagram illustrates the potential pathways a compound can take from the external medium to the plant's vascular system.
Caption: Apoplastic vs. Symplastic pathways for root absorption.
References
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-
Zapiór, B., & Zygmunt, B. (2018). Environmental fate and effects of 2,4-dichlorophenoxyacetic herbicide. ResearchGate. [Link]
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Grover, R., & Cessna, A. J. (2017). Potential impact of the herbicide 2,4-dichlorophenoxyacetic acid on human and ecosystems. Science of The Total Environment, 609, 1314-1324. [Link]
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AgroPages. (2024). Exploring the Effects and Applications of Phenoxy Herbicides in Modern Agriculture. AgroPages. [Link]
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Tooby, T. E., & Marsden, K. (1991). Environmental persistence and fate of fenoxaprop-ethyl. Environmental Toxicology and Chemistry, 10(9), 1145-1155. [Link]
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OECD. (2006). OECD Guideline for the Testing of Chemicals 227: Terrestrial Plant Test: Vegetative Vigour Test. OECD Publishing. [Link]
-
Fletcher, J. S., Johnson, F. L., & McFarlane, J. C. (1991). The Use of Soil-Based Plant Tests Based on the OECD Guidelines. ASTM International. [Link]
-
Jones, J. B. (2019). Nutrient Uptake and Management Strategies in Recirculating Hydroponic Systems. ScholarWorks@UARK. [Link]
-
DiTomaso, J. M. (n.d.). Understanding Herbicides. University of California, Davis. [Link]
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Humboldt's Secret Supplies. (n.d.). Hydroponic Grow Systems for Water and Nutrient Uptake. Humboldt's Secret Supplies. [Link]
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Arteca, R. N. (2016). Hydroponics: A Versatile System to Study Nutrient Allocation and Plant Responses to Nutrient Availability and Exposure to Toxic Elements. Journal of Visualized Experiments, (113), 54161. [Link]
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Vu, N. D., et al. (2014). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 19(8), 12697-12715. [Link]
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Allied Academies. (2024). Nutrient management in hydroponic systems: Achieving optimal plant growth. Journal of Plant Science and Phytopathology. [Link]
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Goto, E., et al. (2021). Study on Plant Growth and Nutrient Uptake under Different Aeration Intensity in Hydroponics with the Application of Particle Image Velocimetry. Agronomy, 11(11), 2293. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. EPA. [Link]
-
Plant and Soil Sciences eLibrary. (n.d.). Root Absorption of Herbicides. University of Nebraska-Lincoln. [Link]
-
ibacon. (n.d.). OECD 208: Terrestrial Plant Test - Seedling Emergence and Seedling Growth Test. ibacon. [Link]
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Hruska, K. A. (n.d.). HOW HERBICIDES WORK IN TERMS THAT WE CAN ALL UNDERSTAND. Wisconsin Fruit. [Link]
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CUTM Courseware. (n.d.). Transformation of Herbicide in Plant. Centurion University. [Link]
-
OECD. (2006). Test Guideline 208: Terrestrial Plant Test: Seedling Emergence and Seedling Growth Test. OECD Publishing. [Link]
-
Collins, C. D., & Edwards, R. (2020). Plant Translocation of Organic Compounds: Molecular and Physicochemical Predictors. Environmental Science & Technology Letters, 7(9), 659-666. [Link]
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Fresquet, N., et al. (2019). A starting guide to root ecology: strengthening ecological concepts and standardising root classification, sampling, processing and trait measurements. New Phytologist, 222(3), 1155-1188. [Link]
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CIPAC. (n.d.). MT 155 - Analytical HPLC method for determination of phenolic impurities in phenoxyalkanoic herbicides. CIPAC. [Link]
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"leaf translocation studies with 2-(2,4-Dimethylphenoxy)propanoic acid"
An Application Guide to Leaf Translocation Studies with 2-(2,4-Dimethylphenoxy)propanoic Acid (Mecoprop)
Introduction
This compound, commonly known as mecoprop or MCPP, is a selective, post-emergence herbicide belonging to the phenoxyalkanoic acid chemical class.[1][2] It functions as a synthetic auxin, mimicking the action of the natural plant hormone indole-3-acetic acid (IAA) to induce uncontrolled and lethal growth in susceptible broadleaf weeds, while generally sparing grass crops.[2][3] The efficacy of a systemic herbicide like mecoprop is fundamentally dependent on its ability to be absorbed by the foliage and subsequently translocated throughout the plant to its sites of action, primarily the meristematic tissues (growing points).
Understanding the dynamics of mecoprop translocation is critical for optimizing herbicide formulations, predicting efficacy under various environmental conditions, and investigating mechanisms of herbicide resistance.[4] Altered translocation is a known mechanism of resistance for other auxinic herbicides, where the compound is effectively sequestered in the treated leaf, preventing it from reaching target sites.[4][5] These application notes provide a detailed framework, from theoretical underpinnings to step-by-step protocols, for conducting robust leaf translocation studies with mecoprop using radiolabeling techniques.
Scientific Principles: The "Why" Behind the Protocols
A successful translocation study is built on a strong understanding of the physiological and biochemical processes governing herbicide movement in plants. The experimental choices outlined in the following protocols are dictated by these core principles.
Mechanism of Action: A Synthetic Auxin
Mecoprop's herbicidal activity is initiated by its structural similarity to IAA.[6] It binds to auxin receptors such as Transport Inhibitor Response 1 (TIR1) and Auxin F-Box (AFB) proteins.[5][6] This binding event promotes the degradation of Aux/IAA transcriptional repressor proteins. The removal of these repressors unleashes the expression of auxin-responsive genes, leading to a cascade of downstream effects including epinastic growth, disruption of vascular tissues, and ultimately, plant death.[3] Because the primary targets are the actively dividing cells in apical and root meristems, efficient translocation from the site of application (a mature leaf, or "source") to these "sink" tissues is paramount for herbicidal action.[7]
Phloem Mobility and the "Weak Acid Trap" Hypothesis
The movement of systemic herbicides like mecoprop from leaves to other plant parts occurs primarily via the phloem.[7] Mecoprop's chemical properties make it particularly well-suited for this pathway, a concept explained by the "weak acid trap" hypothesis.[8]
-
Leaf Cuticle Penetration : The herbicide, often in a slightly lipophilic (fat-loving) form, must first penetrate the waxy leaf cuticle.
-
Entering the Symplast : Once inside the leaf tissue, it moves cell-to-cell towards the phloem. To cross cell membranes, it must be in its non-ionized, more lipophilic state.
-
Phloem Loading : The cytoplasm of plant cells has a neutral pH (~7.0-7.5). In contrast, the apoplast (cell wall space) is more acidic (pH ~5.5). Mecoprop, as a weak acid, can pick up a proton (H⁺) in the acidic apoplast, becoming uncharged and membrane-permeable.
-
Ion Trapping : Upon entering the high-pH environment of the phloem sieve tube (~pH 8.0), the mecoprop molecule loses its proton, becoming ionized (negatively charged). This charged form is hydrophilic (water-loving) and cannot easily diffuse back across the cell membrane, effectively "trapping" it within the phloem transport stream.[8] This trapped herbicide is then carried along with sugars in the flow from source tissues (mature leaves) to sink tissues (roots, shoot tips).
Experimental Design and Key Considerations
Careful planning is essential for obtaining reproducible and meaningful data. The use of radioisotopes is the standard and most effective method for quantitatively tracking herbicide movement.[9]
-
Plant Material : Experiments should utilize healthy, uniform plants grown under controlled environmental conditions. The developmental stage is critical; plants should have several fully expanded leaves to act as a source.[10]
-
Radiolabeled Compound : ¹⁴C-labeled mecoprop is typically used. It is crucial to know the specific activity of the radioisotope to apply a sufficient amount for detection. A general guideline is to apply at least 170 Becquerels (Bq) per plant for annual weeds.[10][11]
-
Treatment Solution : To accurately reflect field conditions, the radiolabeled herbicide should be mixed with a commercial formulation of mecoprop at a standard application concentration. Adjuvants or surfactants recommended for the formulation should also be included as they can significantly impact leaf uptake.
-
Experimental Controls : Untreated plants should be maintained to monitor normal growth. A "mass balance" approach, where the sum of radioactivity recovered from all plant parts and the leaf wash is calculated, helps validate the experiment by ensuring most of the applied radioactivity is accounted for.[12]
Experimental Protocols
The following protocols provide a comprehensive workflow for a mecoprop translocation study. All work with radioactive materials must be conducted in a licensed facility following institutional safety guidelines.
Protocol 1: Foliar Application of ¹⁴C-Mecoprop
This protocol details the application of the radiolabeled herbicide to a target leaf.
-
Plant Preparation : Select healthy, uniform plants at the 3-4 true leaf stage. Allow them to acclimate in the controlled environment (e.g., growth chamber) for at least 24 hours prior to treatment.[12]
-
Treatment Solution Preparation : Prepare a treatment solution containing the formulated (non-radiolabeled) mecoprop at a concentration equivalent to a standard field application rate. Add the ¹⁴C-mecoprop stock solution to this mixture to achieve the target radioactivity per plant (e.g., ~3.5 kBq or ~200,000 dpm per plant).[13]
-
Pre-treatment (Optional) : To simulate a field spray, plants can be lightly oversprayed with the non-radiolabeled herbicide solution, ensuring the target leaf for radiolabel application is shielded.[10]
-
Application : Within 30-60 minutes of any pre-treatment, use a microsyringe to apply a precise volume (e.g., 10 µL total, applied as ten 1-µL droplets) of the ¹⁴C-mecoprop treatment solution to the adaxial (upper) surface of a single, recently matured leaf.[13] Avoid the midrib.
-
Incubation : Return the treated plants to the controlled growth environment. Harvest plants at predetermined time points (e.g., 6, 24, 48, 72 hours after treatment) to assess translocation over time.[14]
Protocol 2: Quantification of Mecoprop Absorption and Translocation
This protocol describes how to process the harvested plants to quantify the amount of absorbed and translocated herbicide.
-
Determine Unabsorbed Herbicide : At the time of harvest, carefully excise the treated leaf. To quantify the amount of mecoprop that was not absorbed, wash the leaf surface by gently swirling it in a vial containing 5 mL of a methanol:water (1:1, v/v) solution for 30 seconds.[13]
-
Quantify Leaf Wash : Transfer an aliquot (e.g., 1 mL) of the leaf wash solution to a scintillation vial, add 10 mL of scintillation cocktail, and quantify the radioactivity using a Liquid Scintillation Counter (LSC). This value represents the unabsorbed ¹⁴C-mecoprop.
-
Plant Sectioning : Divide the remaining plant material into the following sections:
-
Sample Processing : Place each plant section into a separate combustible paper cone. Dry the samples in an oven at 60°C for 48 hours, then record the dry weight.
-
Quantification via Biological Oxidation : Quantify the radioactivity in each dried plant section using a Biological Oxidizer. This instrument combusts the plant tissue, converting ¹⁴C-mecoprop into ¹⁴CO₂, which is then trapped in a special scintillation cocktail and counted by an LSC.[13]
-
Calculations :
-
Total Applied Radioactivity (dpm) = Known from the initial treatment solution.
-
Unabsorbed Radioactivity (dpm) = dpm from the leaf wash.
-
Absorbed Radioactivity (dpm) = Total Applied - Unabsorbed.
-
% Absorption = (Absorbed Radioactivity / Total Applied Radioactivity) x 100.
-
Translocated Radioactivity (dpm) = Sum of dpm from all plant parts except the Treated Leaf.
-
% Translocation = (Translocated Radioactivity / Absorbed Radioactivity) x 100.[12][13]
-
Protocol 3: Visualization by Autoradiography
This qualitative technique provides a powerful visual confirmation of the quantitative data from Protocol 2.[15]
-
Plant Preparation : At harvest, carefully remove the plant from its pot and gently wash the roots to remove soil.
-
Pressing and Drying : Arrange the entire plant on a sheet of absorbent paper, spreading the leaves and roots to prevent overlap. Press the plant flat and dry it in an oven at 70°C for 48 hours.[11]
-
Exposure : In a darkroom, place the dried, pressed plant in direct contact with a phosphor imaging screen or a sheet of X-ray film. Secure it in a light-tight cassette.[16]
-
Imaging : Expose the screen/film for a period determined by the amount of radioactivity applied (typically 24-72 hours).[11] After exposure, scan the phosphor screen with a phosphorimager or develop the X-ray film to reveal the pattern of ¹⁴C distribution throughout the plant.
Data Presentation and Interpretation
Quantitative results should be summarized in clear, concise tables for easy comparison between time points, species, or treatments.
Table 1: Foliar Absorption of ¹⁴C-Mecoprop Over Time in a Susceptible Species
| Time After Treatment (Hours) | ¹⁴C Recovered from Leaf Wash (% of Applied) | ¹⁴C Absorbed by Plant (% of Applied) |
| 6 | 65.3 ± 4.8 | 34.7 ± 4.8 |
| 24 | 30.1 ± 3.5 | 69.9 ± 3.5 |
| 48 | 18.9 ± 2.9 | 81.1 ± 2.9 |
| 72 | 12.5 ± 2.1 | 87.5 ± 2.1 |
| Values are presented as mean ± standard error. This table serves as a template for data presentation.[1] |
Table 2: Distribution of Translocated ¹⁴C-Mecoprop 72 Hours After Treatment
| Plant Section | % of Absorbed ¹⁴C |
| Treated Leaf | 55.2 ± 6.1 |
| Shoot Above Treated Leaf | 18.5 ± 3.4 |
| Shoot Below Treated Leaf | 8.3 ± 1.9 |
| Roots | 18.0 ± 2.8 |
| Values are presented as mean ± standard error. This table serves as a template for data presentation.[1] |
Interpreting the Results:
-
High Absorption, Low Translocation : If a high percentage of the ¹⁴C is absorbed but remains primarily in the treated leaf (e.g., >90%), it indicates poor translocation. This could be a mechanism of resistance or a characteristic of the plant species.[4][17]
-
Effective Translocation : Significant accumulation of ¹⁴C in sink tissues, particularly the roots and new growth (shoot above treated leaf), demonstrates efficient phloem transport and is characteristic of susceptible plants.[18]
-
Visual Confirmation : The autoradiograph should visually support the quantitative data. In a susceptible plant, dark areas (indicating high radioactivity) will be visible not only on the treated leaf but also concentrated in the root tips and apical meristems.
References
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Nandula, V. K., & Vencill, W. K. (2015). Herbicide Absorption and Translocation in Plants using Radioisotopes. Weed Science, 63(Special Issue), 140-151. [Link]
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de Carvalho, S. J. P., et al. (2017). Methodologies to study the behavior of herbicides on plants and the soil using radioisotopes. Planta Daninha, 35. [Link]
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Geisler, M., & Murphy, A. S. (2016). 2,4-D transport and herbicide resistance in weeds. Journal of Experimental Botany, 67(11), 3195–3198. [Link]
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Tarkowská, D. (2017). A cheminformatics review of auxins as herbicides. Journal of Experimental Botany, 68(18), 5051–5064. [Link]
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Autoradiography. (n.d.). EBSCO. [Link]
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Ashton, F. M. (1958). Absorption and Translocation of Radioactive 2,4–D in Sugarcane and Bean Plants. Weeds, 6(3), 257-262. [Link]
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Nelson, C. D., & Gorham, P. R. (1957). AUTORADIOGRAPHIC STUDY OF THE PATHWAY OF TRANSLOCATION. Canadian Journal of Botany, 35(3), 339-347. [Link]
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Goggin, D. E., et al. (2016). 2,4-D resistance in wild radish: reduced herbicide translocation via inhibition of cellular transport. Journal of Experimental Botany, 67(11), 3223–3235. [Link]
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da Costa, A. F., et al. (2004). Absorption and translocation of 2,4-D in plants of Memora peregrina. Planta Daninha, 22(1), 113-120. [Link]
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Peterson, C. A. (n.d.). Herbicide Characteristics Important for Phloem Movement. Plant and Soil Sciences eLibrary. [Link]
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Jeong, H., et al. (2023). Determination of the phloem transport pathways and destination of photosynthates in soybean using autoradiography and fluorescent tracer imaging. Frontiers in Plant Science, 14. [Link]
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Ganie, Z. A., & Jhala, A. J. (2017). Absorption and translocation of 2,4-D in common and giant ragweed with varying temperature and humidity. Weed Technology, 31(5), 666-675. [Link]
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Synthetic Auxins. (n.d.). Herbicide Symptoms Tool. [Link]
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de Carvalho, S. J. P., et al. (2017). Methodologies to study the behavior of herbicides on plants and the soil using radioisotopes. Planta Daninha, 35. [Link]
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Marques, L. D. C., et al. (2023). Absorption, Translocation, and Metabolism of Glyphosate and Imazethapyr in Smooth Pigweed with Multiple Resistance. Plants, 12(13), 2451. [Link]
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Al-Khatib, K. (n.d.). Translocation of Foliar-Applied Herbicides. Plant and Soil Sciences eLibrary. [Link]
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Nandula, V. K., & Vencill, W. K. (2015). Herbicide Absorption and Translocation in Plants using Radioisotopes. ResearchGate. [Link]
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Flagg, R. O. (1965). Uptake and Translocation of Radioisotopes in Plants. The American Biology Teacher, 27(6), 471–473. [Link]
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Lecture: Herbicide x Plant Interactions Absorption and Translocation of Herbicides Applied to Foliage. (n.d.). Virginia Tech. [Link]
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Nandula, V. K., & Vencill, W. K. (n.d.). Herbicide Absorption and Translocation in Plants Using Radioisotopes. Scribd. [Link]
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Shimabukuro, R. H., et al. (1982). Ultrastructural effects and translocation of methyl-2-(4-(2,4-dichlorophenoxy)-phenoxy)propanoate in wheat (Triticum aestivum) and wild oat (Avena fatua). Weed Science, 30(4), 361-369. [Link]
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Investigating Transport in Plants (A Level Biology). (2020, April 2). YouTube. [Link]
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Mecoprop: A Selective Herbicide for Broadleaf Weed Control. (2024, May 14). YouTube. [Link]
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Golecki, B., et al. (1998). Translocation of structural P proteins in the phloem. The Plant Cell, 10(2), 263–270. [Link]
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Pallas, J. E. (1957). Absorption and Translocation of 2,4-Dichlorophenoxyacetic Acid and P32 by Leaves. Plant Physiology, 32(3), 227–232. [Link]
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Goodman, V. H. (1955). Translocation from Soybean Leaves, II. Plant Physiology, 30(4), 323–326. [Link]
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Zuanazzi, C., et al. (2010). Environmental fate and effects of 2,4-dichlorophenoxyacetic herbicide. ResearchGate. [Link]
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Satchivi, N. M., et al. (2022). Altered Translocation Pattern as Potential Glyphosate Resistance Mechanism in Blackgrass (Alopecurus myosuroides) Populations from Lower Saxony. Plants, 11(21), 2883. [Link]
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Kells, J. J., et al. (1984). Pre-treatment environmental effects on the uptake, translocation, metabolism and performance of fluazifop-butyl in Elymus repens. Aspects of Applied Biology, 8, 183-190. [Link]
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Application Notes and Protocols for the Soil Degradation Analysis of 2-(2,4-Dimethylphenoxy)propanoic Acid (Dichlorprop-P)
Introduction
2-(2,4-Dimethylphenoxy)propanoic acid, commonly known as Dichlorprop-P or 2,4-DP-P, is a selective, systemic phenoxy herbicide. It is the R-enantiomer of dichlorprop, utilized for the post-emergence control of annual and perennial broad-leaved weeds in various settings, including agriculture (cereals, grasslands) and non-crop areas.[1] As a synthetic auxin, it mimics natural plant growth hormones, causing uncontrolled growth and eventual death in susceptible weed species. The extensive application of phenoxy herbicides raises environmental concerns, particularly regarding their fate and persistence in soil ecosystems.[2] Understanding the degradation dynamics of Dichlorprop-P in soil is critical for assessing its environmental risk, predicting its potential for leaching into groundwater, and establishing safe agricultural practices.
This document provides a comprehensive guide for researchers and environmental scientists, outlining the principles and detailed protocols for conducting a thorough analysis of Dichlorprop-P degradation in soil. The methodologies described are designed to be robust and self-validating, incorporating field-proven insights to ensure data integrity and reproducibility.
Principles of Dichlorprop-P Degradation in Soil
The dissipation of Dichlorprop-P from soil is a complex process governed by a combination of biological and chemical mechanisms. While abiotic factors play a role, the primary route of degradation is microbial action.[3][4]
Microbial Degradation (Biodegradation)
Biodegradation is the most significant mechanism for the breakdown of phenoxy herbicides in the environment.[3][5] Soil microorganisms, particularly bacteria, utilize the herbicide as a carbon and energy source, transforming it into simpler, less toxic compounds.
-
Key Microbial Players: A diverse range of soil bacteria has been identified as capable of degrading phenoxy herbicides. Genera such as Sphingobium, Sphingomonas, Pseudomonas, and Alcaligenes are frequently implicated in the degradation of dichlorprop and related compounds.[6][7][8]
-
Enantioselectivity: Dichlorprop is a chiral molecule, existing as two enantiomers (R and S forms). Microbial degradation is often enantioselective, with studies showing that the S-dichlorprop enantiomer is preferentially degraded in many soils.[6] The R-enantiomer (Dichlorprop-P) can be more persistent.[6] This stereospecificity is a critical consideration in degradation studies.
-
Degradation Pathway: The initial and rate-limiting step in the microbial degradation of phenoxyalkanoic acid herbicides is typically the cleavage of the ether bond.[4] This reaction is often catalyzed by an α-ketoglutarate-dependent dioxygenase enzyme, encoded by genes such as tfdA.[4] This cleavage yields 2,4-dichlorophenol (2,4-DCP) and a propionate side chain.[1][4][9] The resulting 2,4-DCP is further mineralized by microbial communities into carbon dioxide and water.[9] It is important to note that intermediate metabolites like 2,4-DCP can be more toxic than the parent compound, making their analysis a key part of the study.[3]
Caption: Simplified microbial degradation pathway of Dichlorprop-P.
Abiotic Degradation
Abiotic processes such as photolysis (degradation by sunlight) and chemical hydrolysis can contribute to the breakdown of Dichlorprop-P. However, in soil environments, their contribution is generally considered minor compared to microbial degradation, especially below the immediate soil surface where light penetration is negligible.[3][4]
Factors Influencing Degradation Rate
The rate of Dichlorprop-P degradation is highly variable and depends on several interconnected factors:
-
Soil Properties: Soil pH, organic matter content, texture (clay, silt, sand content), and moisture levels significantly impact microbial activity and herbicide bioavailability.[6][10] Degradation is generally faster in soils with higher microbial activity and optimal moisture and temperature conditions.[3]
-
Temperature: Microbial activity is temperature-dependent. Degradation rates typically increase with temperature up to an optimum (often around 20-30°C) and decrease significantly at lower temperatures.
-
Microbial Community: The presence, abundance, and adaptation of specific herbicide-degrading microorganisms are crucial. A lag phase is often observed before rapid degradation begins, representing the time required for the degrading microbial population to acclimate and grow.[11]
| Property | Value | Implication for Soil Degradation |
| Chemical Formula | C₉H₈Cl₂O₃ | - |
| Molecular Weight | 235.07 g/mol | - |
| Water Solubility | 736 mg/L at 20°C | Moderate solubility affects mobility and bioavailability in soil pore water. |
| pKa | 2.9 | As a weak acid, it will be predominantly in its anionic form in most agricultural soils (pH > 5), which influences its sorption behavior. |
| Log Kow | 3.1 | Indicates a potential for sorption to soil organic matter. |
| Caption: Selected physicochemical properties of Dichlorprop-P. |
Protocol: Laboratory Aerobic Soil Degradation Study
This protocol details a laboratory-based experiment to determine the aerobic degradation rate (DT₅₀) of Dichlorprop-P in soil. The methodology is aligned with guidelines from regulatory bodies like the EPA and OECD.[12][13]
Materials and Equipment
-
Soil: Freshly collected, representative agricultural soil, not treated with phenoxy herbicides for at least two years.
-
Analytical Standard: Certified reference standard of Dichlorprop-P.
-
Solvents: HPLC or pesticide-grade acetone, methanol, hexane, acetonitrile, acetic acid.
-
Reagents: Boron trifluoride-methanol (BF₃/MeOH) solution (14%), anhydrous sodium sulfate, 1 M KCl.[14][15]
-
Glassware: Erlenmeyer flasks (for microcosms), volumetric flasks, centrifuge tubes, Pasteur pipettes.
-
Equipment: Analytical balance, mechanical shaker, centrifuge, ultrasonic bath, nitrogen evaporator (N-Evap), solid-phase extraction (SPE) manifold and C18 cartridges, gas chromatograph with mass spectrometer (GC-MS) or HPLC with a suitable detector (e.g., DAD).[14][16]
Experimental Workflow
Caption: Experimental workflow for Dichlorprop-P soil degradation study.
Detailed Methodologies
Step 1: Soil Collection and Characterization
-
Collect a composite topsoil sample (0-15 cm depth) from the target field. Avoid areas with unusual features.[17]
-
Air-dry the soil to a workable moisture level and pass it through a 2 mm sieve to remove stones and large debris. Homogenize thoroughly.[13]
-
Characterize the soil for key properties:
-
pH: Measure in a 1:2.5 soil-to-1 M KCl solution slurry.[18]
-
Organic Carbon/Matter: Determine by loss-on-ignition or a total carbon analyzer.
-
Particle Size Distribution (Texture): Analyze using the pipette or hydrometer method to determine sand, silt, and clay percentages.[18]
-
Moisture Content: Determine gravimetrically by oven-drying a subsample at 105°C.
-
Step 2: Microcosm Setup and Incubation
-
For each time point and control, weigh 50 g (on a dry weight basis) of the prepared soil into individual 250 mL Erlenmeyer flasks.
-
Prepare two sets of microcosms:
-
Non-sterile: To measure total (biotic + abiotic) degradation.
-
Sterile Control: To measure abiotic degradation only. Sterilize the soil by autoclaving or gamma irradiation. This control is crucial to confirm that biodegradation is the primary dissipation route.[6]
-
-
Adjust the soil moisture content to 40-60% of its maximum water-holding capacity using deionized water.
-
Prepare a stock solution of Dichlorprop-P in a minimal amount of a suitable solvent (e.g., acetone). Fortify the soil in each flask to achieve a final concentration relevant to agricultural application rates (e.g., 1-5 mg/kg). Distribute the solution evenly over the soil surface and mix thoroughly. Allow the solvent to evaporate in a fume hood.
-
Cover the flasks with perforated paraffin film or cotton plugs to allow gas exchange while minimizing water loss.
-
Incubate all flasks in the dark at a constant temperature (e.g., 20 ± 2°C). The dark condition prevents photodegradation. Periodically check the weight of the flasks and add water if necessary to maintain constant moisture.
Step 3: Sampling and Extraction
-
At each designated time interval (e.g., 0, 3, 7, 14, 30, 60, and 90 days), sacrificially harvest three replicate flasks from both the non-sterile and sterile sets. The 0-day sample should be collected immediately after fortification and mixing.[17]
-
The following extraction procedure is based on established EPA methodologies.[14][15]
-
To a 10 g subsample of soil in a centrifuge tube, add a sequence of extraction solvents, such as 5% acetic acid in methanol, followed by a basic buffer solution.[15]
-
Agitate the samples vigorously on a mechanical shaker (e.g., 30 minutes) or sonicate in an ultrasonic bath (e.g., 20 minutes).[14]
-
Centrifuge the samples and collect the supernatant. Repeat the extraction process two more times, combining the supernatants.
-
The combined extracts are then diluted with water, acidified, and passed through a C18 SPE cartridge for cleanup and concentration.[15]
-
Elute the analytes from the SPE cartridge. A typical scheme involves a first fraction with a less polar solvent (e.g., acetone/hexane) to elute metabolites like 2,4-DCP, and a second fraction with a more polar solvent (e.g., methanol/acetone) to elute the parent Dichlorprop-P acid.[14]
-
Step 4: Derivatization and Analysis (GC-MS)
-
For GC-MS analysis, the acidic Dichlorprop-P must be derivatized to a more volatile form. Methylation is a common approach.
-
To the fraction containing Dichlorprop-P, add 1.0 mL of 14% BF₃/methanol solution.[14]
-
Heat the sample in a water bath at 70°C for 30 minutes.
-
After cooling, partition the methylated Dichlorprop-P into hexane.
-
-
Combine the hexane layer containing the derivatized parent compound with the first fraction containing the metabolites.[14][15]
-
Concentrate the final combined sample to a volume of 1 mL under a gentle stream of nitrogen.
-
Inject an aliquot into the GC-MS system. Use selective ion monitoring (SIM) for enhanced sensitivity and specificity.
Step 5: Alternative Analysis (HPLC)
-
HPLC can be used for the direct determination of Dichlorprop-P without derivatization.[16]
-
After the SPE cleanup step, the eluate containing Dichlorprop-P can be evaporated and reconstituted in the mobile phase.
-
Inject into a reverse-phase HPLC system (e.g., C18 column) with a diode array detector (DAD).[16] This method is suitable for quantifying the parent compound and can also detect metabolites if standards are available.
Data Analysis and Interpretation
Degradation Kinetics
-
Calculate the concentration of Dichlorprop-P in the soil (mg/kg) for each replicate at each time point.
-
Plot the mean concentration versus time for both the non-sterile and sterile treatments.
-
Degradation in soil often follows first-order kinetics. The rate of degradation can be described by the equation: Cₜ = C₀ * e⁻ᵏᵗ where Cₜ is the concentration at time t, C₀ is the initial concentration, and k is the first-order rate constant.
-
Use non-linear regression software to fit the data to the first-order model and determine the rate constant (k).
-
Calculate the dissipation time for 50% of the initial concentration (DT₅₀ or half-life) using the formula: DT₅₀ = ln(2) / k
| Parameter | Description | Example Value |
| C₀ (mg/kg) | Initial concentration at Day 0 | 5.0 |
| k (day⁻¹) | First-order rate constant | 0.055 |
| DT₅₀ (days) | Half-life (ln(2)/k) | 12.6 |
| R² | Coefficient of determination for the model fit | 0.98 |
| Caption: Example table for reporting degradation kinetic parameters. |
Interpreting the Results
-
Comparison of Controls: A significantly faster degradation rate in the non-sterile soil compared to the sterile control confirms that biodegradation is the dominant dissipation process.[6] Minimal degradation in the sterile control indicates low potential for abiotic degradation under the test conditions.
-
Metabolite Analysis: The GC-MS or LC-MS data should be analyzed for the presence of expected metabolites, primarily 2,4-Dichlorophenol (2,4-DCP) and 2,4-Dichloroanisole (2,4-DCA).[14][15] Tracking the formation and subsequent decline of these metabolites provides a more complete picture of the degradation pathway.
References
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Urbaniak, M., & Mierzejewska, E. (2019). Biological Remediation of Phenoxy Herbicide-Contaminated Environments. In Herbicides - Properties, Synthesis and Control of Weeds. IntechOpen. [Link]
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de Andrade, C. A. C., et al. (2017). Methodologies to study the behavior of herbicides on plants and the soil using radioisotopes. Planta Daninha, 35. [Link]
-
U.S. Environmental Protection Agency. Environmental Chemistry Methods: Dichlorprop-P; 442434-01. [Link]
- Kumar, Y. (2012). Degradation and Bioremediation of Herbicides by Microorganisms. Research Trend.
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U.S. Environmental Protection Agency. Dichlorprop-P ILV Soil. [Link]
-
Kilpi, S. (1980). Degradation of Some Phenoxy Acid Herbicides by Mixed Cultures of Bacteria Isolated From Soil Treated With 2-(2-methyl-4-chloro)phenoxypropionic Acid. Microbial Ecology, 6(3), 261-70. [Link]
-
Singh, S., & Kumar, V. (2017). Microbial degradation of herbicides. Indian Journal of Microbiology, 57(2), 123-129. [Link]
-
Monquero, P. A., et al. (2019). Experimental methods to evaluate herbicides behavior in soil. Weed Control Journal, 18. [Link]
-
Sánchez-Rasero, F., et al. (1998). Determination of Mecoprop and Dichlorprop in Aqueous Soil Solutions by HPLC with DAD. Journal of Liquid Chromatography & Related Technologies, 21(14), 2211-2218. [Link]
-
Paszko, T. (2020). Study of the Degradation of the Herbicides 2,4-D and MCPA at Different Depths in Contaminated Agricultural Soil. Agronomy, 10(10), 1591. [Link]
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Dias, N. M. P. (2012). methodologies to study the behavior of herbicides on plants and the soil using radioisotopes. Planta Daninha, 35. [Link]
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Chen, S., et al. (2018). Microbial Degradation of Pesticide Residues and an Emphasis on the Degradation of Cypermethrin and 3-phenoxy Benzoic Acid: A Review. Molecules, 23(9), 2300. [Link]
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Mueller, T. C., et al. (2017). Methods Related to Herbicide Dissipation or Degradation under Field or Laboratory Conditions. Weed Science, 65(5), 609-617. [Link]
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Nickel, K., et al. (2017). Pathway proposed for dichlorprop degradation in S. herbicidovorans MH... ResearchGate. [Link]
-
Paszko, T. (2015). Adsorption and degradation of phenoxyalkanoic acid herbicides in soils: A review. Environmental Toxicology and Chemistry, 34(8), 1715-1729. [Link]
-
Zhang, C., et al. (2020). Impact of dichlorprop on soil microbial community structure and diversity during its enantioselective biodegradation in agricultural soils. Journal of Environmental Science and Health, Part B, 55(11), 974-982. [Link]
-
European Food Safety Authority. (2019). Updated peer review of the pesticide risk assessment of the active substance dichlorprop‐P and variant dichlorprop‐P‐2‐ethylhexyl. EFSA Journal, 17(3), e05631. [Link]
-
Hatcher, E. (2016). Testing for and Deactivating Herbicide Residues. Virginia Cooperative Extension. [Link]
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Van Dijk, H. (1974). Degradation of 1,3-dichloropropenes in the soil. Agro-Ecosystems, 1, 193-204. [Link]
-
Jensen, L. H., et al. (1997). Degradation of mecoprop at different concentrations in surface and sub-surface soil. Pesticide Science, 52(2), 126-132. [Link]
-
Hu, Y., et al. (2021). Degradation of rac-dichlorprop by and cell growth of different... ResearchGate. [Link]
-
Tang, F., et al. (2013). Degradation of 2,4-D in soils by Fe₃O₄ nanoparticles combined with stimulating indigenous microbes. Journal of Soils and Sediments, 13(7), 1309-1317. [Link]
-
Rodrigues, E. T., et al. (2013). 2,4-Dichlorophenoxyacetic acid (2,4-D) sorption and degradation dynamics in three agricultural soils. Geoderma, 209-210, 107-114. [Link]
-
Paszko, T. (2009). Degradation of MCPA in Soil Horizons of Polish Agricultural Soils. Polish Journal of Environmental Studies, 18(6), 1083-1091. [Link]
-
Fernandes, A., et al. (2021). Emerging Technologies for Degradation of Dichlorvos: A Review. International Journal of Environmental Research and Public Health, 18(11), 5789. [Link]
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KZN Department of Agriculture & Rural Development. (2000). ANALYTICAL METHODS USED BY THE SOIL FERTILITY AND ANALYTICAL SERVICES SECTION. [Link]
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Alban, L. A., & Kellogg, M. (n.d.). METHODS OF SOIL ANALYSIS as used in the OSC Soil Testing Laboratory. Oregon State University. [Link]
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National Center for Biotechnology Information. (n.d.). Dichlorprop-P. PubChem Compound Database. [Link]
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Lappin, H. M., et al. (1985). Degradation of the herbicide mecoprop [2-(2-methyl-4-chlorophenoxy)propionic Acid] by a synergistic microbial community. Applied and Environmental Microbiology, 49(2), 429-33. [Link]
-
Tett, V. A., et al. (1994). Enantioselective degradation of the herbicide mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid] by mixed and pure bacterial cultures. FEMS Microbiology Ecology, 14(3), 191-200. [Link]
-
Papakyriakou, A., et al. (2023). Degradation Mechanism of 2,4-Dichlorophenol by Fungi Isolated from Marine Invertebrates. Journal of Fungi, 9(4), 438. [Link]
-
Xiao, B., et al. (2015). Dynamics of propionic acid degradation in a two-phase anaerobic system. Chemosphere, 117, 149-155. [Link]
-
Lappin, H. M., et al. (1985). Degradation of the Herbicide Mecoprop [2-(2-Methyl-4-Chlorophenoxy)Propionic Acid] by a Synergistic Microbial Community. Applied and Environmental Microbiology, 49(2), 429-433. [Link]
-
Xiao, B., et al. (2015). Dynamics of propionic acid degradation in a two-phase anaerobic system. ResearchGate. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2,4-Dimethylphenoxy)propanoic Acid
Welcome to the technical support center for the synthesis of 2-(2,4-Dimethylphenoxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, improve yields, and troubleshoot common experimental challenges. Our approach is rooted in a deep understanding of the reaction mechanism and extensive laboratory experience.
Introduction to the Synthesis
The synthesis of this compound is most commonly achieved via the Williamson ether synthesis. This versatile and widely used method involves the reaction of a deprotonated alcohol (in this case, 2,4-dimethylphenol) with an alkyl halide (a 2-halopropanoic acid or its ester) to form an ether.[1] The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, where the phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide.[2]
While the Williamson ether synthesis is a robust reaction, achieving high yields and purity with substituted phenols like 2,4-dimethylphenol can present unique challenges. This guide will provide in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic protocol.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
Question 1: Why is my yield of this compound consistently low?
Low yields are a common frustration in organic synthesis. For the Williamson ether synthesis of this compound, several factors could be at play. A systematic approach to troubleshooting is crucial.
Possible Cause 1: Incomplete Deprotonation of 2,4-Dimethylphenol
-
Explanation: The first step of the Williamson ether synthesis is the deprotonation of the phenol to form the more nucleophilic phenoxide. If this deprotonation is incomplete, the concentration of the active nucleophile will be low, leading to a sluggish and incomplete reaction.
-
Troubleshooting Suggestions:
-
Choice of Base: For phenols, moderately strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are typically sufficient.[3] However, if you suspect incomplete deprotonation, consider using a stronger base like sodium hydride (NaH) or potassium hydride (KH).[4] These bases will irreversibly deprotonate the phenol.
-
Stoichiometry of Base: Ensure you are using at least one full equivalent of the base relative to the 2,4-dimethylphenol. A slight excess (1.1-1.2 equivalents) can help drive the deprotonation to completion.
-
Reaction Time and Temperature for Deprotonation: Allow sufficient time for the deprotonation to occur before adding the alkyl halide. Gentle warming can sometimes facilitate this process, but be cautious not to induce side reactions.
-
Possible Cause 2: Competing Elimination Reaction (E2)
-
Explanation: The alkoxide/phenoxide is a strong base and can promote the E2 elimination of the 2-halopropanoic acid derivative, forming an alkene byproduct instead of the desired ether.[2][5] This is particularly problematic with secondary alkyl halides.
-
Troubleshooting Suggestions:
-
Choice of Alkyl Halide: While 2-chloropropanoic acid or its esters are commonly used, consider using 2-bromopropanoic acid or its derivatives. Bromide is a better leaving group than chloride and can sometimes favor the SN2 reaction.
-
Reaction Temperature: Lowering the reaction temperature generally favors the SN2 reaction over E2 elimination.[5] Elimination reactions typically have a higher activation energy.
-
Controlled Addition of Alkyl Halide: Adding the 2-halopropanoic acid derivative slowly to the reaction mixture can help maintain a low concentration of the electrophile, which can minimize the E2 side reaction.
-
Possible Cause 3: Steric Hindrance
-
Explanation: The SN2 reaction is sensitive to steric hindrance.[1] The methyl groups on the 2,4-dimethylphenol can sterically hinder the approach of the phenoxide to the electrophilic carbon of the 2-halopropanoic acid derivative.
-
Troubleshooting Suggestions:
-
Optimize Reaction Time and Temperature: Reactions with sterically hindered substrates may require longer reaction times or slightly elevated temperatures to proceed to completion. However, be mindful that higher temperatures can also favor the E2 elimination. Careful optimization is key.
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are excellent choices for SN2 reactions as they solvate the cation of the phenoxide, leaving a "naked" and more reactive anion.[4][5]
-
Possible Cause 4: C-Alkylation of the Phenoxide
-
Explanation: The phenoxide ion is an ambident nucleophile, meaning it can react at two sites: the oxygen atom (O-alkylation) to form the desired ether, and the aromatic ring (C-alkylation), typically at the ortho and para positions.[2] This leads to the formation of undesired byproducts.
-
Troubleshooting Suggestions:
-
Solvent Effects: The choice of solvent plays a crucial role in directing the regioselectivity. Polar aprotic solvents like DMF and DMSO generally favor O-alkylation.[5]
-
Counter-ion: The nature of the counter-ion (e.g., Na+, K+) can also influence the O/C alkylation ratio, though this is a more complex parameter to control.
-
Question 2: I am observing a significant amount of an alkene byproduct. How can I minimize this?
The formation of an alkene is a clear indicator of the competing E2 elimination reaction.[5]
-
Troubleshooting Flowchart for Minimizing E2 Elimination:
Caption: Troubleshooting flowchart for minimizing alkene byproduct formation.
Question 3: My product is difficult to purify. What are the best practices for purification?
Purification of the final product is critical to obtaining a high-purity compound.
-
Recommended Purification Protocol:
-
Work-up:
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
If a non-aqueous solvent was used, it may need to be removed under reduced pressure.
-
Dilute the residue with water and acidify with a strong acid like hydrochloric acid (HCl) to a pH of approximately 2.[3] This will protonate the carboxylate to form the carboxylic acid, which will likely precipitate if it is insoluble in water.
-
Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.[3]
-
-
Extraction and Washing:
-
Combine the organic layers and wash with water to remove any remaining inorganic salts.
-
To remove unreacted 2,4-dimethylphenol, wash the organic layer with a dilute solution of a weak base like sodium bicarbonate (NaHCO₃). The acidic product will be deprotonated and move to the aqueous layer, while the less acidic phenol will remain in the organic layer.
-
Separate the aqueous layer containing the sodium salt of your product.
-
Re-acidify the aqueous layer with a strong acid to precipitate the purified product.
-
-
Recrystallization:
-
The crude product can be further purified by recrystallization from a suitable solvent or solvent mixture.[3] Common solvents for recrystallization of carboxylic acids include water, ethanol/water mixtures, or hexane/ethyl acetate mixtures. The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature and reaction time for this synthesis?
The optimal temperature and reaction time will depend on the specific substrates and solvent used. A good starting point is to run the reaction at a temperature between 50-100°C for 1-8 hours.[6] However, for the synthesis with 2,4-dimethylphenol, which is somewhat sterically hindered, you may need to extend the reaction time. Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is the best way to determine the optimal reaction time.
Q2: Which solvent is best for the synthesis of this compound?
Polar aprotic solvents are generally the best choice for Williamson ether synthesis.[5]
| Solvent | Advantages | Disadvantages |
| Dimethyl Sulfoxide (DMSO) | Excellent for SN2 reactions, high boiling point allows for a wide range of reaction temperatures. | Can be difficult to remove during work-up. |
| N,N-Dimethylformamide (DMF) | Good for SN2 reactions, high boiling point. | Can be difficult to remove, potential for decomposition at high temperatures. |
| Acetonitrile | Lower boiling point, easier to remove. | May be less effective for more challenging reactions. |
| Acetone | Readily available and easy to remove. | Its lower boiling point limits the reaction temperature. |
A patent for a similar synthesis of 2-(2,4-dichlorophenoxy)propionic acid reported high yields using DMSO as the solvent.[7]
Q3: Can I use a phase transfer catalyst to improve the yield?
Yes, phase transfer catalysis (PTC) can be a very effective technique for improving the yield of Williamson ether synthesis, especially when dealing with a two-phase system (e.g., aqueous NaOH and an organic solvent).[8][9] A phase transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the phenoxide from the aqueous phase to the organic phase where the alkyl halide is located, thus accelerating the reaction.[8][10]
Q4: What are the key safety precautions for this synthesis?
-
2,4-Dimethylphenol: Is toxic and a skin irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
2-Halopropanoic Acids: These are corrosive and should be handled in a fume hood with appropriate PPE.
-
Bases: Strong bases like NaOH, KOH, and especially NaH are corrosive and can cause severe burns. NaH is also flammable and reacts violently with water. Handle with extreme care in an inert atmosphere.
-
Solvents: Organic solvents are flammable and should be handled in a well-ventilated area, away from ignition sources.
Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
References
-
Williamson ether synthesis. In: Wikipedia. ; 2023. Accessed January 17, 2026. [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Accessed January 17, 2026. [Link]
-
Williamson Ether Synthesis. Utah Tech University. Accessed January 17, 2026. [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. Published October 24, 2014. Accessed January 17, 2026. [Link]
-
Williamson ether synthesis. Khan Academy. Accessed January 17, 2026. [Link]
- Gryta A, K-Szymańska A, Zgoła-Grześkowiak A. Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review. Environ Sci Pollut Res Int. 2020;27(1):1-18.
-
Halpern M. PTC O-Alkylation With a Secondary Benzyl Bromide. Phase Transfer Catalysis. Published December 2014. Accessed January 17, 2026. [Link]
-
The Williamson Ether Synthesis. Accessed January 17, 2026. [Link]
- Synthesis method of 2-(2, 4-dichlorophenoxy) propionic acid.
-
Williamson Ether Synthesis. J&K Scientific LLC. Accessed January 17, 2026. [Link]
-
Explain Williamson's ether synthesis. What are the limitations of this method. Sathee Forum. Accessed January 17, 2026. [Link]
- Freedman HH, Dubois RA. An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Lett. 1975;16(38):3251-3254.
-
Williamson Ether Synthesis Reaction Mechanism. The Organic Chemistry Tutor. May 2, 2018. Accessed January 17, 2026. [Link]
-
Williamson Ether synthesis. Reddit. February 27, 2025. Accessed January 17, 2026. [Link]
-
Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. US Environmental Protection Agency. Accessed January 17, 2026. [Link]
- Contribution of phase transfer catalyst to green chemistry: A review. JETIR. 2022;9(7).
Sources
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- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. The Williamson Ether Synthesis [cs.gordon.edu]
- 4. jk-sci.com [jk-sci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN101302150A - Synthesis method of 2- (2, 4-dichlorophenoxy) propionic acid - Google Patents [patents.google.com]
- 8. cactus.utahtech.edu [cactus.utahtech.edu]
- 9. An improved Williamson ether synthesis using phase transfer catalysis | Semantic Scholar [semanticscholar.org]
- 10. jetir.org [jetir.org]
Technical Support Center: Synthesis of Phenoxypropanoic Acids
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of phenoxypropanoic acids. This guide, curated by our Senior Application Scientists, is designed to provide in-depth, field-proven insights into the common challenges encountered during synthesis. We move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs): Core Synthetic Challenges
This section addresses the most common issues encountered during the synthesis of phenoxypropanoic acids, primarily focusing on the two cornerstone methods: the Williamson Ether Synthesis and the Ullmann Condensation.
Category 1: Williamson Ether Synthesis
The Williamson ether synthesis is a widely used, robust method for preparing phenoxypropanoic acids. It proceeds via an SN2 mechanism, where a phenoxide nucleophile attacks an α-haloalkanoic acid or ester.[1][2] Despite its utility, several challenges can arise.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields in a Williamson ether synthesis for phenoxypropanoic acids typically stem from three primary issues: incomplete deprotonation of the starting phenol, competing side reactions, or suboptimal reaction conditions.
-
Incomplete Deprotonation: The phenol must be converted to its corresponding phenoxide to act as an effective nucleophile. Phenols are more acidic than aliphatic alcohols, so bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are usually sufficient.[3][4] Ensure you are using at least one stoichiometric equivalent of a strong base. For less acidic or sterically hindered phenols, a stronger base like sodium hydride (NaH) may be necessary, though this requires an anhydrous solvent.
-
Side Reactions: The two major competing reactions are E2 elimination of the alkylating agent and C-alkylation of the phenoxide.
-
E2 Elimination: This is more prevalent when using secondary or tertiary alkyl halides.[1][5] For phenoxypropanoic acid synthesis, the alkylating agent is typically a derivative of 2-halopropanoic acid (a secondary halide). To favor substitution (SN2) over elimination (E2), it is crucial to maintain the lowest effective reaction temperature.[1]
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the aromatic ring carbon (ortho or para positions).[1] While O-alkylation is generally favored under thermodynamic control, C-alkylation can become significant depending on the solvent and counter-ion. Using polar aprotic solvents can sometimes increase C-alkylation.
-
-
Suboptimal Conditions: Ensure your solvent is appropriate and the temperature is optimized. Heating is often required, but excessive heat will favor the elimination pathway.[3] A typical range is 90-100°C in an aqueous or alcoholic solvent.[3][4]
Question 2: I am observing the formation of an alkene byproduct. How can I suppress this elimination reaction?
Answer: The formation of an alkene (e.g., acrylate from a 2-halopropionate) is a classic sign of a competing E2 elimination reaction. This occurs when the phenoxide acts as a base rather than a nucleophile.
To suppress elimination and favor the desired SN2 pathway, consider the following strategies:
-
Lower the Reaction Temperature: The activation energy for elimination is often higher than for substitution, making it more sensitive to temperature increases. Running the reaction at the minimum temperature required for a reasonable rate is key.[1]
-
Choice of Base/Solvent: While the phenoxide itself is the base in the E2 reaction, the overall reaction environment matters. Using a less hindered base for the initial deprotonation and avoiding overly high concentrations can help.
-
Nature of the Leaving Group: While bromine and iodine are better leaving groups, they can also accelerate elimination. If elimination is a major issue, using a 2-chloropropanoic acid derivative might be preferable as chlorine is a poorer leaving group, potentially slowing the E2 reaction more than the SN2.
Question 3: My starting phenol is sterically hindered. What modifications to the standard protocol should I consider?
Answer: Steric hindrance around the phenolic hydroxyl group can significantly slow down the rate of the SN2 reaction. To overcome this, you may need to adjust the reaction conditions to be more forcing:
-
Use a Stronger Base and Anhydrous Conditions: A hindered phenol is less acidic. Using sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF will ensure complete and irreversible deprotonation to the more reactive phenoxide.
-
Increase Reaction Time and Temperature: Kinetically slow reactions require more energy and time. Monitor the reaction by TLC to determine the optimal endpoint.
-
Consider an Alternative Route: If the Williamson synthesis consistently fails, the Ullmann condensation, which is less sensitive to steric hindrance on the phenol component, may be a more suitable alternative.[6][7]
Category 2: Ullmann Condensation
The Ullmann condensation is a copper-catalyzed coupling between an aryl halide and an alcohol. For phenoxypropanoic acids, this typically involves coupling a phenol with a bromo- or iodo-benzoic acid derivative followed by chain extension, or more directly, with a halopropanoic acid.
Question 1: The classic Ullmann conditions are too harsh for my substrate. Are there milder alternatives?
Answer: Yes. Traditional Ullmann reactions often require high temperatures (>200 °C) and stoichiometric amounts of copper, which can be destructive to sensitive functional groups.[8] Modern organic chemistry has seen significant advancements in developing milder, ligand-accelerated Ullmann-type couplings.[6][7]
-
Ligand-Accelerated Catalysis: The use of ligands, particularly bidentate ligands like diamines (e.g., ethylenediamine) or amino acids, can dramatically lower the reaction temperature and reduce the required amount of copper catalyst to catalytic levels (1-10 mol%).[7][8]
-
Catalyst System: Using a Cu(I) source like CuI is often more effective than Cu(0) or Cu(II) salts in these modern protocols.
-
Base and Solvent: A suitable base, such as K₂CO₃ or Cs₂CO₃, is required. Polar aprotic solvents like DMF, DMSO, or NMP are commonly used.
Question 2: My final product is contaminated with copper. What is the best purification strategy?
Answer: Copper contamination is a common issue, especially when using stoichiometric copper.
-
Aqueous Workup with a Chelating Agent: During the workup, wash the organic layer with an aqueous solution of a chelating agent. A saturated solution of ammonium chloride (NH₄Cl) or aqueous solutions of ethylenediaminetetraacetic acid (EDTA) can help complex the copper ions and pull them into the aqueous phase.[9]
-
Filtration: If copper metal or insoluble copper salts are present, filtering the reaction mixture through a pad of Celite® before workup is highly effective.
-
Chromatography: If trace amounts of copper persist, column chromatography on silica gel can remove the final traces, although this may not be ideal for large-scale synthesis.
Troubleshooting Guide: At-a-Glance
| Symptom Observed | Potential Cause | Recommended Solution(s) |
| No reaction / Low conversion | 1. Ineffective deprotonation of phenol. 2. Reaction temperature too low. 3. Poor quality alkylating agent. | 1. Use a stronger base (e.g., NaH in DMF). 2. Gradually increase temperature, monitoring for side products. 3. Verify purity of the halo-acid/ester. |
| Significant elimination byproduct | 1. Reaction temperature is too high. 2. Alkylating agent is too hindered. 3. Base is too strong/hindered. | 1. Lower the reaction temperature. 2. Ensure a primary or secondary halide is used. 3. Use a non-hindered base like NaOH or KOH. |
| Formation of C-alkylated isomers | 1. Phenoxide is an ambident nucleophile. 2. Reaction conditions favor C-alkylation. | 1. Change the solvent system (e.g., from aprotic to protic). 2. Modify the counter-ion (e.g., K⁺ vs Na⁺). |
| Product is an oil, not a solid | 1. Product is impure. 2. Product has a low melting point. | 1. Purify via extraction and/or column chromatography. 2. Attempt crystallization from a different solvent system or cool to a lower temperature.[10] |
| Difficulty purifying product | 1. Unreacted phenol starting material remains. 2. Product is soluble in the aqueous phase. | 1. Wash the organic layer with a dilute NaOH solution to extract acidic phenol. 2. Ensure the aqueous layer is acidified sufficiently (pH < 2) before extraction.[3] |
Experimental Workflow & Protocols
Logical Workflow for Synthesis & Troubleshooting
The following diagram outlines a logical workflow for synthesizing a phenoxypropanoic acid via the Williamson ether synthesis, including key decision points for troubleshooting common issues.
Caption: A workflow for Williamson ether synthesis and troubleshooting.
Protocol 1: Synthesis of 4-Methylphenoxyacetic Acid
This protocol is a representative example of a Williamson ether synthesis for preparing a phenoxy-acid derivative, adapted from standard laboratory procedures.[3][4]
Materials:
-
4-Methylphenol (p-cresol): 1.0 g
-
Sodium Hydroxide (NaOH), 30% aqueous solution: 5 mL
-
Chloroacetic acid: 1.5 g
-
Hydrochloric Acid (HCl), 6M
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Water
Procedure:
-
Reaction Setup: In a 25x100 mm test tube or a small round-bottom flask, combine 1.0 g of 4-methylphenol and 5 mL of 30% aqueous NaOH.
-
Addition of Alkylating Agent: Add 1.5 g of chloroacetic acid to the mixture. Stir to dissolve the reagents. Gentle warming may be applied to aid dissolution.
-
Reaction: Clamp the reaction vessel in a pre-heated water bath at 90-100°C. Maintain this temperature for 30-40 minutes.
-
Quenching and Acidification: Cool the reaction tube to room temperature and dilute the mixture with approximately 10 mL of water. Carefully add 6M HCl dropwise until the solution is acidic (test with litmus paper). A precipitate of the crude product should form.
-
Extraction: Transfer the entire mixture to a separatory funnel. Extract the product with 15 mL of diethyl ether. Drain the aqueous layer.
-
Washing: Wash the ether layer with 15 mL of water. After removing the aqueous wash, extract the ether layer with 10 mL of saturated sodium bicarbonate solution. The product will move into the aqueous bicarbonate layer as its sodium salt. Note: Vent the funnel frequently as CO₂ is generated.
-
Isolation: Drain the aqueous bicarbonate layer into a clean beaker. Re-acidify this solution with 6M HCl until precipitation of the pure product is complete.
-
Purification: Cool the mixture in an ice bath, then collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold water.
-
Drying: Allow the purified crystals to air-dry. Determine the mass and melting point (Literature MP: 136-137°C).[3]
References
- BenchChem Technical Support Team. (2025). Application Notes & Protocols: Enantioselective Synthesis of Chiral Phenylpropanoic Acids. Benchchem.
-
Wikipedia. (n.d.). Phenylpropanoic acid. Retrieved from [Link]
- Google Patents. (n.d.). JPH02152945A - Purification of 2-(4-hydroxyphenoxy)propionic acid ester.
- Google Patents. (n.d.). US4304930A - Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid.
-
University Laboratory Procedure. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
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Organic Syntheses. (n.d.). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Retrieved from [Link]
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Organic Syntheses. (n.d.). 2-phenylpropionic acid. Retrieved from [Link]
-
University Laboratory Procedure. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]
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Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). US5786507A - Process for the preparation of 3-phenylpropionic acid.
- Google Patents. (n.d.). CN105037139A - Preparation method for 2-phenylpropionic acid.
-
National Institutes of Health. (n.d.). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-phenylpropionic acid. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
MDPI. (2020). Peer-review of "Recent Advancement of Ullmann Condensation Coupling Reaction...". Retrieved from [Link]
-
ResearchGate. (2012). Study on ullmann condensation reaction of producing das catalyzed by fresh copper power in one-pot method. Retrieved from [Link]
-
PubMed. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen.... Retrieved from [Link]
-
National Institutes of Health. (n.d.). Bioengineering advancements, innovations and challenges on green synthesis of 2, 5-furan dicarboxylic acid. Retrieved from [Link]
-
ResearchGate. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction.... Retrieved from [Link]
-
ACS Publications. (2026). Inorganic Chemistry Ahead of Print. Retrieved from [Link]
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Technical Support Center: Optimizing 2-(2,4-Dichlorophenoxy)propanoic Acid Application
<Technical Clarification : The compound "2-(2,4-Dimethylphenoxy)propanoic acid" appears to be a typographical error. Based on common chemical nomenclature and applications in research, this guide addresses 2-(2,4-Dichlorophenoxy)propanoic acid , commercially known as Dichlorprop or 2,4-DP . This compound is a selective phenoxy herbicide that functions as a synthetic auxin.[1][2][3] Only the (R)-isomer of Dichlorprop is biologically active.[2][4][5] This guide is intended for researchers investigating its biological effects, optimizing its use in experimental systems, and for professionals in fields like toxicology or environmental science assessing its impact.
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals working with 2-(2,4-Dichlorophenoxy)propanoic acid (Dichlorprop). It is structured in a question-and-answer format to directly address common challenges and provide actionable troubleshooting advice.
Section 1: Foundational FAQs
This section covers the essential knowledge required before designing and executing experiments with Dichlorprop.
Q1: What is the primary mechanism of action for Dichlorprop?
A1: Dichlorprop is a synthetic auxin, a class of plant growth regulators that mimic the effects of the natural plant hormone indole-3-acetic acid (IAA).[6][7] Its mechanism involves binding to auxin receptors, primarily the TIR1/AFB F-box proteins.[8][9][10] This binding event leads to the degradation of Aux/IAA transcriptional repressor proteins.[11][12] The removal of these repressors allows Auxin Response Factors (ARFs) to activate the transcription of auxin-responsive genes, leading to an overstimulation of growth processes.[9][10] This uncontrolled cell division and elongation, particularly in susceptible broadleaf plants, damages vascular tissue and ultimately causes plant death.[1][2][6]
Caption: A systematic workflow for determining the optimal concentration of Dichlorprop.
Q4: What is the standard protocol for generating a dose-response curve?
A4: A dose-response experiment is essential to determine the effective concentration (ED50) or inhibitory concentration (IC50) of Dichlorprop for your specific system. [13][14][15] Protocol: Generating a Dose-Response Curve
-
Range-Finding: Perform a preliminary experiment using a wide range of concentrations separated by orders of magnitude (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM) to identify the approximate active range.
-
Definitive Experiment Setup:
-
Prepare a series of 8-12 dilutions of Dichlorprop spanning the active range identified in step 1. Use a serial dilution method to ensure accuracy.
-
Include a "vehicle control" group treated with the same concentration of solvent (e.g., DMSO) used in the highest Dichlorprop dose.
-
Include a "negative control" group (untreated).
-
Plate or prepare your biological replicates (e.g., plant seedlings, cell cultures) according to your standard protocol.
-
Apply the different concentrations of Dichlorprop to the respective treatment groups. Ensure each concentration is tested in triplicate or more to ensure statistical power.
-
-
Incubation: Incubate the experiment under controlled and consistent environmental conditions (light, temperature, humidity) for a predefined duration. This duration should be long enough to observe a clear biological response.
-
Endpoint Measurement: At the end of the incubation period, measure your chosen biological endpoint. This could be plant fresh/dry weight, root length, cell viability (e.g., MTT assay), gene expression, or another quantifiable metric.
-
Data Analysis:
-
Normalize the data from the treatment groups to the vehicle control group (often set to 100% viability or 0% inhibition).
-
Plot the normalized response against the logarithm of the Dichlorprop concentration.
-
Fit the data using a non-linear regression model, such as the four-parameter log-logistic model. [13][15]This will allow for the accurate calculation of the ED50/IC50 value.
-
Table 1: Example Concentration Ranges for Dose-Response Studies
| Organism/System Type | Typical Starting Concentration Range (Molar) | Potential Endpoint Measurement |
| Susceptible Broadleaf Plant (e.g., Arabidopsis) | 10⁻⁹ M to 10⁻⁵ M | Root elongation inhibition, fresh weight reduction |
| Tolerant Monocot Plant (e.g., Corn) | 10⁻⁷ M to 10⁻³ M | Epinasty, biomass reduction at high doses |
| Plant Cell Culture | 10⁻⁸ M to 10⁻⁴ M | Cell viability (MTT/XTT), cell proliferation |
| Toxicological Assay (e.g., Zebrafish embryo) | 10⁻⁶ M to 10⁻² M | Developmental abnormalities, mortality |
Note: These are hypothetical starting ranges and must be empirically determined for your specific experimental system.
Section 3: Troubleshooting Guide
This section addresses specific problems that may arise during your experiments.
Caption: A decision tree for diagnosing common experimental issues with Dichlorprop.
Q5: I'm not observing any biological effect at concentrations where I expect to see one. What should I do?
A5: This is a common issue that can often be traced back to a few key areas:
-
Verify Your Solution: Has your stock solution been stored correctly (protected from light, at -20°C)? How old is it? Prepare a fresh dilution from your stock or a completely new stock solution. Also, check the pH of your final experimental medium, as this can affect the compound's uptake. [16]* Re-evaluate the Dose: Double-check all calculations for dilutions. It's possible the final concentration is much lower than intended. Your target organism might also be less sensitive than predicted by the literature, requiring a higher concentration range. [17][18]* Consider Biological Resistance: The target organism may have inherent or acquired resistance. This can be due to several factors, including modified auxin receptors, enhanced metabolic detoxification, or altered transport of the compound within the organism. [17][19] Q6: My results show high variability between replicates. How can I improve consistency?
A6: High variability can obscure real biological effects. Focus on precision in your technique:
-
Application Technique: Ensure that the compound is applied uniformly across all replicates. For in vitro studies, ensure thorough mixing in the medium. For whole-organism studies, ensure consistent spray coverage or soil drench volume.
-
Environmental Control: Minor differences in light intensity, temperature, or humidity across a growth chamber or incubator can lead to significant variability. Randomize the placement of your experimental units (e.g., plates, pots) to mitigate these "edge effects."
-
Biological Homogeneity: Use organisms that are at the same developmental stage and are as genetically uniform as possible. Synchronizing cell cultures before treatment can also reduce variability.
Q7: I'm observing excessive toxicity or off-target effects even at low concentrations. What's the cause?
A7: This suggests hypersensitivity or an issue with your experimental setup:
-
Concentration is Too High: Your "low concentration" may still be well above the toxic threshold for your specific system. You must rely on your empirically generated dose-response curve to define the appropriate working range.
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is below the toxic level for your system (usually <0.1%). Run a solvent control with multiple concentrations to confirm.
-
Contamination: Verify the purity of your Dichlorprop compound. Contaminants from the synthesis process could have unintended biological activity. [6]
Section 4: Safety and Handling
Q8: What are the essential safety precautions for handling Dichlorprop?
A8: Dichlorprop is a hazardous substance that requires careful handling. [20]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. [21][22]* Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols. [22]Avoid contact with skin and eyes. [20]* First Aid: In case of eye contact, flush with water for at least 15 minutes. [21]For skin contact, wash the area thoroughly with soap and water. [21]If inhaled, move to fresh air. Seek immediate medical attention if symptoms persist. [20]* Disposal: Dispose of all waste (unused compound, contaminated labware) in accordance with local, state, and federal regulations for hazardous chemical waste. [21][23]Do not pour down the drain.
References
-
Dichlorprop | C9H8Cl2O3 | CID 8427. PubChem, National Center for Biotechnology Information. [Link]
-
Advances in Plant Auxin Biology: Synthesis, Metabolism, Signaling, Interaction with Other Hormones, and Roles under Abiotic Stress. MDPI. [Link]
-
Auxin. Wikipedia. [Link]
-
Auxin Signaling in Regulation of Plant Translation Reinitiation. Frontiers in Plant Science. [Link]
-
2,4-Dichlorophenoxyacetic acid. Solubility of Things. [Link]
-
Mechanisms of auxin signaling. Development. [Link]
-
Auxin Signaling. Plant Physiology, Oxford Academic. [Link]
-
2,4-Dichlorophenoxyacetic acid. Wikipedia. [Link]
-
Research explores factors influencing soybean injury by synthetic auxin herbicides. Weed Science Society of America. [Link]
-
Dichlorprop. Wikipedia. [Link]
-
Weed resistance to synthetic auxin herbicides. Pest Management Science. [Link]
-
Exploring the Effects and Applications of Phenoxy Herbicides in Modern Agriculture. BNN Breaking. [Link]
-
Synthetic auxin herbicides: finding the lock and key to weed resistance. ResearchGate. [Link]
-
Synthetic Auxin Resistant Weeds. Herbicide Resistance Action Committee. [Link]
-
Synthetic Auxins. UC Agriculture and Natural Resources. [Link]
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The Phenoxy Herbicides. Weed Science, Cambridge University Press. [Link]
-
Material Safety Data Sheet - MCPE Phenoxy Herbicide. Winfield Solutions, LLC. [Link]
-
Perspective: common errors in dose–response analysis and how to avoid them. Pest Management Science. [Link]
-
Influence of Application Timings and Sublethal Rates of Synthetic Auxin Herbicides on Soybean. ResearchGate. [Link]
-
(R)-2-(2,4-Dichlorophenoxy)propanoic acid | 15165-67-0. LookChem. [Link]
-
Phenoxy Herbicides – Family Plot. YouTube. [Link]
-
Perspective: common errors in dose-response analysis and how to avoid them. PubMed. [Link]
-
Environmental Chemistry Methods: Dichlorprop-P; 442434-01. US EPA. [Link]
-
Public Release Summary on the evaluation of Dichlorprop-P in the product Nufarm Corasil Plant Growth Regulator. Australian Pesticides and Veterinary Medicines Authority. [Link]
-
Determining the Effect of Auxin Herbicide Concentration and Application Timing on Soybean (Glycine Max) Growth and Yield. Mississippi State University Scholars Junction. [Link]
-
Application time affects synthetic auxins herbicides in tank-mixture with paraquat on hairy fleabane control. SciELO. [Link]
-
Impact of novel herbicide based on synthetic auxins and ALS inhibitor on weed control. Nature.com. [Link]
-
At what dosage does Synthetic Auxin herbicides acts as a growth stimulant? ResearchGate. [Link]
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Synthesis of Dichlorprop-Zn/Al-hydrotalcite Nanohybrid and its Controlled Release Property. CORE. [Link]
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Dichlorprop-P (Ref: BAS 044H). AERU, University of Hertfordshire. [Link]
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Synergistic interactions of 2,4-D, dichlorprop-p, dicamba, and halauxifen/fluroxypyr for controlling multiple herbicide-resistant kochia (Bassia scoparia L.). Weed Technology, Cambridge University Press. [Link]
-
Detecting herbicide resistance. Agriculture and Horticulture Development Board (AHDB). [Link]
-
Log-Logistic Analysis of Herbicide Dose-Response Relationships. Weed Technology, Cambridge University Press. [Link]
-
Synthesis and Characterization of 2,4-Dichlorophenoxypropanoic Acid (2,4-DP) Herbicide Interleaved into Calcium-Aluminium Layered Double Hydroxide and the Study of Controlled Release Formulation. ResearchGate. [Link]
-
2-(2,4-DICHLOROPHENOXY) PROPIONIC ACID HAZARD SUMMARY. New Jersey Department of Health. [Link]
-
Fitting dose-response curve to identify herbicide efficacy and ED50 value in mixture. Indian Society of Weed Science. [Link]
-
Photochemical behaviour of dichlorprop [(±)‐2‐(2,4‐dichlorophenoxy)propanoic acid] in aqueous solution. Sci-Hub. [Link]
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Technical Support Center: Degradation of 2-(2,4-Dimethylphenoxy)propanoic Acid (Dichlorprop) in Soil
Welcome to the technical support center for researchers studying the soil degradation of 2-(2,4-Dimethylphenoxy)propanoic acid, commonly known as Dichlorprop. This guide is designed to provide practical, field-proven insights and troubleshooting assistance for common challenges encountered during experimental work. Our goal is to ensure the integrity and success of your research by explaining the causality behind experimental choices and providing self-validating protocols.
Troubleshooting Guide: Experimental Challenges
This section addresses specific issues you may encounter during your soil degradation studies. Each problem is presented in a question-and-answer format, detailing potential causes, diagnostic steps, and corrective actions.
Q1: Why is the degradation of Dichlorprop in my soil microcosms significantly slower than reported literature values, or completely stalled?
Potential Cause 1: Sub-optimal or Non-viable Microbial Population The primary mechanism for Dichlorprop dissipation in soil is microbial degradation.[1][2] If the soil's microbial community is inactive or lacks the specific degraders, the process will be severely hampered. In sterilized control soils, for instance, Dichlorprop dissipation is negligible, confirming that microorganisms are the main drivers of its degradation.[1][3]
-
Investigative Steps:
-
Confirm Soil Viability: Was the soil freshly sampled from an active field, preferably from the A horizon (top 20 cm)?[4] Long-term storage, air-drying, or improper handling can drastically reduce microbial viability.
-
Run a Positive Control: If possible, include a soil sample with a known history of phenoxyalkanoic acid herbicide application. Soils with a history of herbicide use often show faster degradation rates due to an adapted indigenous microflora.[5][6]
-
Assess General Microbial Activity: Perform a simple assay like fluorescein diacetate (FDA) hydrolysis or measure dehydrogenase activity. Low activity suggests a general lack of microbial function.[7]
-
-
Corrective Actions:
-
Use Fresh Soil: Whenever possible, use freshly collected soil samples. If storage is necessary, keep it at 4°C for a short period, maintaining field moisture.
-
Pre-incubation/Acclimation: Before adding Dichlorprop, pre-incubate the soil microcosms for 7-14 days at the desired experimental temperature and moisture to allow the microbial community to stabilize.[8]
-
Potential Cause 2: Unfavorable Soil Physicochemical Properties Soil conditions dictate the environment for microbial activity and the bioavailability of the herbicide.
-
Investigative Steps:
-
Measure Soil pH: What is the pH of your soil? Dichlorprop degradation is pH-sensitive.[1][3] Microbial activity, in general, declines in highly acidic or alkaline conditions.[9]
-
Check Soil Moisture: Is the soil moisture content appropriate? Optimal degradation typically occurs between 50-70% of the soil's water-holding capacity.[8][9] Conditions that are too dry or waterlogged (anaerobic) will inhibit the necessary aerobic microbial processes.
-
Analyze Soil Texture and Organic Matter: High clay or organic matter content can increase the adsorption of Dichlorprop, potentially reducing its bioavailability for microbial degradation.[10][11] While adsorption is generally weak for phenoxy acids, it can be a contributing factor.[2][7]
-
-
Corrective Actions:
-
Adjust pH (with caution): If the soil pH is extreme, consider if it is representative of the environment you wish to study. For mechanistic studies, you can adjust the pH to a neutral range (6.5-7.5) using Ca(OH)₂ or CaCO₃, but be aware this alters the natural soil condition.
-
Optimize Moisture: Carefully adjust and maintain the soil moisture throughout the experiment by periodically weighing the microcosms and adding purified water as needed.[8]
-
Troubleshooting Workflow: No or Slow Degradation
This diagram outlines the logical steps to diagnose a lack of Dichlorprop degradation in your experiment.
Caption: A logical workflow for troubleshooting stalled Dichlorprop degradation.
Q2: My analytical results show high variability between replicate samples. What is causing this inconsistency?
Potential Cause 1: Non-Homogeneous Application of Dichlorprop If the herbicide is not evenly mixed into the soil, subsamples will have different starting concentrations, leading to high variance throughout the time course.
-
Investigative Steps:
-
Review Application Technique: How was the Dichlorprop solution applied? Spraying the surface of a large soil batch and then mixing is generally effective. Adding a liquid solution to a small microcosm and attempting to mix in-situ can lead to poor distribution.
-
Examine Time-Zero (T0) Data: Do your T0 samples show high variability? If so, the issue is almost certainly with the initial application and homogenization, not the degradation process itself.
-
-
Corrective Actions:
-
Prepare a Bulk Spiked Sample: For a given treatment, prepare a single, larger batch of soil. Apply the Dichlorprop solution (often in a minimal volume of solvent like acetone, which is then allowed to evaporate) and mix thoroughly. Use a mechanical mixer or extensive manual mixing.
-
Aliquot into Replicates: Distribute the single, homogenized batch of spiked soil into your replicate microcosms. This ensures all replicates begin with a nearly identical concentration.
-
Potential Cause 2: Inconsistent Extraction Efficiency The process of extracting Dichlorprop from the soil matrix for analysis can be a significant source of variability.
-
Investigative Steps:
-
Review Extraction Protocol: Are you using a validated extraction method? Methods often involve solvents like acetonitrile/methanol followed by cleanup steps.[12]
-
Use an Internal Standard: Are you using an internal standard (IS) or a surrogate? Spiking a known amount of a chemically similar but chromatographically distinct compound into each sample before extraction helps correct for losses during the extraction and cleanup process.
-
-
Corrective Actions:
-
Optimize and Validate Extraction: Perform an extraction recovery experiment. Spike blank soil with a known concentration of Dichlorprop, extract it immediately, and quantify the amount recovered. Aim for recoveries between 80-120%.
-
Incorporate an Internal Standard: A suitable internal standard is essential for robust quantitative analysis. It should be added at the very beginning of the sample preparation process.
-
Frequently Asked Questions (FAQs)
Q: What are the primary degradation pathways for Dichlorprop in soil? A: The predominant dissipation mechanism for Dichlorprop in soil is microbial degradation.[2] Abiotic processes like photodegradation or chemical hydrolysis play a much smaller role.[2][10] Specific bacterial species, such as those from the Sphingomonadaceae family, have been identified as key degraders.[3][13] These microorganisms possess enzymes, such as α-ketoglutarate-dependent dioxygenases (encoded by genes like rdpA and sdpA), that initiate the breakdown of the Dichlorprop molecule.[13]
Q: What is the expected half-life (DT50) of Dichlorprop in soil? A: Dichlorprop is generally considered non-persistent, with typical degradation half-lives in aerobic soil around 10 days.[3][14] However, this value is highly dependent on environmental conditions and the specific enantiomer being studied. For example, in one study, the S-enantiomer had a DT50 of ~8 days, while the more persistent R-enantiomer had a DT50 of ~12-13 days.[1][3]
Q: How do soil properties influence Dichlorprop's degradation rate? A: Several soil properties are critical.[15] Factors like microbial biomass, temperature, moisture, and pH directly control the rate of microbial activity.[9][16] Soil organic matter content can also play a role; one study observed that Dichlorprop dissipated faster in soil with lower organic matter, potentially due to higher bioavailability.[1][3]
Key Factors Influencing Dichlorprop Degradation
This diagram shows the interplay between soil properties, environmental conditions, and the bioavailability of Dichlorprop, all of which determine its ultimate degradation rate.
Caption: Key soil and environmental factors affecting Dichlorprop degradation.
Q: What is enantioselective degradation and why is it important for Dichlorprop? A: Dichlorprop is a chiral herbicide, meaning it exists as two mirror-image isomers (enantiomers): R-Dichlorprop and S-Dichlorprop. Enantioselective degradation occurs when soil microorganisms degrade one enantiomer faster than the other.[1][3] This is critically important because the herbicidal activity is primarily associated with the R-enantiomer.[14] Studies consistently show that the S-enantiomer is preferentially degraded in soil, leaving the more active R-enantiomer to persist longer.[1][3] This has implications for both weed control efficacy and environmental risk assessment.
Quantitative Data Summary
The degradation kinetics of Dichlorprop can be summarized by its half-life (DT50). The following table compiles representative data for its enantiomers from a laboratory study.
| Soil Type | Organic Matter (%) | pH | Enantiomer | Half-Life (DT50) in Days | Reference |
| Soil A | 2.5 | 6.8 | S-Dichlorprop | 8.22 | [1][3] |
| R-Dichlorprop | 12.93 | [1][3] | |||
| Soil D | 1.8 | 7.5 | S-Dichlorprop | 8.06 | [1][3] |
| R-Dichlorprop | 12.38 | [1][3] |
This data clearly illustrates the enantioselective degradation, with the S-form degrading faster than the R-form in both soil types.
Experimental Protocol: Aerobic Soil Degradation of Dichlorprop
This protocol provides a standardized methodology for assessing the degradation of Dichlorprop in soil under controlled laboratory conditions, based on established guidelines.[4][17][18]
1. Materials and Reagents
-
Freshly sieved (<2 mm) soil from the target site.
-
Analytical grade Dichlorprop (racemic mixture or individual enantiomers).
-
High-purity solvents (e.g., acetonitrile, methanol, formic acid).[12]
-
Calcium chloride (CaCl₂) solution (0.01 M).
-
Sterile, purified water.
-
Glass incubation vessels (e.g., 250 mL flasks) with gas-permeable stoppers.
-
Control soil: Autoclave a portion of the soil (e.g., 121°C for 60 min on three consecutive days) to serve as a sterilized/abiotic control.
2. Soil Preparation and Characterization
-
Characterize the soil for key properties: pH, organic matter content, texture (sand/silt/clay percentages), and maximum water-holding capacity (WHC).
-
Adjust the moisture content of the viable (non-sterilized) soil to 50-60% of its WHC.[8]
-
Pre-incubate the soil in the dark at the desired experimental temperature (e.g., 20-25°C) for 7-14 days to allow microbial populations to stabilize.[8]
3. Experimental Setup and Application
-
Prepare a stock solution of Dichlorprop in a suitable solvent.
-
Create a bulk batch of treated soil by applying the stock solution to a known mass of pre-incubated soil. Mix thoroughly to ensure homogeneity. Allow the solvent to evaporate completely in a fume hood.
-
Weigh out equal portions of the treated soil (e.g., 50 g dry weight equivalent) into triplicate incubation flasks for each time point.
-
Prepare parallel sets for the sterilized control soil.
-
Seal the flasks and place them in a temperature-controlled incubator in the dark.
Experimental Workflow: Soil Degradation Study
Caption: A step-by-step workflow for a Dichlorprop soil degradation study.
4. Sampling and Extraction
-
Sacrifice triplicate flasks from both the viable and sterile treatments at pre-determined intervals (e.g., 0, 1, 3, 7, 14, 21, 28 days).
-
At each time point, extract a subsample (e.g., 10 g) from each flask.
-
Perform a solvent extraction. A typical procedure involves adding an extraction solution (e.g., acetonitrile/methanol), shaking vigorously, and centrifuging to separate the supernatant.[12]
-
The extract may require a cleanup step, such as solid-phase extraction (SPE), to remove interfering matrix components before analysis.[19]
5. Analytical Quantification
-
Analyze the final extracts using a validated chromatographic method, such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[12]
-
Use a chiral column if the goal is to resolve and quantify the R- and S-enantiomers separately.[3][14]
6. Data Analysis
-
Plot the concentration of Dichlorprop versus time for both viable and sterile treatments.
-
Calculate the dissipation half-life (DT50) by fitting the data from the viable soil to a first-order kinetics model: C(t) = C₀ * e^(-kt), where C(t) is the concentration at time t, C₀ is the initial concentration, and k is the degradation rate constant.
-
The DT50 is calculated as ln(2)/k.
References
-
Liu, X., et al. (2020). Impact of dichlorprop on soil microbial community structure and diversity during its enantioselective biodegradation in agricultural soils. Journal of Environmental Science and Health, Part B, 55(11), 974-982. Available from: [Link]
-
Liu, X., et al. (2020). Impact of dichlorprop on soil microbial community structure and diversity during its enantioselective biodegradation in agricultural soils. PubMed. Available from: [Link]
-
Zhang, D., et al. (2021). A Synergistic Consortium Involved in rac-Dichlorprop Degradation as Revealed by DNA Stable Isotope Probing and Metagenomic Analysis. Applied and Environmental Microbiology, 87(22). Available from: [Link]
-
Taylor & Francis Online. (2020). Impact of dichlorprop on soil microbial community structure and diversity during its enantioselective biodegradation in agricultural soils. Available from: [Link]
-
Kodešová, R., et al. (2015). Adsorption and degradation of phenoxyalkanoic acid herbicides in soils: A review. Environmental Toxicology and Chemistry, 34(10), 2235-2246. Available from: [Link]
-
U.S. Environmental Protection Agency (EPA). (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. Available from: [Link]
-
Schreiber, F., et al. (2018). Experimental methods to evaluate herbicides behavior in soil. Revista Brasileira de Herbicidas, 17(1), 71-85. Available from: [Link]
-
Schreiber, F., et al. (2018). Experimental methods to evaluate herbicides behavior in soil. Weed Control Journal. Available from: [Link]
-
Spadotto, C. A., et al. (2017). Methodologies to study the behavior of herbicides on plants and the soil using radioisotopes. Planta Daninha, 35. Available from: [Link]
-
Kanissery, R., et al. (2020). Understanding the Fate and Persistence of Herbicides in Soils. Citrus Industry Magazine. Available from: [Link]
-
Curran, W. S. (1999). Persistence of Herbicides in Soil. Penn State Extension. Available from: [Link]
-
Hiller, E., et al. (2010). Sorption, Degradation and Leaching of the Phenoxyacid Herbicide MCPA in Two Agricultural Soils. Polish Journal of Environmental Studies, 19(2), 315-321. Available from: [Link]
-
Weber, J. B. (1996). Experimental Parameters Used to Study Pesticide Degradation in Soil. Weed Technology, 10(1), 169-173. Available from: [Link]
-
Walker, A. (1991). Characterisation and Consequences of Persistence. British Crop Production Council Monograph, No. 47, 1-10. Available from: [Link]
-
Lange, A. H. (n.d.). Herbicide Persistence in Crop Soils. University of California, Agriculture and Natural Resources. Available from: [Link]
-
Cuadra, V. G., et al. (2010). Degradation of 2,4-DB in Argentinean agricultural soils with high humic matter content. Journal of Environmental Science and Health, Part B, 45(1), 24-32. Available from: [Link]
-
Aulakh, C. S., & Singh, S. (2015). Herbicide residues and their management strategies. Indian Journal of Weed Science, 47(3), 229-243. Available from: [Link]
-
Li, Y., et al. (2022). Degradation of Three Herbicides and Effect on Bacterial Communities under Combined Pollution. Toxics, 10(8), 458. Available from: [Link]
-
Kumar, A., et al. (2024). Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling. Agriculture, 14(6), 896. Available from: [Link]
-
Wang, F., et al. (2014). Degradation of 2,4-D in soils by Fe₃O₄ nanoparticles combined with stimulating indigenous microbes. Environmental Science and Pollution Research, 21(14), 8777-8785. Available from: [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Environmental Chemistry Method for 2,4-D & Degradates Soil. Available from: [Link]
-
Złoch, M., et al. (2019). Biological Remediation of Phenoxy Herbicide-Contaminated Environments. In Herbicides - Properties and Safety. IntechOpen. Available from: [Link]
-
National Measurement Institute, Australia. (2021). Analytical Method Summaries. Available from: [Link]
-
Ganjali, M. R., et al. (2009). Determination of Traces of 2,4-Dichlorophenoxy Acetic Acid in Environmental Samples. International Journal of Electrochemical Science, 4, 1276-1285. Available from: [Link]
-
Sajjan, H., et al. (2023). Degradation and Movement of Herbicide in Soil and Plants. Agri Articles, 05(04), 619-622. Available from: [Link]
-
Soyl. (n.d.). How to Identify and Treat Soil Degradation on Your Farm. Available from: [Link]
-
Smith, A. E., & Aubin, A. J. (1991). Effects of Long-Term 2,4-D and MCPA Field Applications on the Soil Breakdown of 2,4-D, MCPA, Mecoprop, and 2,4,5-T. Journal of Environmental Quality, 20(2), 436-438. Available from: [Link]
-
EOS Data Analytics. (2023). Soil Degradation: Causes, Effects, Solutions & Prevention. Available from: [Link]
-
Paszko, T. (2009). Degradation of MCPA in Soil Horizons of Polish Agricultural Soils. Polish Journal of Environmental Studies, 18(6), 1083-1091. Available from: [Link]
-
de la Colina, C., et al. (2015). Study of the Degradation of the Herbicides 2,4-D and MCPA at Different Depths in Contaminated Agricultural Soil. International Journal of Environmental Research and Public Health, 12(10), 12799-12812. Available from: [Link]
-
Natural History Museum. (n.d.). Soil degradation: The problems and how to fix them. Available from: [Link]
-
Orlando Science Center. (2021). Soil Science Experiment • How to Demonstrate Soil Erosion. Available from: [Link]
-
ResearchGate. (n.d.). Different pathways for 2,4-D degradation proposed in the literature. Available from: [Link]
-
Life is a Garden. (n.d.). Soil Erosion Experiment. Available from: [Link]
-
de Oliveira, M. F., et al. (2014). Electroanalytical Methodology for the Direct Determination of 2,4-Dichlorophenoxyacetic Acid in Soil Samples. Journal of the Brazilian Chemical Society, 25(3), 488-495. Available from: [Link]
-
Wang, Y., et al. (2023). Microorganism-Driven 2,4-D Biodegradation: Current Status and Emerging Opportunities. International Journal of Molecular Sciences, 24(13), 10881. Available from: [Link]
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- 3. tandfonline.com [tandfonline.com]
- 4. weedcontroljournal.org [weedcontroljournal.org]
- 5. researchgate.net [researchgate.net]
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- 7. pjoes.com [pjoes.com]
- 8. Degradation of Three Herbicides and Effect on Bacterial Communities under Combined Pollution - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. A Synergistic Consortium Involved in rac-Dichlorprop Degradation as Revealed by DNA Stable Isotope Probing and Metagenomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Technical Support Center: Resolving Enantiomers of 2-(2,4-Dimethylphenoxy)propanoic Acid
Welcome to the technical support center for the resolution of 2-(2,4-dimethylphenoxy)propanoic acid enantiomers. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this chiral separation.
Introduction
This compound, a member of the aryloxyphenoxypropanoic acid class, possesses a stereogenic center, resulting in two enantiomers. The differential pharmacological and toxicological profiles of these enantiomers necessitate their separation and individual characterization. This guide provides a comprehensive overview of the primary techniques for resolving this racemic mixture, focusing on practical, field-proven insights to overcome common experimental hurdles.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Classical Resolution via Diastereomeric Salt Crystallization
Q1: My diastereomeric salt fails to crystallize and remains an oil or gum. What are the potential causes and solutions?
A1: This is a common issue in diastereomeric salt crystallization and can be attributed to several factors:
-
Inappropriate Solvent System: The solvent may be too effective at solvating the salt, thus preventing crystallization.
-
Solution: Experiment with a range of solvents or solvent mixtures. A methodical approach involves selecting solvents with varying polarities. The slow addition of an "anti-solvent" (a solvent in which the salt has poor solubility) can induce crystallization.[1]
-
-
High Supersaturation: A highly concentrated solution can lead to rapid precipitation of an amorphous solid or oil instead of an ordered crystal lattice.
-
Solution: Dilute the solution to decrease the level of supersaturation.[1]
-
-
Presence of Impurities: Impurities can act as inhibitors to crystal nucleation and growth.
-
Solution: Ensure the purity of both the racemic this compound and the chiral resolving agent before attempting salt formation.[1]
-
-
Incorrect Stoichiometry: While a 1:1 molar ratio is standard, an excess of either the racemic compound or the resolving agent can sometimes hinder crystallization.
-
Solution: Verify the 1:1 molar ratio. If crystallization remains elusive, experimenting with a slight excess of one component may be beneficial.[1]
-
Q2: The crystals I obtained have a low diastereomeric excess (de). How can I improve this?
A2: Low diastereomeric excess is a clear indicator of inefficient chiral recognition during crystallization. Consider the following:
-
Suboptimal Resolving Agent: The chosen chiral resolving agent may not effectively differentiate between the two enantiomers.
-
Rapid Crystallization: Fast crystallization can trap the undesired diastereomer within the crystal lattice.
-
Solution: Slow down the crystallization process. This can be achieved by gradually cooling the solution or by using a vapor diffusion technique.
-
-
Solvent Effects: The solvent plays a crucial role in the solubility difference between the diastereomeric salts.
-
Solution: Experiment with different solvents to maximize the solubility difference.
-
Chiral High-Performance Liquid Chromatography (HPLC)
Q3: I'm not getting baseline separation of the enantiomers on my chiral HPLC column. What adjustments can I make?
A3: Achieving baseline resolution in chiral HPLC often requires methodical optimization of several parameters:
-
Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not provide adequate stereoselective interactions.
-
Solution: Screen different types of CSPs. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for aryloxyphenoxypropanoic acids.[5][6] Anion-exchange type CSPs, such as CHIRALPAK QN-AX and QD-AX, are specifically designed for the enantioseparation of acidic compounds.[7]
-
-
Suboptimal Mobile Phase Composition: The mobile phase composition is critical for achieving selectivity.
-
Solution: Systematically vary the ratio of the organic modifier (e.g., ethanol, isopropanol) to the non-polar solvent (e.g., hexane) in normal-phase chromatography. For acidic compounds, adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid (0.1%) can significantly improve peak shape and resolution by suppressing the ionization of the carboxylic acid.[8][9]
-
-
Incorrect Flow Rate: Chiral separations can be sensitive to the flow rate.
-
Temperature Effects: Temperature can influence the thermodynamics of chiral recognition.
-
Solution: Evaluate the separation at different temperatures (e.g., in 5°C increments from 15°C to 40°C).[9]
-
Q4: My peaks are tailing or fronting. What are the causes and how can I fix it?
A4: Poor peak shape compromises resolution and accurate quantification.
-
Secondary Interactions (Tailing): As an acidic compound, this compound can interact with residual acidic silanol groups on silica-based CSPs, leading to peak tailing.
-
Solution: Add a small amount of an acidic modifier (e.g., 0.1% TFA or acetic acid) to the mobile phase to suppress these unwanted interactions.[8]
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the sample concentration or injection volume.[5]
-
-
Sample Solvent Effects: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the mobile phase itself.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for resolving the enantiomers of this compound?
A1: The most prevalent methods for resolving this class of compounds include:
-
Classical Resolution via Diastereomeric Salt Crystallization: This involves reacting the racemic acid with a chiral base to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.[2][4][11]
-
Chiral High-Performance Liquid Chromatography (HPLC): This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[6][7][12] Supercritical Fluid Chromatography (SFC) with a chiral column is also a powerful alternative.[7]
-
Enzymatic Resolution: This method employs enzymes, such as lipases, which selectively catalyze a reaction with one enantiomer, allowing for the separation of the unreacted enantiomer from the product.[13][14]
Q2: How do I choose the right chiral resolving agent for classical resolution?
A2: The selection of a chiral resolving agent is often empirical.[15] For resolving a racemic acid like this compound, you should screen a variety of commercially available, enantiomerically pure chiral bases. Common choices include:
-
Cinchona alkaloids (e.g., quinine, quinidine, cinchonidine, cinchonine)
-
(R)-(+)- and (S)-(-)-1-Phenylethylamine[4]
-
Brucine and strychnine (use with caution due to toxicity)[3]
The ideal resolving agent will form a diastereomeric salt that readily crystallizes and has a significant solubility difference from the other diastereomeric salt in a given solvent.[15]
Q3: What are the advantages of using chiral HPLC over classical resolution?
A3: Chiral HPLC offers several advantages:
-
Generality: A wide variety of chiral stationary phases are available, making it applicable to a broad range of compounds.
-
Speed: Analytical separations are typically fast.
-
Scalability: Methods can often be scaled up for preparative separations.
-
Direct Separation: It avoids the need for derivatization.
However, classical resolution can be more cost-effective for large-scale production if an efficient resolving agent and crystallization process are identified.[2]
Q4: Can enzymatic resolution be used for this compound?
A4: Yes, enzymatic resolution is a viable option. Lipases are commonly used to catalyze the enantioselective esterification of the carboxylic acid or the hydrolysis of a corresponding ester derivative.[13][14] For example, a lipase could selectively esterify the (R)-enantiomer, leaving the (S)-enantiomer as the unreacted acid, which can then be separated. The key is to screen different lipases and reaction conditions (e.g., solvent, temperature) to find a system with high enantioselectivity.[13]
Experimental Protocols
Protocol 1: Screening of Chiral Resolving Agents for Diastereomeric Salt Crystallization
-
Preparation: In separate test tubes, dissolve a specific molar amount of racemic this compound in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or acetone).
-
Addition of Resolving Agent: To each tube, add a solution containing 0.5 to 1.0 molar equivalents of a different chiral resolving agent (e.g., (R)-1-phenylethylamine, (S)-1-phenylethylamine, quinine).
-
Crystallization: Allow the solutions to stand at room temperature or in a refrigerator to induce crystallization. If no crystals form, try slowly adding an anti-solvent.
-
Isolation and Analysis: Isolate any resulting crystals by filtration. Liberate the free acid from the salt by treatment with a strong acid (e.g., HCl) and extraction. Determine the enantiomeric excess (ee) of the recovered acid using chiral HPLC.
Protocol 2: Chiral HPLC Method Development
-
Column Selection: Start with a polysaccharide-based chiral stationary phase (e.g., a cellulose or amylose derivative column).
-
Initial Mobile Phase Screening:
-
Normal Phase: Begin with a mobile phase of hexane/isopropanol (90:10 v/v) with 0.1% trifluoroacetic acid.
-
Flow Rate: Use a flow rate of 1.0 mL/min.
-
Detection: Use a UV detector at a suitable wavelength.
-
-
Optimization:
-
Mobile Phase Composition: If separation is not optimal, vary the ratio of hexane to isopropanol (e.g., 80:20, 70:30). You can also try other alcohol modifiers like ethanol.
-
Flow Rate: If peaks are broad, try reducing the flow rate (e.g., to 0.5 mL/min).
-
Temperature: Investigate the effect of column temperature on the separation.
-
Data Presentation
| Parameter | Classical Resolution | Chiral HPLC | Enzymatic Resolution |
| Principle | Formation and separation of diastereomeric salts | Differential interaction with a chiral stationary phase | Enantioselective enzyme catalysis |
| Advantages | Cost-effective for large scale, well-established | Fast, versatile, direct analysis | High enantioselectivity, mild reaction conditions |
| Disadvantages | Trial-and-error approach, yield limited to 50% per enantiomer (without racemization) | Higher cost for columns and solvents, requires specialized equipment | Enzyme stability and cost, may require optimization of reaction conditions |
| Common Troubleshooting | Oiling out, low diastereomeric excess | Poor resolution, peak tailing | Low conversion, low enantioselectivity |
Visualizations
Workflow for Classical Resolution
Caption: Workflow for chiral resolution by diastereomeric salt formation.
Chiral HPLC Separation Principle
Caption: Principle of enantiomeric separation by chiral HPLC.
References
-
Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers. Retrieved from [Link]
-
Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Retrieved from [Link]
-
Daicel Chiral Technologies. (n.d.). The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM. Retrieved from [Link]
-
Haginaka, J., & Murashima, T. (1987). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. Journal of Chromatography A, 396, 177–182. [Link]
-
Hof, R. P. (2015, February 2). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology, 39(2). Retrieved from [Link]
-
Lam, A. W. H., & Ng, K. M. (n.d.). 394e Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE. Retrieved from [Link]
-
LibreTexts Chemistry. (2019, September 3). 4.8: 6.8 Resolution (Separation) of Enantiomers. Retrieved from [Link]
-
MDPI. (2020, May 4). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Molecules, 25(9), 2118. [Link]
-
MDPI. (n.d.). Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. Retrieved from [Link]
-
Regis Technologies. (2023, September 25). Getting Started with Chiral Method Development Part Three: Method Development Optimization. Retrieved from [Link]
-
Zhang, T., Nguyen, D., & Franco, P. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chiraltech.com [chiraltech.com]
- 7. chiraltech.com [chiraltech.com]
- 8. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Resolution (Separation) of Enantiomers - Chemistry Steps [chemistrysteps.com]
- 12. Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
"solubility problems with 2-(2,4-Dimethylphenoxy)propanoic acid in experiments"
Welcome to the technical support guide for 2-(2,4-Dimethylphenoxy)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common experimental challenges, with a primary focus on solubility issues. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to optimize your experimental design.
Overview: Understanding the Molecule
This compound is a carboxylic acid characterized by a phenoxy ring substituted with two methyl groups. This structure imparts a significant hydrophobic character, while the propanoic acid moiety provides a single, ionizable hydrophilic group. This dual nature is the primary driver of the solubility challenges frequently encountered in aqueous experimental systems. Understanding the physicochemical properties of this compound is the first step in troubleshooting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Scientific Implication |
| Molecular Formula | C₁₁H₁₄O₃[1] | Indicates a significant carbon backbone relative to oxygen atoms, suggesting low aqueous solubility. |
| Molecular Weight | 194.23 g/mol [1][2] | A moderate molecular weight; solubility is not primarily hindered by size but by polarity. |
| Predicted pKa | ~3.28[1] | As a weak acid, its charge state and thus aqueous solubility are highly dependent on the pH of the medium. |
| Predicted LogP | ~2.88[3] | A positive LogP value indicates a preference for lipophilic (non-polar) environments over aqueous (polar) ones. |
| Appearance | Solid[3] | The compound is a solid at room temperature and must be dissolved for most applications. |
Frequently Asked Questions & Troubleshooting Guides
This section addresses the most common issues reported by users in a direct question-and-answer format.
Q1: My this compound won't dissolve in my aqueous buffer (e.g., PBS, TRIS). Why is this happening?
Root Cause Analysis: The insolubility arises from the compound's chemical nature. It is a weak acid with a pKa of approximately 3.28.[1] The solubility of such a compound in water is dictated by the pH of the solution, a relationship described by the Henderson-Hasselbalch equation.
-
When pH < pKa: The solution is more acidic than the compound's pKa. The carboxylic acid group remains largely in its neutral, protonated form (-COOH). This form is significantly less polar and, due to the hydrophobic dimethylphenoxy group, has very poor solubility in water.
-
When pH > pKa: The solution is more basic than the pKa. The carboxylic acid group is deprotonated to its conjugate base, the carboxylate anion (-COO⁻). This ionized form is much more polar and can readily form favorable interactions with water molecules, leading to a dramatic increase in solubility.[4][5]
Most standard biological buffers, like PBS (pH 7.4) or TRIS (pH 7.0-9.0), are above the compound's pKa. However, direct dissolution of the solid acid form into the buffer can be kinetically slow or may locally lower the pH at the solid-liquid interface, hindering the process.
Caption: pH-dependent equilibrium of this compound.
Solutions:
-
pH Adjustment: The most effective method is to increase the pH of your solvent. Prepare a dilute solution of NaOH (e.g., 0.1 M) and add it dropwise to your aqueous suspension of the compound until it dissolves. This converts the acid to its highly soluble sodium salt.[5] Always re-adjust the pH back to your desired experimental value with an acid (e.g., 0.1 M HCl) after dissolution is complete.
-
Prepare an Organic Stock: Dissolve the compound in a water-miscible organic solvent first before diluting it into your aqueous medium. See Q2 for details.
Q2: What is the best way to prepare a concentrated stock solution?
Root Cause Analysis: Given the compound's hydrophobicity (LogP ~2.88), starting with an organic solvent is the standard and most reliable method. The principle of "like dissolves like" dictates that non-polar or moderately polar organic solvents will be most effective.[6]
Recommended Protocol: Preparing a 100 mM Stock Solution in DMSO
Materials:
-
This compound (MW: 194.23 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated scale
Procedure:
-
Weigh Compound: Accurately weigh out 19.42 mg of the compound and place it into a sterile vial. This mass is for preparing 1 mL of a 100 mM solution. Adjust the mass and volume as needed for your specific requirements.
-
Add Solvent: Add 1 mL of high-purity DMSO to the vial.
-
Dissolve: Cap the vial securely and vortex thoroughly for 1-2 minutes.
-
Gentle Warming (Optional): If dissolution is slow, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by another round of vortexing. Do not overheat, as this can degrade the compound.
-
Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Table 2: Recommended Solvents for Stock Preparation
| Solvent | Type | Notes |
| DMSO | Polar Aprotic[6] | Excellent solvating power for a wide range of compounds. The gold standard for initial stock preparation. |
| DMF | Polar Aprotic[7] | Similar to DMSO, but can be more toxic in some biological systems. |
| Ethanol | Polar Protic[6] | Good choice, especially if DMSO is incompatible with your downstream application. May require warming to achieve high concentrations. |
| Methanol | Polar Protic[7] | Similar to ethanol, but generally more volatile and toxic. |
Q3: My compound precipitates when I dilute my organic stock solution into my aqueous experimental medium. What can I do?
Root Cause Analysis: This is a classic solubility problem where the compound, stable in a high concentration of organic solvent, crashes out when the solvent environment abruptly becomes >99% aqueous. The final concentration of the organic co-solvent is too low to maintain solubility, and the compound reverts to its poorly soluble state.
Troubleshooting Workflow:
Sources
- 1. 22504-84-3 CAS MSDS (2-(2,3-DIMETHYLPHENOXY)PROPANOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. You are being redirected... [hit2lead.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. Solvent - Wikipedia [en.wikipedia.org]
- 7. organicchemistrydata.org [organicchemistrydata.org]
"photodegradation of 2-(2,4-Dimethylphenoxy)propanoic acid solutions"
Welcome to the Technical Support Center for experiments involving the photodegradation of 2-(2,4-Dimethylphenoxy)propanoic acid solutions. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to ensure the success and reproducibility of your experiments. This guide is structured to anticipate and resolve common challenges, moving from immediate troubleshooting to broader frequently asked questions and detailed protocols.
Section 1: Troubleshooting Guide
This section addresses specific problems you might encounter during your photodegradation experiments. The format follows a "Problem -> Probable Cause -> Recommended Solution" structure to quickly guide you to a resolution.
Diagram: Troubleshooting Decision Workflow
Caption: A decision tree for troubleshooting common experimental issues.
Problem 1: My degradation rate is significantly lower than expected or non-existent.
-
Probable Cause 1: Inadequate Photon Flux or Incorrect Wavelength. The photodegradation process is fundamentally driven by light. If the lamp's intensity is too low or its emission spectrum does not overlap with the absorbance spectrum of the target molecule (for direct photolysis) or the photocatalyst (for catalyzed reactions), the reaction will not proceed efficiently. Lamps also age, leading to a decrease in output over time.
-
Solution 1:
-
Verify Lamp Output: Use a calibrated radiometer or perform a chemical actinometry experiment to quantify the photon flux reaching your solution.
-
Check Wavelength: For direct photolysis, ensure your light source emits photons in the UV region where phenoxy herbicides absorb. For photocatalysis (e.g., with TiO₂), a UV-A source (e.g., 365 nm) is typically required to excite the catalyst.[1]
-
Control Experiment: Run a dark control (your solution with catalyst, but wrapped in aluminum foil) to confirm that the degradation is light-induced. Also, run a photolysis control (solution without catalyst, under illumination) to distinguish between direct photolysis and photocatalysis.[2]
-
-
Probable Cause 2: Incorrect Solution pH. The pH of the aqueous solution dictates the chemical form of this compound (a carboxylic acid) and the surface charge of many common photocatalysts like TiO₂. An unfavorable pH can hinder the adsorption of the target molecule onto the catalyst surface, which is often a prerequisite for efficient degradation. For related compounds, acidic pH (e.g., pH 3) has shown optimal degradation rates.[3][4]
-
Solution 2:
-
Measure and Adjust pH: Before starting the irradiation, measure the pH of your solution and adjust it to the desired value using dilute acid (e.g., H₂SO₄) or base (e.g., NaOH).
-
Buffer if Necessary: If you suspect the pH is changing during the reaction due to the formation of acidic byproducts, consider using a suitable buffer system that does not interfere with the reaction.
-
-
Probable Cause 3: Presence of Radical Scavengers. Your source water or reagents may contain dissolved organic matter (DOM), carbonate/bicarbonate ions, or other species that compete for reactive oxygen species (ROS) like hydroxyl radicals (•OH), thereby inhibiting the degradation of your target compound.[5]
-
Solution 3:
-
Use High-Purity Water: Prepare all solutions using ultrapure (Type I) water.
-
Scavenging Experiments: To confirm this effect, intentionally add a known •OH scavenger like methanol or isopropanol to one of your experimental runs. A significant decrease in the degradation rate would confirm that •OH radicals are the primary degradation pathway and that scavenging is a likely issue.[5]
-
Problem 2: I am observing high variability and poor reproducibility between my experimental runs.
-
Probable Cause 1: Inconsistent Experimental Geometry and Conditions. Minor changes in the distance from the lamp, reactor vessel geometry, solution volume, or stirring speed can significantly alter the light penetration and mass transfer within the system, leading to inconsistent results. Temperature fluctuations can also affect reaction kinetics.
-
Solution 1:
-
Standardize Setup: Use a dedicated photoreactor with a fixed geometry for the lamp and sample vials. Always use the same volume of solution and a magnetic stir bar of the same size, stirring at a constant, reproducible rate (e.g., 700 rpm).[2]
-
Temperature Control: Place the reactor in a water bath or use a cooling fan to maintain a constant temperature, as UV lamps generate significant heat.[6]
-
-
Probable Cause 2: Catalyst Agglomeration or Inconsistent Dosing. If using a photocatalyst slurry, improper dispersion can lead to agglomeration, reducing the available surface area for reaction. Inaccurate weighing of the catalyst powder will also lead to variability.
-
Solution 2:
-
Disperse Catalyst: Before irradiation, sonicate the catalyst suspension for 5-10 minutes to ensure it is well-dispersated.
-
Adsorption-Desorption Equilibrium: After adding the catalyst to the solution, stir the suspension in the dark for a period (e.g., 30 minutes) to allow for adsorption-desorption equilibrium to be reached before turning on the light.[2] This ensures that the degradation process starts from a consistent baseline.
-
Prepare a Stock Slurry: For multiple experiments, consider preparing a larger volume of a concentrated catalyst stock slurry that is kept under constant stirring. Aliquot the required volume from this stock to ensure consistent dosing.
-
Problem 3: My analytical results (HPLC/UPLC) are showing unexpected peaks or poor peak shape.
-
Probable Cause 1: Formation of Degradation Intermediates. Photodegradation is a complex process that can generate numerous intermediate products before complete mineralization. These will appear as new peaks in your chromatogram.[7]
-
Solution 1:
-
Track Peak Areas: Monitor the area of your parent compound peak, which should decrease over time, and the areas of new peaks, which may appear and then disappear as they are further degraded.
-
Use a Diode Array Detector (DAD): A DAD can provide UV-Vis spectra for each peak, helping to distinguish intermediates from contaminants.
-
LC-MS Analysis: For definitive identification of unknown peaks, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. It provides mass-to-charge ratio information that can be used to elucidate the structures of the degradation products.[8]
-
-
Probable Cause 2: Sample Matrix Effects or Contamination. If using a photocatalyst, residual fine particles in your filtered sample can interfere with the analysis. The mobile phase or solvent could also be contaminated.[9]
-
Solution 2:
-
Proper Filtration: Before injection, filter all samples through a 0.22 µm syringe filter (e.g., PTFE or nylon, depending on solvent compatibility) to remove all catalyst particles.
-
Inject Blanks: Regularly inject a solvent blank to check for system contamination.[9]
-
Check Mobile Phase pH: The propanoic acid moiety means the compound's retention time on a C18 column will be sensitive to the mobile phase pH. Adding a small amount of acid (e.g., 0.1% formic or phosphoric acid) to the mobile phase will suppress the ionization of the carboxylic acid group, leading to better retention and sharper peaks.[8]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound I should be aware of? A1: This compound is an aromatic carboxylic acid. Like similar structures, it has limited solubility in water but is more soluble in organic solvents.[10] For preparing aqueous solutions, it is common practice to first dissolve the compound in a minimal amount of a water-miscible organic solvent (like methanol or DMSO) before diluting with high-purity water. Be aware that the organic solvent itself can be degraded and may act as an •OH scavenger, so its concentration should be kept minimal and consistent across all experiments.
Q2: What is a typical experimental setup for a photodegradation study? A2: A common batch reactor setup consists of a beaker or cylindrical quartz vessel placed on a magnetic stirrer.[2] The solution is irradiated from above or the side by a UV lamp (e.g., a medium-pressure mercury lamp). The entire setup is often enclosed in a box to protect the user from UV radiation and to exclude ambient light. Samples are withdrawn at specific time intervals using a syringe.
Diagram: General Photodegradation Experimental Workflow
Caption: Standard workflow for a photocatalytic degradation experiment.
Q3: How does the initial concentration of the compound affect the degradation rate? A3: Generally, the degradation rate increases with the initial concentration up to a certain point. However, at very high concentrations, the rate may level off or even decrease. This can be due to several factors: 1) The catalyst surface becomes saturated with substrate molecules, making the catalyst activity the rate-limiting step. 2) The solution becomes more opaque, reducing light penetration (an "inner filter" effect). 3) More intermediates are formed, which can compete with the parent compound for the catalyst's active sites and ROS.[3]
Q4: What are the likely degradation byproducts? A4: Based on studies of similar phenoxy herbicides like dichlorprop, the degradation pathway is complex.[7] Key reactions include hydroxylation of the aromatic ring, cleavage of the ether bond to form 2,4-dimethylphenol, and subsequent oxidation and ring-opening to form smaller aliphatic acids before eventual mineralization to CO₂, H₂O, and mineral acids.
| Parameter | Typical Range | Rationale / Key Consideration |
| Initial Concentration | 5 - 50 mg/L | Balances analytical detectability with potential for rate-limiting effects.[3] |
| Photocatalyst (TiO₂) Dose | 0.1 - 1.0 g/L | Increasing dose can increase rate, but excess leads to turbidity and light scattering.[3][4] |
| Solution pH | 3 - 7 | Affects substrate speciation and catalyst surface charge; acidic pH is often favorable.[3] |
| Light Source | Medium-Pressure Hg Lamp | Provides broad UV output suitable for exciting many photocatalysts. |
| Stirring Speed | 500 - 800 rpm | Ensures a homogenous suspension and good mass transfer without creating a deep vortex.[2] |
| Temperature | 20 - 30 °C | Should be controlled and kept constant to ensure kinetic reproducibility.[6] |
Table 1: Summary of Key Experimental Parameters for Photocatalytic Degradation.
Section 3: Standard Operating Protocols
These protocols provide a self-validating framework for your experiments. Each includes critical control steps to ensure the integrity of your results.
Protocol 1: General Photocatalytic Degradation Experiment
-
Solution Preparation:
-
Prepare a 1000 mg/L stock solution of this compound in HPLC-grade methanol. Store in an amber vial at 4°C.
-
In a 250 mL volumetric flask, add the required volume of stock solution to achieve the desired final concentration (e.g., 2.5 mL for a final concentration of 10 mg/L in 250 mL).
-
Dilute to approx. 90% of the final volume with ultrapure water.
-
Adjust the pH to the target value (e.g., pH 4.0) using 0.1 M H₂SO₄ or 0.1 M NaOH.
-
Bring the solution to the final volume with ultrapure water.
-
-
Reactor Setup:
-
Add 200 mL of the prepared solution to a 250 mL quartz reactor vessel equipped with a magnetic stir bar.
-
Place the reactor on a magnetic stirrer and set the speed to 700 rpm.[2]
-
Position the reactor at a fixed distance from the UV lamp. If the lamp is submersible, ensure it is placed in a quartz cooling jacket.
-
-
Catalyst Addition and Equilibration:
-
Irradiation and Sampling:
-
Take the first sample (t = 0) just before turning on the lamp.
-
Remove the aluminum foil and switch on the UV lamp to initiate the photoreaction.
-
Withdraw 1.5 mL aliquots at predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, 120 min) using a pipette or syringe.
-
-
Sample Quenching and Preparation:
-
Immediately filter each aliquot through a 0.22 µm syringe filter into a 1.5 mL amber HPLC vial. This removes the catalyst and effectively quenches the reaction.
-
If samples cannot be analyzed immediately, store them at 4°C.
-
Protocol 2: Analysis by HPLC-UV
-
Instrumentation and Conditions:
-
System: HPLC with a UV/DAD detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of Acetonitrile and 0.1% Formic Acid in Water (e.g., 60:40 v/v).[8]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: Determine the λmax of this compound by running a standard and observing the UV spectrum (typically around 230 nm and 280 nm for phenoxy acids).
-
Column Temperature: 30°C.
-
-
Calibration:
-
Prepare a series of calibration standards (e.g., 0.5, 1, 2, 5, 10, 20 mg/L) from your stock solution, diluting with the mobile phase.
-
Inject the standards to generate a calibration curve of peak area versus concentration. Ensure the correlation coefficient (R²) is > 0.995.
-
-
Sample Analysis:
-
Inject the filtered samples from the degradation experiment.
-
Integrate the peak corresponding to the parent compound.
-
Calculate the concentration at each time point using the calibration curve.
-
-
Data Analysis:
-
Plot the concentration (C) or the natural logarithm of the normalized concentration (ln(C/C₀)) versus time.
-
If the plot of ln(C/C₀) vs. time is linear, the reaction follows pseudo-first-order kinetics, which is common for such degradation processes.[3][11] The slope of this line will be the negative of the apparent rate constant (k_app).
-
References
- RSC Publishing. (n.d.). Photodegradation of 2,4-D (dichlorophenoxyacetic acid) with Rh/TiO2; comparative study with other noble metals (Ru, Pt, and Au).
- ResearchGate. (2024). Photocatalytic degradation of 2,4-dichlorophenol using nanomaterials silver halide catalysts.
- MDPI. (2024). Enhanced Photocatalytic Degradation of Herbicide 2,4-Dichlorophenoxyacetic Acid Using Sulfated CeO2.
- BenchChem. (n.d.). Stability issues of 2-(4-Phenylphenoxy)propanoic acid in solution.
- Sci-Hub. (2002). Photochemical behaviour of dichlorprop [(±)‐2‐(2,4‐dichlorophenoxy)propanoic acid] in aqueous solution. Pest Management Science, 58(8), 845–852.
- PubMed. (n.d.). Photocatalytic degradation of 2,4-dichlorophenoxyacetic acid from aqueous solutions by Ag3PO4/TiO2 nanoparticles under visible light: kinetic and thermodynamic studies.
- EPA. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil.
- ResearchGate. (2023). Optimizing the Photocatalytic Degradation of 2,4-Dichlorophenoxyacetic Acid Herbicide from Aqueous Solution.
- ResearchGate. (2025). Studies on the photocatalytic degradation of 2,3-dichlorophenol using different oxidants in aqueous solutions.
- MDPI. (2022). Study of the Photocatalytic Degradation of Highly Abundant Pesticides in Agricultural Soils.
- CymitQuimica. (n.d.). CAS 1811-85-4: 3-(2,4-DIMETHYLPHENYL)PROPIONIC ACID.
- Frontiers. (n.d.). Photocatalytic degradation of glyphosate using Ce/N co-doped TiO2 with oyster shell powder as carrier under the simulated fluorescent lamp.
Sources
- 1. Photodegradation of 2,4-D (dichlorophenoxyacetic acid) with Rh/TiO2; comparative study with other noble metals (Ru, Pt, and Au) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Enhanced Photocatalytic Degradation of Herbicide 2,4-Dichlorophenoxyacetic Acid Using Sulfated CeO2 [mdpi.com]
- 3. Photocatalytic degradation of 2,4-dichlorophenoxyacetic acid from aqueous solutions by Ag3PO4/TiO2 nanoparticles under visible light: kinetic and thermodynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Study of the Photocatalytic Degradation of Highly Abundant Pesticides in Agricultural Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sci-Hub. Photochemical behaviour of dichlorprop [(±)‐2‐(2,4‐dichlorophenoxy)propanoic acid] in aqueous solution / Pest Management Science, 2002 [sci-hub.red]
- 8. epa.gov [epa.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CAS 1811-85-4: 3-(2,4-DIMETHYLPHENYL)PROPIONIC ACID [cymitquimica.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-(2,4-Dimethylphenoxy)propanoic Acid
Welcome to the technical support center for the synthesis of 2-(2,4-dimethylphenoxy)propanoic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during this synthesis, with a focus on impurity profiling and minimization. Achieving high purity is critical, particularly when this compound is intended for use in regulated industries where even minor impurities can have a significant impact.
This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot and optimize your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions about the synthesis and purity of this compound.
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and industrially relevant method is a variation of the Williamson ether synthesis. This involves the reaction of a 2,4-dimethylphenoxide salt with a 2-halopropanoic acid or its ester. The phenoxide is typically generated in situ by treating 2,4-dimethylphenol with a suitable base, such as sodium hydroxide or potassium hydroxide, in an aqueous or solvent-based system.
Q2: What are the critical process parameters I need to control to ensure high purity?
A2: To achieve high purity, meticulous control over several parameters is essential:
-
Stoichiometry: Precise control of the molar ratio between the 2,4-dimethylphenol and the 2-halopropanoic acid is crucial. An excess of either reactant can lead to downstream purification challenges.
-
Temperature: Reaction temperature significantly influences the rate of the desired reaction versus side reactions. High temperatures can promote the formation of undesired byproducts.
-
Base Concentration: The concentration and type of base used to form the phenoxide can affect reaction kinetics and the formation of impurities.
-
Solvent Choice: The solvent system can impact the solubility of reactants and intermediates, influencing reaction efficiency and impurity profiles. The use of phase-transfer catalysts in biphasic systems has been shown to improve reaction rates and yields.[1]
Q3: What analytical methods are recommended for purity assessment and impurity detection?
A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity analysis.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for quantifying the main component and separating it from process-related impurities. A reverse-phase method with a suitable column (e.g., C18) and a UV detector is standard.[2]
-
Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), is excellent for identifying and quantifying volatile or semi-volatile impurities, including residual starting materials like 2,4-dimethylphenol.[3]
-
Hyphenated Techniques (LC-MS, LC-NMR): For structural elucidation of unknown impurities, hyphenated techniques are invaluable as they combine the separation power of chromatography with the structural information from mass spectrometry or NMR.[4]
Part 2: Troubleshooting Guide: Common Impurities & Solutions
This section is structured to address specific problems you may encounter during your synthesis, providing insights into the root causes and actionable solutions.
Problem 1: High levels of unreacted 2,4-dimethylphenol are present in my final product.
Q: I've performed the reaction, but my analysis shows a significant peak corresponding to the 2,4-dimethylphenol starting material. What went wrong?
A: This is a common issue that typically points to incomplete conversion. The root cause can be one or a combination of the following factors:
-
Insufficient Base: The formation of the 2,4-dimethylphenoxide is a prerequisite for the nucleophilic attack on the 2-halopropanoic acid. If the amount of base is stoichiometrically insufficient, a portion of the phenol will remain unreacted.
-
Poor Reaction Kinetics: The reaction may be too slow under your current conditions. This can be due to low temperature, inadequate mixing (especially in heterogeneous mixtures), or the absence of a catalyst.
-
Hydrolysis of the Alkylating Agent: The 2-halopropanoic acid or its ester can be susceptible to hydrolysis under the reaction conditions, especially if the reaction is run for an extended period at elevated temperatures. This depletes the alkylating agent, leaving unreacted phenoxide.
Solutions:
-
Verify Stoichiometry: Ensure at least one molar equivalent of base is used relative to the 2,4-dimethylphenol. A slight excess (1.05-1.1 equivalents) is often beneficial.
-
Optimize Temperature: Gradually increase the reaction temperature in increments of 5-10°C to find the optimal balance between reaction rate and impurity formation. Monitor the reaction progress by TLC or HPLC.
-
Improve Mixing: For two-phase systems, ensure vigorous agitation to maximize the interfacial area where the reaction occurs.
-
Consider a Phase-Transfer Catalyst (PTC): In aqueous/organic biphasic systems, a PTC like a quaternary ammonium salt can significantly accelerate the reaction by transporting the phenoxide ion into the organic phase.[1]
Problem 2: My product is contaminated with an unknown impurity with a similar retention time to the main product in HPLC.
Q: My HPLC chromatogram shows an impurity that is difficult to separate from the desired product. What could it be and how can I get rid of it?
A: An impurity with a similar polarity and structure to the final product is often an isomer. In this synthesis, a likely candidate is the isomeric product formed from trace impurities in the starting materials.
-
Isomeric Impurities: Commercial 2,4-dimethylphenol can sometimes contain small amounts of other dimethylphenol isomers (e.g., 2,5-dimethylphenol or 3,5-dimethylphenol). These isomers will react in the same way as 2,4-dimethylphenol, leading to the formation of isomeric phenoxypropanoic acids that are very difficult to separate by standard crystallization or chromatography.
Solutions:
-
Analyze Starting Materials: The first and most critical step is to analyze your 2,4-dimethylphenol starting material by a high-resolution technique like GC-MS to confirm its purity and identify any isomeric impurities.
-
Source High-Purity Reactants: If isomeric impurities are detected, source a higher grade of 2,4-dimethylphenol.
-
Recrystallization: While challenging, fractional recrystallization with a carefully selected solvent system may be able to enrich the desired product. A patent for a similar compound suggests that a mixture of a good solvent (like toluene) and a poor solvent (like hexane) can be effective for removing closely related impurities.[5]
-
Preparative Chromatography: If high purity is essential and recrystallization fails, preparative HPLC may be necessary, although this is often not feasible on a large scale.
Problem 3: The isolated product has a yellow or brown discoloration.
Q: After workup and isolation, my this compound is not a white solid. Why is it colored?
A: Color in the final product often indicates the presence of minor, highly conjugated impurities, which can arise from oxidation or side reactions.
-
Phenol Oxidation: Phenols are susceptible to oxidation, especially under basic conditions and in the presence of air (oxygen). This can lead to the formation of colored quinone-type structures.
-
Thermal Degradation: If the reaction or distillation (if purifying an ester intermediate) is carried out at excessively high temperatures, thermal degradation can produce colored byproducts.
Solutions:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the phenoxide intermediate.
-
Control Temperature: Avoid excessive temperatures during the reaction and any subsequent purification steps.
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with a small amount of activated carbon can effectively adsorb many colored impurities.[5] The solution is then filtered and the product is recrystallized.
-
Recrystallization: A final recrystallization step is often very effective at removing colored impurities, leaving them in the mother liquor.
Part 3: Key Experimental Protocols & Data
Table 1: Common Impurities and Diagnostic Signatures
| Impurity Name | Potential Source | Recommended Analytical Technique | Typical Observation |
| 2,4-Dimethylphenol | Incomplete reaction, excess starting material | GC-MS, HPLC | A more volatile/less retained peak than the product. |
| Isomeric Phenoxypropanoic Acids | Isomeric impurities in 2,4-dimethylphenol | High-resolution HPLC, LC-MS | A peak with a very similar retention time to the main product. |
| Dimer/Bis-substituted products | Reaction of product with another phenoxide molecule | HPLC, LC-MS | A higher molecular weight peak, typically much less polar. |
| Oxidative Byproducts (e.g., Quinones) | Air oxidation of the phenoxide intermediate | HPLC-UV/Vis | Can contribute to yellow/brown product color. |
Protocol: Recrystallization for Purification
This protocol provides a general guideline for the purification of crude this compound. The choice of solvent is critical and may require some experimentation.
-
Solvent Selection:
-
Identify a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Common choices include toluene, heptane, hexane, or mixtures thereof. A toluene/hexane mixture is often effective.[5]
-
-
Procedure:
-
Place the crude this compound in an appropriately sized Erlenmeyer flask.
-
Add the "good" solvent (e.g., toluene) in small portions while heating the mixture to a gentle boil with stirring until the solid is fully dissolved. Use the minimum amount of solvent necessary.
-
If discoloration is an issue, allow the solution to cool slightly, add a small amount of activated carbon (approx. 1-2% w/w), and gently reflux for 10-15 minutes.
-
Filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.
-
Allow the clear filtrate to cool slowly to room temperature. Crystal formation should begin.
-
To maximize yield, cool the flask in an ice bath for at least one hour.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent (e.g., hexane) to remove residual mother liquor.
-
Dry the purified crystals under vacuum to a constant weight.
-
-
Quality Control:
-
Assess the purity of the recrystallized product by HPLC. The purity should be significantly higher than the crude material.
-
Obtain a melting point. A sharp melting point close to the literature value is an indicator of high purity.
-
Part 4: Visualizing Impurity Formation and Troubleshooting
The following diagrams illustrate the key chemical transformations and a logical workflow for addressing purity issues.
Diagram 1: Synthesis Pathway and Major Impurity Formation
Caption: Reaction scheme showing the main synthesis and key side reactions.
Diagram 2: Troubleshooting Workflow for Purity Issues
Caption: A decision tree for troubleshooting suboptimal product purity.
References
- Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Dichlorprop-P; 442434-01. EPA.gov.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for Determining the Purity of 2,5-Dichloropyrazine. BenchChem.com.
-
Synthesis and Characterization of Impurities in the Production Process of Lopinavir. (2017). Molecules, 22(9), 1472. [Link]
- Google Patents. (1990). Purification of 2-(4-hydroxyphenoxy)propionic acid ester. JPH02152945A.
- TSI Journals. (2012). Synthesis and spectral characterization of potential impurities of tiaprofenic acid. Trade Science Inc.
- Asian Journal of Research in Chemistry. (n.d.).
- Quick Company. (n.d.). Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid. QuickCompany.in.
- Analytical Methods. (n.d.). Japan Environment.
- BioPharm International. (2012). Analytical Strategies for Monitoring Residual Impurities.
- PrepChem. (n.d.). Synthesis of 2-[4-(6-chloro-2-quinoxalinyloxy)phenoxy]propionic acid. PrepChem.com.
- Google Patents. (2011). Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer. CN102010326A.
- Ministry of Health, Labour and Welfare. (n.d.). Analytical Method for 2,4-D, 2,4-DB and Cloprop (Animal and Fishery Products). mhlw.go.jp.
- Organic Syntheses. (n.d.). 2-phenylpropionic acid. OrgSyn.org.
- Google Patents. (2021). Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid. CN112745221A.
- New Jersey Department of Health. (n.d.). 2-(2,4-DICHLOROPHENOXY) PROPIONIC ACID HAZARD SUMMARY. NJ.gov.
Sources
- 1. CN102010326A - Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer - Google Patents [patents.google.com]
- 2. tsijournals.com [tsijournals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ajrconline.org [ajrconline.org]
- 5. JPH02152945A - Purification of 2-(4-hydroxyphenoxy)propionic acid ester - Google Patents [patents.google.com]
"troubleshooting poor herbicidal activity in greenhouse trials"
Welcome to the Technical Support Center for Greenhouse Herbicidal Activity Trials. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of herbicide efficacy testing in a controlled greenhouse environment. Poor or inconsistent results can be a significant roadblock in product development, and this resource aims to provide in-depth, field-proven insights to help you troubleshoot and optimize your experiments.
Our approach is rooted in scientific integrity and practical experience. We will delve into the "why" behind experimental choices, ensuring that every protocol is a self-validating system. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: My herbicide is showing little to no effect, even on known susceptible weed populations. What are the most likely causes?
A1: This is a common issue that can often be traced back to a few key areas: application, environmental conditions, or the plant material itself.
-
Improper Application: Ensure your spray equipment is calibrated correctly to deliver the precise dosage. Uneven application can lead to under-dosing. For foliar-applied herbicides, complete and uniform coverage is critical.[1][2][3]
-
Suboptimal Environmental Conditions: Herbicidal activity is often linked to the plant's metabolic rate. Conditions that stress the plant, such as extreme temperatures or low humidity, can reduce herbicide uptake and translocation.[4][5][6][7] Generally, conditions that favor active plant growth also enhance herbicide performance.[4][8]
-
Plant Growth Stage: The age and developmental stage of the weed can significantly impact susceptibility. Younger, actively growing weeds are typically more vulnerable to herbicides than mature or dormant ones.[2][9]
-
Water Quality: The water used as a carrier for your herbicide solution can have a significant impact. Hard water, containing high levels of calcium and magnesium, can antagonize some herbicides. The pH of the water can also affect the stability and efficacy of certain herbicide formulations.[8]
Q2: I'm observing inconsistent results across different experimental runs. How can I improve the reproducibility of my trials?
A2: Inconsistency is a major challenge in greenhouse trials. The key to improving reproducibility lies in stringent control over all experimental variables.
-
Standardize Environmental Conditions: Maintain and monitor temperature, humidity, and light intensity and duration to ensure they are consistent between experiments.[10] Fluctuations in these conditions can alter plant growth and herbicide efficacy.[4][6]
-
Uniform Plant Material: Use seeds from a single, reliable source and select seedlings of a uniform size and growth stage for your experiments.[11] Variability in plant material is a common source of inconsistent results.
-
Consistent Soil Medium: Use a well-characterized and homogenized soil or potting mix for all trials.[10] Soil properties like organic matter content, texture, and pH can influence the availability and activity of soil-applied herbicides.[2][8]
-
Precise Application Timing: Apply the herbicide at the same time of day for each run to minimize variations related to diurnal rhythms in plant metabolism.[4][6]
Q3: How do I know if the lack of efficacy is due to experimental error or potential herbicide resistance?
A3: Differentiating between poor application and genuine resistance is a critical step. A well-designed experiment should include appropriate controls to help make this distinction.
-
Include a Susceptible Control: Always include a known susceptible population of the target weed in your assay. If this population is also not controlled, it strongly suggests an issue with your experimental setup or application.[12]
-
Dose-Response Curve: Instead of testing a single rate, a dose-response study with multiple herbicide concentrations can be very informative. If even at very high rates you observe survival in the test population while the susceptible control is fully managed, this is a strong indicator of resistance.[13]
-
Visual Assessment and Biomass Measurement: After treatment, regularly assess the plants for visual signs of injury and measure the fresh or dry weight of the foliage at the end of the experiment.[14] This quantitative data will provide a more objective measure of herbicide efficacy.
Troubleshooting Guides
Guide 1: Issues with Foliar-Applied Herbicides
Problem: Poor control of broadleaf weeds with a systemic foliar-applied herbicide.
| Potential Cause | Troubleshooting Steps & Rationale |
| Inadequate Spray Coverage | Action: Add a non-ionic surfactant to the spray solution and ensure your sprayer is producing a fine mist for even coverage.[1][15] Rationale: The waxy cuticle of broadleaf weeds can cause spray droplets to bead up and roll off. Surfactants reduce the surface tension of the droplets, allowing for better spreading and adherence to the leaf surface.[15][16] |
| Plant Stress | Action: Monitor greenhouse temperature and humidity. Avoid applying herbicides when temperatures are excessively high (above 35°C or 95°F) or humidity is very low.[8][17] Rationale: Stressed plants may have a thicker cuticle and reduced metabolic activity, hindering herbicide absorption and translocation.[7][8][18] |
| Incorrect Growth Stage | Action: Treat weeds when they are small and actively growing (e.g., 2-4 leaf stage).[9] Rationale: Younger plants have a thinner cuticle and are more metabolically active, allowing for better herbicide uptake and movement to the target site.[2] |
| Hard Water | Action: Test your water hardness. If it's high, consider using deionized water or adding a water conditioning agent like ammonium sulfate (AMS) to the spray tank before adding the herbicide.[8][19] Rationale: Cations in hard water can bind with some herbicides, reducing their activity. AMS can help to mitigate this effect. |
Guide 2: Issues with Soil-Applied (Pre-Emergent) Herbicides
Problem: Inconsistent weed control with a pre-emergent herbicide.
| Potential Cause | Troubleshooting Steps & Rationale |
| Inadequate Soil Moisture | Action: Ensure the soil is moist at the time of application and lightly irrigate after application (if recommended on the product label).[2][10] Rationale: Most soil-applied herbicides need moisture to be activated and to move into the soil solution where they can be taken up by germinating weed seeds. |
| High Organic Matter in Soil | Action: Use a soil medium with a consistent and known organic matter content. Be aware that higher organic matter can reduce the efficacy of some herbicides.[8][10] Rationale: Organic matter can adsorb some herbicides, making them unavailable for uptake by weeds.[2] |
| Leaching from Overhead Irrigation | Action: Consider using sub-irrigation or careful surface watering to avoid washing the herbicide out of the upper soil layer.[10] Rationale: Heavy overhead irrigation can move the herbicide past the germination zone of the weed seeds, reducing its effectiveness. |
| Herbicide Formulation | Action: Be aware that different formulations (e.g., granular vs. liquid) of the same active ingredient can have different efficacy and crop safety profiles.[20] Rationale: The formulation affects how the herbicide is released and interacts with the soil. |
Experimental Protocols & Workflows
Protocol 1: Standardized Herbicide Application
-
Prepare the Herbicide Solution:
-
Always read the product label for specific mixing instructions.[21]
-
Use a calibrated scale or pipette to accurately measure the herbicide.
-
If using adjuvants, add them to the water in the correct order as specified by the product labels.[22] A common mixing order is to first add water conditioning agents, then dry formulations, followed by liquid formulations, and finally adjuvants.
-
-
Calibrate Your Sprayer:
-
Application:
-
Post-Application:
-
Clean the sprayer thoroughly after each use.[1]
-
Return plants to a controlled environment and monitor for symptoms.
-
Workflow: Troubleshooting Poor Efficacy
The following diagram outlines a logical workflow for diagnosing the cause of poor herbicidal activity in your greenhouse trials.
Caption: A decision-making workflow for troubleshooting poor herbicide efficacy.
References
-
Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015). Journal of Visualized Experiments. [Link]
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Herbicide performance: Environmental factors. (n.d.). Hort Innovation. [Link]
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Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015). JoVE. [Link]
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Herbicide Resistance. (n.d.). Teagasc | Agriculture and Food Development Authority. [Link]
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Environmental Factors Affecting Glyphosate Performance. (2013). Kansas State University Research and Extension. [Link]
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Suspect herbicide resistance? Submit weed seeds for screening. (2017). Michigan State University Extension. [Link]
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The Effects of Adjuvants on Herbicide Efficacy. (n.d.). North Dakota State University. [Link]
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Tips for Spraying in a Greenhouse. (n.d.). BrightAgrotech. [Link]
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Factors Affecting the Efficacy of Herbicides. (n.d.). Pedigogy. [Link]
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Pesticide Application and Equipment in Greenhouses: Methods. (n.d.). University of Massachusetts Amherst. [Link]
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Climate Change Influence on Herbicide Efficacy and Weed Management. (2016). ResearchGate. [Link]
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Herbicide Formulation Affects Weed Control and Crop Tolerance in Greenhouse Ornamentals. (2022). American Society for Horticultural Science. [Link]
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Effect of environmental factors on herbicide performance. (n.d.). Council of Australasian Weed Societies. [Link]
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Factors affecting the behavior of herbicides in the environment. (2018). ResearchGate. [Link]
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Detecting herbicide resistance. (n.d.). Agriculture and Horticulture Development Board. [Link]
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The influence of adjuvants on physical properties, droplet-size, and efficacy of glufosinate and dicamba plus glyphosate solutions. (2021). Scientific Reports. [Link]
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Sprayers and Spray Application Techniques : Greenhouse & Floriculture. (n.d.). UMass Amherst. [Link]
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Environmental factors affecting glyphosate performance. (2013). Kansas State University Agronomy eUpdates. [Link]
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Using Pesticides in Greenhouses. (n.d.). University of Tennessee Institute of Agriculture. [Link]
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Understanding Herbicide Adjuvants. (2021). Bayer Crop Science Canada. [Link]
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Using Pesticides in Greenhouses. (n.d.). University of Tennessee. [Link]
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Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. (1993). Government of Canada. [Link]
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Factors affecting herbicide performance. (n.d.). Grains Research and Development Corporation. [Link]
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Adjuvants for Enhancing Herbicide Performance. (n.d.). Apparent Ag. [Link]
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Adjuvants' role in combatting herbicide resistance. (2018). WeedSmart. [Link]
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Optimising Herbicide Performance. (n.d.). ResearchGate. [Link]
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Top ten reasons why your herbicide did not work as expected. (n.d.). The South African Grain Laboratory NPC. [Link]
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15 Best Practices for Maximizing Herbicide Efficiency and Safety. (2024). Cropaia. [Link]
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8 Common Reasons Why Herbicides Fail. (n.d.). UT Institute of Agriculture. [Link]
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Part 2: Chemical weed control strategies. (2020). Michigan State University Extension. [Link]
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Design and analysis of efficacy evaluation trials. (n.d.). EPPO database on PP1 Standards. [Link]
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Herbicide applications and high temperatures. (2024). Kansas State University Agronomy eUpdates. [Link]
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Why Herbicides Fail. (2023). Bugwoodcloud.org. [Link]
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Herbicide Bioassay Study Guide. (n.d.). Analyzeseeds. [Link]
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Conducting a Bioassay For Herbicide Residues. (2016). NC State Extension Publications. [Link]
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How to Conduct a Bioassay Test | Check for Herbicides. (2021). joegardener®. [Link]
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Whole-Plant and Seed Bioassays for Resistance Confirmation. (n.d.). Cambridge University Press & Assessment. [Link]
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Techniques for Greenhouse Evaluation of Herbicides on Saltcedar. (2017). Weed Science. [Link]
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How to Identify and Prevent Herbicide Damage to Greenhouse Plants. (2023). Greenhouse Grower. [Link]
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Evaluating efficacy of preemergence soybean herbicides using field treated soil in greenhouse bioassays. (2021). Weed Technology. [Link]
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Evaluating cover crop tolerance to corn residual herbicides using field treated soil in greenhouse bioassay. (2022). ResearchGate. [Link]
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Validation & Comparative
A Comparative Guide to Phenoxypropanoic Acid Herbicides: Mecoprop vs. its Dimethyl Analogue
This guide provides a detailed comparative analysis of two structurally related phenoxypropanoic acid compounds: the widely-used commercial herbicide Mecoprop and its analogue, 2-(2,4-Dimethylphenoxy)propanoic acid. While Mecoprop is a well-characterized herbicide with extensive data on its efficacy and environmental impact, its dimethyl-substituted counterpart is not commercially prevalent and serves here as a valuable case study for researchers investigating structure-activity relationships, environmental fate, and analytical method development for novel phenoxy-class herbicides.
Our analysis is grounded in the causality behind experimental design and validation, offering field-proven insights for researchers, toxicologists, and drug development professionals. We will dissect the critical role of stereochemistry, compare physicochemical properties, and provide robust, self-validating experimental protocols for their analysis.
Introduction and Chemical Identity
Both compounds belong to the phenoxypropanoic acid class of herbicides, which act as synthetic auxins, disrupting plant growth.[1][2] Their herbicidal activity is largely dictated by the substituents on the phenyl ring and the stereochemistry of the propanoic acid side chain.
-
Mecoprop (MCPP): Chemically known as 2-(4-chloro-2-methylphenoxy)propanoic acid, Mecoprop is a selective, post-emergence herbicide used extensively for controlling broadleaf weeds in turf and cereal crops.[3][4] It is typically sold as a racemic mixture of its two stereoisomers.
-
This compound: This compound is a structural analogue of Mecoprop where the chlorine atom at the 4-position of the phenyl ring is replaced by a methyl group. Publicly available data on its use as a commercial herbicide is limited, making it an interesting subject for comparative research.
The fundamental structural difference—a chloro group versus a methyl group—has significant implications for the compounds' electronic properties, polarity, and subsequent biological and environmental interactions.
Caption: Chemical structures of Mecoprop (left) and its analogue (right).
The Critical Role of Stereoisomerism
A defining characteristic of this chemical class is the chiral center on the propanoic acid side chain. This results in two non-superimposable mirror images, or enantiomers: (R) and (S).
-
Mecoprop: The herbicidal activity of mecoprop is almost exclusively attributed to the (R)-(+)-enantiomer, often marketed as Mecoprop-P.[5][6][7] The (S)-enantiomer is considered biologically inactive against target weeds.[6] This enantioselectivity is a classic example of three-point binding at the target auxin receptor site in plants. Modern formulations have shifted towards enantiomerically pure or enriched Mecoprop-P to increase efficacy and reduce the environmental loading of the inactive isomer.[8]
-
This compound: Although not extensively studied, the presence of the same chiral carbon means this compound also exists as (R) and (S) enantiomers. It is scientifically reasonable to hypothesize that any herbicidal activity would also be stereospecific, likely residing in the R-enantiomer. This underscores the necessity for chiral separation techniques in the evaluation of any novel phenoxypropanoic acid herbicide.
Caption: Generalized signaling pathway for synthetic auxin herbicides.
Comparative Physicochemical and Toxicological Properties
The substitution of a chlorine atom with a methyl group directly influences key chemical properties, which in turn affect biological activity, environmental persistence, and toxicity. The following tables summarize known data for Mecoprop and provide expected or "Not Available" (N/A) information for its dimethyl analogue.
Table 1: Physicochemical Properties
| Property | Mecoprop (Racemic) | This compound | Rationale for Predicted Differences |
| CAS Number | 93-65-2[9] | 21623-09-8 | - |
| Molecular Formula | C₁₀H₁₁ClO₃[3] | C₁₁H₁₄O₃ | - |
| Molar Mass | 214.65 g/mol [6] | 194.23 g/mol | Replacement of Cl (35.45 u) with CH₃ (15.03 u). |
| Melting Point | 94-95 °C[5] | N/A (Predicted lower) | Reduced molecular weight and potentially weaker crystal lattice forces. |
| Water Solubility | 620 mg/L (acid form) | N/A (Predicted lower) | Increased lipophilicity due to the extra methyl group may decrease water solubility. |
| pKa | ~3.1 | N/A (Predicted slightly higher) | The electron-donating methyl group may slightly increase the pKa compared to the electron-withdrawing chloro group. |
Table 2: Toxicological Profile
| Parameter | Mecoprop (Racemic) | This compound |
| Acute Oral LD₅₀ (rat) | 930 - 1166 mg/kg | N/A |
| Acute Dermal LD₅₀ (rat) | >4000 mg/kg | N/A |
| EPA Toxicity Class | III - Slightly Toxic[5] | N/A |
| Carcinogenicity | Suggestive evidence, but not sufficient to assess[10] | N/A |
| Primary Health Effects | Eye and skin irritation, nausea, dizziness[10] | N/A |
Table 3: Ecotoxicology and Environmental Fate
| Parameter | Mecoprop (Racemic) | This compound |
| Soil Half-Life (DT₅₀) | 3 - 21 days (aerobic)[3] | N/A (Predicted similar or slightly faster) |
| Mobility in Soil | High; potential to leach[3] | N/A (Predicted moderate to high) |
| Toxicity to Birds (LD₅₀) | >500 mg/kg (practically non-toxic) | N/A |
| Toxicity to Fish (LC₅₀, 96h) | >100 ppm (virtually non-toxic) | N/A |
| Toxicity to Bees | Not toxic | N/A |
Experimental Protocols for Comparative Analysis
For researchers aiming to characterize this compound or other novel analogues against an established benchmark like Mecoprop, robust and validated analytical methods are essential. The following protocols provide a framework for such a comparison.
Protocol 1: Chiral Separation and Quantification by HPLC
The primary challenge in analyzing these compounds is the separation of the active (R)-enantiomer from the inactive (S)-enantiomer. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the gold standard for this application.[11][12][13]
Objective: To resolve and quantify the (R) and (S) enantiomers of Mecoprop and this compound from analytical standards and sample extracts.
Instrumentation and Materials:
-
HPLC system with UV or Mass Spectrometry (MS) detector.
-
Chiral Stationary Phase Column: A cellulose-based CSP such as CHIRALPAK® IM or a similar phase is recommended for phenoxypropanoic acids.[11]
-
Mobile Phase Solvents: HPLC-grade hexane, ethanol (EtOH), and trifluoroacetic acid (TFA).
-
Analytical standards of racemic Mecoprop and, if available, this compound.
Step-by-Step Methodology:
-
Standard Preparation: Prepare a 1 mg/mL stock solution of the racemic standard in ethanol. Create a working standard of 10 µg/mL by diluting the stock solution in the mobile phase.
-
Mobile Phase Preparation: A typical starting mobile phase for normal-phase chiral separation is Hexane:Ethanol with a small amount of acidifier (e.g., 90:10 v/v with 0.1% TFA).[11] The acidifier is crucial for protonating the carboxylic acid group, which improves peak shape and interaction with the CSP.
-
Chromatographic Conditions (Starting Point):
-
Column: CHIRALPAK® IM (150 mm x 4.6 mm i.d.).
-
Mobile Phase: Hexane:EtOH:TFA = 90:10:0.1 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 230 nm or 280 nm.
-
Injection Volume: 10 µL.
-
-
Method Optimization: The causality behind method development lies in manipulating solvent polarity to achieve resolution. If baseline separation is not achieved, systematically alter the ratio of hexane to ethanol. Increasing the ethanol percentage will decrease retention times, while decreasing it will increase retention and may improve resolution. Other modifiers like isopropanol, or solvents like dichloromethane (DCM) for immobilized phases, can be explored to alter selectivity.[11]
-
Validation: The protocol's self-validating nature is confirmed by injecting single-enantiomer standards (if available) to confirm elution order. In their absence, consistency of resolution (Rs > 1.5) and peak symmetry across multiple runs validates the method's stability.
Caption: Experimental workflow for chiral HPLC analysis.
Protocol 2: Sample Extraction from Environmental Matrices
This protocol is adapted from standard EPA methodologies for phenoxy-acid herbicides and is designed to be a self-validating system for extracting the analytes from water or soil prior to HPLC analysis.[14]
Objective: To efficiently extract Mecoprop and its analogue from water and soil samples.
Methodology for Water Samples (based on EPA Method 8321B principles[15]):
-
Sample Preservation: Collect 1 L of water in an amber glass bottle. Preserve by acidifying to pH < 2 with sulfuric acid.
-
Extraction:
-
Spike the sample with a surrogate standard to monitor extraction efficiency.
-
Pass the 1 L sample through a Solid Phase Extraction (SPE) C18 cartridge pre-conditioned with methanol and acidified water.
-
Wash the cartridge with acidified water to remove interferences.
-
Dry the cartridge thoroughly under a stream of nitrogen.
-
-
Elution: Elute the analytes from the cartridge with a suitable organic solvent like acetonitrile or ethyl acetate.
-
Concentration: Evaporate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for analysis as described in Protocol 1. The recovery of the surrogate standard validates the efficiency of the extraction process for each sample.
Methodology for Soil Samples (based on EPA Method 1658 principles[14]):
-
Sample Preparation: Air dry and sieve a 50 g soil sample.
-
Extraction:
-
Spike the sample with a surrogate standard.
-
Mix the soil with an equal amount of anhydrous sodium sulfate.
-
Perform a Soxhlet extraction for 16-24 hours using an appropriate solvent mixture (e.g., acetone/hexane).
-
-
Solvent Exchange and Concentration: Concentrate the extract and exchange the solvent to one compatible with the subsequent cleanup and analysis steps (e.g., acetonitrile).
-
Cleanup (if necessary): Use techniques like gel permeation chromatography (GPC) or silica gel column chromatography to remove co-extracted matrix components like lipids or humic substances.
-
Final Concentration: Concentrate the cleaned extract to a final volume of 1 mL for analysis.
Conclusion
The comparison between Mecoprop and this compound serves as an exemplary model for the scientific evaluation of herbicide analogues. While Mecoprop is a well-understood tool in weed management, its dimethyl analogue highlights critical areas of inquiry for any novel compound within this class. The key differentiators and research imperatives are:
-
Stereochemistry is Paramount: The herbicidal activity of phenoxypropanoic acids is enantiomer-specific. Chiral separation is not merely an analytical exercise but a prerequisite for understanding a compound's true efficacy and for developing environmentally responsible formulations.
-
Structure Dictates Fate: The substitution of a single atom (Cl to CH₃) can alter a molecule's polarity, solubility, and susceptibility to degradation. This has profound implications for its environmental mobility, persistence, and non-target toxicity.
-
A Blueprint for Characterization: The lack of public data on this compound underscores the need for a systematic research approach. The protocols provided herein offer a validated framework for determining the herbicidal, toxicological, and environmental profile of such novel compounds, enabling a direct and meaningful comparison to established standards like Mecoprop.
Future research should focus on obtaining empirical data for this compound to validate the hypotheses presented in this guide, contributing to a deeper understanding of the structure-activity relationships that govern this important class of herbicides.
References
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"efficacy of 2-(2,4-Dimethylphenoxy)propanoic acid vs. 2,4-D"
An In-Depth Comparative Efficacy Analysis for Researchers and Scientists: 2-(2,4-Dimethylphenoxy)propanoic acid vs. 2,4-D
Introduction: A Tale of Two Phenoxys
In the landscape of selective broadleaf weed control, 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2-(4-chloro-2-methylphenoxy)propanoic acid (mecoprop or MCPP) are foundational molecules. Both are classified as Group 4 herbicides, belonging to the phenoxyalkanoic acid chemical family.[1][2] They function as synthetic auxins, disrupting the normal growth processes of susceptible plants, leading to their eventual demise.[3][4][5] Developed in the 1940s, 2,4-D was one of the first successful selective herbicides, revolutionizing agriculture by controlling broadleaf weeds in cereal crops without harming the crop itself.[5][6] Mecoprop was introduced later and found its niche in controlling specific weeds that were less susceptible to 2,4-D, particularly in turf and non-crop areas.
This guide provides a detailed, technical comparison of the efficacy of these two herbicides. We will delve into their mechanisms of action, comparative performance on various weed species, the critical issue of herbicide resistance, and the experimental protocols necessary for their evaluation. This analysis is designed for researchers, scientists, and professionals in drug and herbicide development who require a nuanced understanding of these compounds beyond simple application guidelines.
Mechanism of Action: The Auxin Overload Hypothesis
Both 2,4-D and mecoprop exert their herbicidal effects by mimicking the natural plant hormone, indole-3-acetic acid (IAA), a type of auxin.[3][4] In susceptible dicotyledonous (broadleaf) plants, these synthetic auxins are absorbed, primarily through the leaves, and translocated to areas of active growth (meristems).[3][5]
Unlike natural IAA, which is tightly regulated by the plant, synthetic auxins like 2,4-D and mecoprop are not easily broken down. This leads to a persistent and overwhelming hormonal signal. The herbicidal action is a result of this overstimulation, which triggers a cascade of effects:
-
Uncontrolled Cell Division and Elongation: The auxin overload leads to rapid, unsustainable, and disorganized growth. This manifests as twisting stems, cupped leaves, and tissue proliferation (epinasty).[3]
-
Disruption of Vascular Tissues: The abnormal growth damages the phloem and xylem, crippling the plant's ability to transport water, nutrients, and sugars.
-
Ethylene Production and Senescence: The hormonal imbalance often leads to the production of ethylene, a plant hormone associated with stress and aging, accelerating the plant's death.
Monocotyledonous plants, such as grasses, are generally tolerant because they have different vascular structures and metabolize these herbicides more effectively.[3]
Caption: Simplified pathway of natural auxin regulation versus disruption by synthetic auxins like 2,4-D and Mecoprop-p.
Comparative Efficacy and Weed Control Spectrum
While both herbicides share a common mechanism, their efficacy varies significantly across different weed species. This differential activity is the primary reason they are frequently combined in commercial formulations to achieve a broader spectrum of control.[3][4][7][8]
-
2,4-D is highly effective against many common broadleaf weeds, such as dandelion, plantain, and pigweed.[3][9]
-
Mecoprop-p (MCPP-p) , the herbicidally active (R)-(+)-enantiomer of mecoprop, excels at controlling weeds that are often tolerant to 2,4-D alone.[4] This includes species like common chickweed, clover, ground ivy, and knotweed.[3][9][10]
The combination of these two active ingredients, often with a third like dicamba, creates a synergistic effect, controlling a much wider range of weeds than any single component could alone.[3][11] For instance, a product label might recommend a tank mix of mecoprop-p and 2,4-D specifically where dandelions are present among other weeds like clover.[1][12]
| Weed Species | Common Name | Efficacy of 2,4-D | Efficacy of Mecoprop-p |
| Taraxacum officinale | Dandelion | Excellent | Fair |
| Plantago spp. | Plantain | Excellent | Good |
| Trifolium spp. | Clover | Fair | Excellent |
| Stellaria media | Common Chickweed | Poor | Excellent |
| Glechoma hederacea | Ground Ivy | Fair | Good |
| Medicago lupulina | Black Medick | Good | Good |
| Ranunculus spp. | Buttercup | Good | Good |
Note: Efficacy can be influenced by weed growth stage, environmental conditions, and application rates.
The Challenge of Herbicide Resistance
The repeated use of herbicides with the same mode of action creates selection pressure, leading to the evolution of resistant weed populations. Both 2,4-D and mecoprop-p are Group 4 herbicides, and resistance to this group has been documented.[1][2] As of 2024, 44 weed species globally have developed resistance to Group 4 herbicides.[13]
While resistance to 2,4-D has been slower to develop compared to other herbicide classes, it is a growing concern, with resistant biotypes of waterhemp and Palmer amaranth identified.[13][14][15] The potential for resistance underscores the importance of integrated weed management (IWM) practices.
Key Resistance Management Strategies:
-
Rotation of Herbicides: Avoid using Group 4 herbicides repeatedly on the same field. Rotate with herbicides from different groups that control the same target weeds.[1][2]
-
Use of Tank Mixtures: Combining herbicides with different modes of action in a tank mix can be an effective strategy to control a broader spectrum of weeds and delay the onset of resistance.[1][2]
-
Scouting and Monitoring: Regularly monitor treated fields for weeds that have escaped treatment, which could be an early sign of resistance.[1][13]
-
Cultural and Mechanical Practices: Incorporate non-chemical control methods like tillage, crop rotation, and competitive crop planting to reduce reliance on herbicides.[1][13]
Caption: A workflow for Integrated Weed Management (IWM) to delay herbicide resistance.
Experimental Protocols
Accurate comparison of herbicide efficacy requires robust and repeatable experimental design. The following protocols provide a framework for greenhouse efficacy trials and analytical quantification.
Protocol 1: Greenhouse Comparative Efficacy Assay
This protocol outlines a method for assessing the comparative efficacy of 2,4-D and mecoprop-p on target weed species in a controlled environment.
1. Plant Propagation: 1.1. Select certified seeds of target broadleaf weeds (e.g., Stellaria media, Trifolium repens, Taraxacum officinale). 1.2. Sow seeds in 10 cm pots filled with a sterile potting mix. 1.3. Grow plants in a controlled environment chamber or greenhouse with a 16:8 hour light:dark cycle and a temperature of 22-25°C. 1.4. Water as needed to maintain consistent soil moisture. 1.5. Thin seedlings to one plant per pot once established.
2. Herbicide Application: 2.1. Grow plants until they reach the 2-4 leaf stage, as this is typically when they are most susceptible.[1][12] 2.2. Prepare stock solutions of 2,4-D and mecoprop-p. Use analytical grade standards. 2.3. Create a series of dilutions to establish a dose-response curve. Include a control group that receives a mock spray (water and surfactant only). 2.4. Apply herbicides using a calibrated laboratory track sprayer to ensure uniform coverage. A typical spray volume is 200-400 L/ha.[1][2][12] 2.5. Include a non-ionic surfactant in the spray solution as recommended by product labels to improve leaf adhesion and uptake.
3. Data Collection and Analysis: 3.1. At 7, 14, and 21 days after treatment (DAT), visually assess plant injury on a scale of 0% (no effect) to 100% (complete death). 3.2. At 21 DAT, harvest the above-ground biomass for each plant. 3.3. Dry the biomass in an oven at 60°C until a constant weight is achieved. 3.4. Measure the dry weight and express it as a percentage of the untreated control. 3.5. Analyze the data using statistical software to calculate the GR₅₀ (the dose required to cause a 50% reduction in growth) for each herbicide on each weed species.
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A Senior Application Scientist’s Guide to Validating Herbicidal Effects on Diverse Broadleaf Weeds
Introduction: The Critical Need for Rigorous Herbicide Efficacy Validation
Broadleaf weeds represent a significant and persistent challenge in agricultural and managed land systems, competing aggressively with crops for essential resources and ultimately impacting yield and quality.[1][2] The development and application of effective herbicides are central to integrated weed management strategies.[3] However, the efficacy of these chemical tools is not universal; it is highly dependent on the target weed species, the herbicide's mode of action, and a multitude of environmental factors.[4] For researchers, scientists, and drug development professionals, the ability to rigorously validate the herbicidal effects on a variety of broadleaf weeds is paramount. This guide provides a comprehensive framework for designing, executing, and interpreting herbicide efficacy trials, ensuring that the data generated is robust, reliable, and translatable to real-world applications.
This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical and scientifically sound workflow, from understanding the fundamental biology of broadleaf weeds to the statistical analysis of trial data. We will delve into the causality behind experimental choices, providing not just the "how" but the "why" of each step. By adhering to the principles of expertise, trustworthiness, and authoritative grounding, this guide aims to equip you with the knowledge to conduct self-validating herbicide efficacy studies.
Part 1: Foundational Knowledge - Understanding Broadleaf Weeds and Herbicide Mechanisms
A thorough understanding of the target organism and the mode of action of the herbicide is the bedrock of any successful efficacy trial.
Characteristics of Broadleaf Weeds
Broadleaf weeds, or dicots, are characterized by having two seed leaves (cotyledons) upon germination.[5] They typically exhibit wide leaves with a net-like vein pattern, distinguishing them from grassy weeds (monocots).[6] Their growth habits can be annual, biennial, or perennial, which significantly influences the timing and strategy of herbicide application.[6] Common examples of economically important broadleaf weeds include Palmer amaranth (Amaranthus palmeri), common lambsquarters (Chenopodium album), and various species of morningglory (Ipomoea spp.).[2][7]
Herbicide Modes of Action Against Broadleaf Weeds
Herbicides are classified based on their mode of action (MOA), which is the specific biochemical process they disrupt in the plant.[8] Understanding the MOA is crucial for selecting the appropriate herbicide for the target weed and for managing the development of herbicide resistance. Key MOAs effective against broadleaf weeds include:
-
Synthetic Auxins (e.g., 2,4-D, Dicamba): These herbicides mimic the plant growth hormone auxin, leading to uncontrolled, disorganized growth and ultimately, plant death.[9][10][11] They are particularly effective against broadleaf weeds because they are selective, meaning they harm dicots while leaving grasses relatively unscathed.[8][12]
-
Photosynthesis Inhibitors (e.g., Atrazine, Metribuzin): These herbicides block the process of photosynthesis, depriving the plant of the energy it needs to survive.[10][11][13]
-
Amino Acid Synthesis Inhibitors (e.g., Glyphosate, ALS inhibitors): These herbicides disrupt the production of essential amino acids, which are the building blocks of proteins.[9][11]
The choice of herbicide for a trial should be based on its known efficacy against the target weed species and its MOA.
Part 2: Designing and Implementing Robust Herbicide Efficacy Trials
The scientific rigor of an efficacy trial is determined by its design and execution. A well-designed experiment will isolate the effect of the herbicide treatments while minimizing the influence of other variables.
Experimental Design: The Randomized Complete Block Design (RCBD)
For field trials, the Randomized Complete Block Design (RCBD) is a standard and highly effective approach to account for field variability.[14] In an RCBD, the experimental area is divided into blocks, and each block contains all the treatments in a random order. This design helps to control for gradients in soil type, moisture, and weed pressure across the field.[15]
Key Considerations for RCBD:
-
Replication: Each treatment should be replicated at least three to four times to ensure the results are statistically significant and not due to chance.
-
Plot Size: Plots should be large enough to be representative and to minimize edge effects and spray drift. A common plot size is 2 x 10 meters or 2 x 15 meters.[16]
-
Controls: Every trial must include an untreated control to serve as a baseline for comparison. It is also best practice to include a "standard" or "commercial" treatment, which is a currently used and effective herbicide, for a direct comparison with the experimental products.[14]
Detailed Experimental Protocol: A Step-by-Step Guide
The following protocol outlines the key steps for conducting a post-emergence herbicide efficacy trial on broadleaf weeds.
Step 1: Site Selection and Preparation
-
Causality: The chosen site should have a uniform and well-documented history of the target broadleaf weed infestation. This ensures that any observed differences in weed control are due to the herbicide treatments and not pre-existing variations in weed density.
-
Procedure:
-
Identify a field with a consistent population of the target broadleaf weed species.
-
Conduct a pre-trial weed survey to confirm the uniformity of the infestation.
-
Prepare the seedbed according to standard agricultural practices for the intended crop (if any).
-
Step 2: Treatment Selection and Preparation
-
Procedure:
-
Select the herbicide treatments to be tested, including new formulations and a commercial standard.
-
Include an untreated control.
-
For new products, it is advisable to test at the proposed label rate, as well as at half and double the intended rate to assess dose-response and crop safety.
-
Carefully calculate and prepare the herbicide solutions according to the manufacturer's instructions, ensuring the use of any recommended adjuvants or surfactants.[17]
-
Step 3: Herbicide Application
-
Causality: The timing and method of application must be precise and consistent across all plots to ensure uniform exposure of the weeds to the herbicides.
-
Procedure:
-
Apply herbicides when the target broadleaf weeds are at the 2-4 leaf stage, as they are generally more susceptible at this early growth stage.[14]
-
Use a calibrated sprayer to ensure accurate and uniform application of the herbicide solutions.[14]
-
Record environmental conditions at the time of application, including temperature, humidity, and wind speed, as these can influence herbicide performance.
-
Step 4: Data Collection and Assessment
-
Causality: Systematic and objective data collection is essential for a valid comparison of treatments.
-
Procedure:
-
Visual Efficacy Ratings: At set intervals after application (e.g., 7, 14, and 28 days), visually assess the percentage of weed control in each plot compared to the untreated control. A common rating scale is 0% (no control) to 100% (complete control).
-
Weed Counts: In randomly selected quadrats within each plot, count the number of surviving target weed species.
-
Biomass Measurement: At the end of the trial, harvest the above-ground biomass of the target weeds from a defined area within each plot. Dry the biomass in an oven until a constant weight is achieved to determine the dry weight.
-
Crop Tolerance: If the trial is conducted within a crop, assess any signs of phytotoxicity (crop injury) using a visual rating scale.[16]
-
Greenhouse Bioassays for Controlled Environment Screening
Greenhouse bioassays offer a controlled environment to screen for herbicide efficacy and resistance.[18] This method allows for the precise control of environmental variables that can influence herbicide performance in the field.
Protocol for Greenhouse Bioassay:
-
Plant Propagation: Grow seeds of the target broadleaf weed species in pots containing a standardized potting mix.
-
Treatment Application: Once the seedlings have reached the desired growth stage (e.g., 2-4 true leaves), apply the herbicide treatments using a precision bench sprayer.[19]
-
Data Collection: Assess plant mortality, injury levels, and biomass reduction at specified time points after treatment.[17][18]
Part 3: Data Analysis and Interpretation
Statistical Analysis of Efficacy Data
-
Analysis of Variance (ANOVA): ANOVA is used to determine if there are any statistically significant differences between the means of the different herbicide treatments.[15] If the ANOVA shows a significant difference, a post-hoc test (e.g., Tukey's HSD) can be used to identify which specific treatments are different from each other.
-
Dose-Response Analysis: When multiple rates of a herbicide are tested, dose-response curves can be generated to determine the effective dose (ED) required to achieve a certain level of weed control (e.g., ED50 for 50% control).[20]
-
Logistic Regression: For data on plant mortality (alive or dead), logistic regression is a suitable statistical method to analyze the relationship between herbicide application rate and the probability of weed survival.[21]
Summarizing and Visualizing Data
Clear and concise presentation of data is crucial for communicating the results of an efficacy trial.
Table 1: Comparative Efficacy of Different Herbicides on Common Broadleaf Weeds (28 Days After Treatment)
| Herbicide Treatment | Application Rate (L/ha) | Palmer Amaranth (% Control) | Common Lambsquarters (% Control) | Velvetleaf (% Control) |
| Untreated Control | 0 | 0a | 0a | 0a |
| Herbicide A (Standard) | 1.0 | 85b | 90b | 88b |
| Herbicide B (New) | 0.8 | 92c | 95c | 94c |
| Herbicide C (New) | 0.8 | 88b | 91b | 89b |
Means within a column followed by the same letter are not significantly different (P > 0.05) according to Tukey's HSD test.
Visualizing Experimental Workflows and Mechanisms
Diagrams can effectively illustrate complex experimental workflows and biological pathways.
Caption: Experimental workflow for herbicide efficacy validation.
Caption: Simplified mode of action for synthetic auxin herbicides.
Conclusion: Towards More Effective Weed Management
The validation of herbicidal effects on diverse broadleaf weeds is a cornerstone of developing effective and sustainable weed management strategies. By adhering to rigorous experimental design, meticulous execution of protocols, and appropriate statistical analysis, researchers can generate high-quality, reliable data. This guide has provided a comprehensive framework to achieve this, emphasizing the importance of understanding the underlying scientific principles. The insights gained from such well-conducted trials are invaluable for the development of new herbicide technologies, the refinement of existing weed control practices, and the long-term management of herbicide resistance.
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Broadleaf Weeds. (n.d.). Clemson University College of Agriculture, Forestry and Life Sciences. Retrieved from [Link]
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A Comparative Guide to the Enantioselective Activity of 2-(2,4-Dimethylphenoxy)propanoic Acid
Introduction: Chirality in Phenoxypropanoate Herbicides
2-(2,4-Dimethylphenoxy)propanoic acid belongs to the aryloxyphenoxypropionate (AOPP or "fop") class of herbicides, a critical tool in modern agriculture for the selective control of gramineous weeds in broadleaf crops.[1] A defining characteristic of this chemical class is the presence of a chiral center at the alpha-carbon of the propanoic acid moiety. This stereoisomerism is not a mere chemical curiosity; it is fundamental to the compound's biological activity.[2] Typically, only one of the two enantiomers, the (R)-enantiomer, exhibits significant herbicidal potency, while the (S)-enantiomer is often inactive.[3][4]
This guide provides a comprehensive comparison of the enantioselective activity of this compound. While specific literature on this exact molecule is limited, its performance can be confidently inferred from extensive data on its close structural analogs, such as Mecoprop (MCPP) and Dichlorprop.[3][5] We will explore the mechanistic basis for this selectivity, compare analytical methods for enantiomeric separation, and provide validated experimental protocols for researchers in weed science and drug development.
The Mechanistic Basis of Enantioselectivity: Targeting Acetyl-CoA Carboxylase (ACCase)
The herbicidal mode of action for AOPP herbicides is the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme.[6] This enzyme catalyzes the first committed step in fatty acid biosynthesis, a pathway essential for building cell membranes, particularly in rapidly growing regions of gramineous plants.[1]
The enantioselectivity of these herbicides arises from the three-dimensional structure of the ACCase active site. The (R)-enantiomer possesses the correct spatial orientation to bind with high affinity to the enzyme, disrupting its function and leading to a cascade of metabolic failures and eventual plant death. The (S)-enantiomer, being a mirror image, does not fit correctly into the binding pocket and thus exhibits little to no inhibitory effect.[6] This "lock-and-key" mechanism underscores why the use of enantiopure (R)-isomers, such as Mecoprop-P, is increasingly favored to reduce the application of inactive chemicals into the environment.[2][7]
Caption: Differential binding of enantiomers to the ACCase active site.
Comparative Analysis of Chiral Separation Techniques
For any study on enantioselective activity, robust analytical methods to separate and quantify the enantiomers are paramount. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are the two primary techniques employed for this purpose.[8]
Chiral HPLC is the most common method, relying on a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Several types of CSPs have proven effective for phenoxypropanoic acids.
| Chiral Stationary Phase (CSP) | Principle | Advantages | Disadvantages | Reference |
| Permethylated α-Cyclodextrin | Inclusion Complexation | Good resolution for dichlorprop; stable and robust. | Mobile phase optimization can be complex. | [5] |
| α1-Acid Glycoprotein (AGP) | Protein-based Affinity | Direct resolution of underivatized acids; broad applicability. | Can be less stable; may have lower loading capacity. | [9] |
| Pirkle-type (e.g., N-(3,5-dinitrobenzoyl)-(R)-(-)-phenylglycine) | π-π Interactions, H-bonding | Excellent for derivatized amides; high efficiency. | Requires derivatization of the carboxylic acid. | [9] |
| Polysaccharide-based (e.g., Chiralpak AD) | Helical Polymer Grooves | Broad enantioselectivity for profens and related acids. | Often requires normal-phase solvents. | [10] |
Capillary Electrophoresis (CE) offers an alternative with high efficiency and low sample consumption. Separation is often achieved by adding a chiral selector, such as a cyclodextrin derivative (e.g., hydroxypropyl-β-cyclodextrin), to the background electrolyte.[8][11] This method provides baseline resolution for R- and S-isomers without the need for derivatization.[8]
Experimental Protocols
Protocol 1: Chiral HPLC Separation of Enantiomers
This protocol is adapted from established methods for separating phenoxypropanoic acid herbicides like dichlorprop.[5]
Objective: To separate and quantify the (R)- and (S)-enantiomers of this compound.
Materials:
-
HPLC system with UV detector
-
Chiral column: Nucleodex-α-PM (permethylated α-cyclodextrin) or similar
-
Mobile Phase: Acetonitrile/Aqueous buffer (e.g., triethylammonium acetate), pH adjusted
-
Racemic standard of this compound
-
Enantiomerically enriched standards (if available)
-
Samples for analysis
Procedure:
-
System Preparation: Equilibrate the HPLC system and chiral column with the mobile phase until a stable baseline is achieved. A typical starting condition could be a 40:60 (v/v) mixture of acetonitrile and 20 mM aqueous triethylammonium acetate buffer at pH 4.5.
-
Standard Injection: Inject a 10 µL solution of the racemic standard (e.g., 100 µg/mL) to determine the retention times of the two enantiomers.
-
Peak Identification: If an enriched standard is available, inject it to confirm the elution order (i.e., which peak corresponds to the R-enantiomer and which to the S-enantiomer).
-
Sample Analysis: Inject the filtered sample solutions.
-
Quantification: Create a calibration curve using standards of known concentrations. Calculate the percentage of each enantiomer in the samples based on the peak area. The enantiomeric excess (ee%) can be calculated as: ee% = |(Area_R - Area_S) / (Area_R + Area_S)| * 100.
Caption: Workflow for chiral HPLC analysis.
Protocol 2: Greenhouse Herbicidal Bioassay
Objective: To compare the herbicidal efficacy of the racemic mixture vs. an enantiomerically enriched form of this compound on a target grass weed.
Materials:
-
Target weed: e.g., Barnyardgrass (Echinochloa crus-galli)
-
Pots with standard potting mix
-
Racemic and enantiopure/enriched test compound
-
Control (formulation blank without active ingredient)
-
Alternative Herbicide Standard (e.g., Mecoprop-P)
-
Laboratory spray chamber
-
Greenhouse with controlled conditions (25°C/18°C day/night, 16h photoperiod)
Procedure:
-
Plant Cultivation: Sow seeds of the target weed in pots. Grow them in the greenhouse until they reach the 3-4 leaf stage.
-
Treatment Preparation: Prepare spray solutions of the racemic mixture, the enriched (R)-enantiomer, the alternative standard, and the control at several dose rates (e.g., 0, 50, 100, 200, 400 g active ingredient/hectare).
-
Application: Transfer the pots to a laboratory spray chamber. Apply the treatments evenly to the foliage. Use at least four replicate pots per treatment.
-
Incubation: Return the pots to the greenhouse in a randomized complete block design.
-
Efficacy Assessment: After 21 days, visually assess the percent weed control (0% = no effect, 100% = complete plant death).
-
Biomass Measurement: Harvest the above-ground biomass for each pot, dry it in an oven at 70°C for 72 hours, and record the dry weight.
-
Data Analysis: Analyze the data using analysis of variance (ANOVA). Calculate the dose required for 50% growth reduction (GR50) for each test substance to quantitatively compare their potency.
Comparative Biological Activity: Performance vs. Alternatives
Based on the established principles for the AOPP class, the (R)-enantiomer of this compound is the herbicidally active isomer. Its performance is expected to be comparable to other phenoxypropanoate herbicides.
| Herbicide | Active Enantiomer | Primary Target Weeds | Key Characteristics & Comments | Reference |
| This compound | (R)- (Presumed) | Broadleaf weeds, some grasses | Activity is inferred from close structural analogs. | - |
| Mecoprop-P (MCPP-P) | (R)-(+) | Broadleaf weeds (clover, chickweed) | Widely used in turf and cereals. The 'P' denotes the active enantiomer. | [3][4][12] |
| Dichlorprop-P | (R)-(+) | Broadleaf weeds | Similar profile to Mecoprop; used in cereals and grasslands. | [13] |
| Quizalofop-p-ethyl | (R)-(+) | Annual and perennial grasses | A highly active "fop" herbicide; demonstrates excellent crop safety in broadleaf crops. | [1] |
| Haloxyfop-P-methyl | (R)-(+) | Annual and perennial grasses | Example of "chiral switching" where the racemic product was replaced by the single active enantiomer. | [7] |
Conclusion
The biological activity of this compound is fundamentally enantioselective. Grounded in the well-understood mechanism of ACCase inhibition by aryloxyphenoxypropionates, the herbicidal efficacy resides almost exclusively in the (R)-enantiomer. For researchers and drug development professionals, this has critical implications:
-
Efficacy is Stereospecific: Biological assays should be conducted with enantiomerically pure or enriched compounds to accurately determine potency and avoid misleading results from inactive isomers.
-
Analytical Rigor is Essential: The use of validated chiral separation methods, primarily chiral HPLC, is necessary to confirm the enantiomeric purity of test substances and to study stereoselective metabolism or environmental fate.
-
Development Should Focus on the Eutomer: In an agrochemical context, development efforts should focus on the synthesis and formulation of the (R)-enantiomer to maximize efficacy and minimize environmental loading with non-functional chemicals.
By leveraging the extensive knowledge base of analogous compounds, researchers can confidently navigate the challenges and opportunities presented by the chirality of this compound.
References
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Zipper, C., et al. (1998). Enantioselective Uptake and Degradation of the Chiral Herbicide Dichlorprop [(RS)-2-(2,4-Dichlorophenoxy)propanoic acid] by Sphingomonas herbicidovorans MH. Applied and Environmental Microbiology, 64(10), 3936–3941. Available at: [Link]
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Powe, D. G., & Roberts, M. S. (1987). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. Journal of Chromatography B: Biomedical Sciences and Applications, 396, 177-182. Available at: [Link]
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Nassar, A. E., & King, S. W. (1998). Enantiomeric separation of an aryloxyphenoxypropanoic acid by CE and LC. Journal of Pharmaceutical and Biomedical Analysis, 17(4-5), 625-631. Available at: [Link]
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Wang, F., & Khaledi, M. G. (2001). Strategies for chiral separation of basic, acidic, and neutral compounds in capillary electrophoresis. Journal of Chromatography A, 932(1-2), 1-22. Available at: [Link]
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MySkinRecipes. (n.d.). 2-(4-Methoxyphenoxy)propanoic acid. Retrieved from [Link]
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Grokipedia. (n.d.). Mecoprop. Retrieved from [Link]
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Yuan, Y., et al. (2024). Chiral Herbicide 2,4-D Ethylhexyl Ester: Absolute Configuration, Stereoselective Herbicidal Activity, Crop Safety, and Metabolic Behavior on Maize and Flixweed. Journal of Agricultural and Food Chemistry. Available at: [Link]
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PubChem. (n.d.). Mecoprop-P. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Herbicidal Activity of Chiral Aryloxyphenoxypropionic Amides Compounds. Retrieved from [Link]
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Li, Y., et al. (2022). Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Quinazolinone—Phenoxypropionate Hybrids Containing a Diester Moiety. Molecules, 27(19), 6537. Available at: [Link]
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VTechWorks. (n.d.). Chiral Separations Introduction. Retrieved from [Link]
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Buerge, I. J., et al. (2015). Environmental Behavior of the Chiral Herbicide Haloxyfop. 1. Rapid and Preferential Interconversion of the Enantiomers in Soil. Journal of Agricultural and Food Chemistry, 63(12), 3237-3243. Available at: [Link]
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A Comparative Guide to the Cross-Reactivity of 2-(2,4-Dimethylphenoxy)propanoic Acid with Plant Auxin Receptors
This guide provides a detailed comparative analysis of 2-(2,4-Dimethylphenoxy)propanoic acid, a synthetic auxin herbicide, and its interaction with the core auxin perception machinery in plants. It is intended for researchers in plant science, weed science, and agrochemical development, offering insights into the molecular basis of its herbicidal activity through objective comparison and supporting experimental frameworks.
Introduction: The Molecular Mimicry of Synthetic Auxins
This compound, also known as Dichlorprop (DCPP), belongs to the phenoxycarboxylic acid class of herbicides.[1] These synthetic compounds were developed to mimic the action of the natural plant hormone indole-3-acetic acid (IAA), the primary native auxin in most plants.[1][2] While natural auxins regulate virtually every aspect of plant growth and development at low concentrations, synthetic auxins like Dichlorprop and the archetypal 2,4-Dichlorophenoxyacetic acid (2,4-D) are used at higher concentrations to induce phytotoxicity.[3][4] Their efficacy stems from their structural similarity to IAA, allowing them to hijack the plant's natural hormone signaling pathways, and their enhanced stability against metabolic degradation within the plant.[3][5][6] This sustained, high-level stimulation of the auxin response leads to uncontrolled and disorganized growth, ultimately causing the death of susceptible plants, typically broadleaf weeds.[7][8][9]
The TIR1/AFB Auxin Co-Receptor System: The Gatekeeper of Auxin Signaling
Understanding the cross-reactivity of Dichlorprop requires a firm grasp of the plant's primary auxin perception mechanism. The core of this system is a co-receptor complex involving the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of proteins and the Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors.[10][11][12]
-
TIR1/AFB Proteins: These F-box proteins function as the direct auxin receptors.[13][14] In model organisms like Arabidopsis thaliana, this is a small family of six proteins (TIR1 and AFB1-AFB5) that exhibit both overlapping and specialized functions.[11][12][13]
-
Aux/IAA Proteins: These are short-lived transcriptional repressors that bind to and inhibit Auxin Response Factors (ARFs).
-
Molecular Glue Mechanism: Auxin acts as a "molecular glue," binding to a pocket in the TIR1/AFB protein and stabilizing its interaction with an Aux/IAA protein.[15][16] This binding event targets the Aux/IAA for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome.[15]
-
Gene Activation: The degradation of the Aux/IAA repressor liberates the ARF transcription factor, which can then activate the expression of auxin-responsive genes, triggering downstream physiological effects.[10]
The differential binding affinity of various auxin-like molecules to the different members of the TIR1/AFB family is the molecular basis for their specific biological activities and the central question of this guide.[15][17]
Caption: The canonical SCF(TIR1/AFB) auxin signaling pathway.
Methodologies for Assessing Receptor Cross-Reactivity
To objectively compare the interaction of Dichlorprop with auxin receptors against other compounds, a combination of in vitro biophysical assays and in vivo biological assays is essential. This dual approach provides a complete picture, from direct molecular interaction to whole-organism physiological response.
In Vitro Direct Binding Assay: Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for quantifying the direct binding between molecules in real-time. It provides precise data on binding affinity and kinetics, which are critical for comparing different ligands.
Experimental Rationale: The core principle is to measure the change in mass on a sensor chip surface as molecules bind and dissociate. By immobilizing a component of the auxin co-receptor complex (typically a peptide from an Aux/IAA protein) and flowing over the receptor (a purified TIR1/AFB protein) in the presence of the test compound (Dichlorprop), we can measure how effectively the compound promotes the formation of the ternary co-receptor complex.[17][18] This provides a direct, quantitative measure of the compound's ability to act as the "molecular glue."
Detailed Protocol: SPR-based Auxin Binding Assay
-
Protein Expression and Purification:
-
Express recombinant TIR1/AFB proteins (e.g., Arabidopsis TIR1, AFB2, AFB5) in a suitable system like E. coli or insect cells.
-
Purify the proteins to high homogeneity using affinity chromatography (e.g., His-tag purification).[18]
-
-
Chip Preparation:
-
Binding Measurement:
-
Prepare a running buffer suitable for maintaining protein stability.
-
Inject a solution containing a fixed concentration of the purified TIR1/AFB protein mixed with a range of concentrations of the test compound (e.g., Dichlorprop, IAA, 2,4-D) over the chip surface.
-
A control flow channel without the immobilized peptide is used for reference subtraction.
-
-
Data Analysis:
-
The instrument measures the change in the refractive index at the surface, reported in Response Units (RU), which is proportional to the amount of TIR1/AFB protein recruited to the chip.
-
By plotting the steady-state response against the compound concentration, a binding affinity (KD) can be calculated. Alternatively, comparing the RU at a single, saturating concentration provides a direct measure of binding efficacy.[17]
-
Caption: A typical workflow for an SPR-based auxin binding assay.
In Vivo Biological Assays
Whole-plant or cell-based assays are crucial to validate that in vitro binding translates into a biological effect, accounting for cellular uptake, transport, and metabolism.
-
Root Growth Inhibition Assay: This classic auxin bioassay leverages the fact that while auxins promote root growth at very low concentrations, they are strongly inhibitory at higher concentrations. The relative potency of Dichlorprop can be determined by comparing its dose-response curve for root growth inhibition with that of IAA and other synthetic auxins.[17]
-
DR5-Based Reporter Gene Assay: The synthetic DR5 promoter contains multiple auxin response elements (AuxREs) and is strongly activated upon perception of auxin.[19] By creating transgenic plants expressing a reporter gene (e.g., GUS or GFP) under the control of the DR5 promoter, one can visualize and quantify the intensity of the auxin response induced by different compounds in specific tissues.[19]
Comparative Performance: Dichlorprop vs. Alternative Auxins
Data from quantitative SPR binding assays provide a direct comparison of how Dichlorprop interacts with different auxin receptors relative to the natural hormone and other herbicides. The following table summarizes representative binding data for phenoxy-carboxylate auxins to three key Arabidopsis receptors.
| Compound | Chemical Class | Binding to AtTIR1 (RU) | Binding to AtAFB2 (RU) | Binding to AtAFB5 (RU) |
| IAA (Indole-3-acetic acid) | Indole Acetic Acid | 1000 | 1150 | 1200 |
| Dichlorprop | Phenoxypropionic Acid | ~850 | ~600 | ~400 |
| Mecoprop | Phenoxypropionic Acid | ~900 | ~800 | ~500 |
| 2,4-D | Phenoxyacetic Acid | ~300 | ~500 | ~350 |
| MCPA | Phenoxyacetic Acid | ~300 | ~400 | ~250 |
Data are adapted and normalized from published SPR experiments for illustrative comparison. Absolute RU values vary between experiments, but relative trends are informative. Source:[17]
Analysis of Binding Data:
-
Receptor Preference: Dichlorprop, like its structural relative Mecoprop, demonstrates a clear preference for the AtTIR1 receptor over AtAFB2 and AtAFB5. Its binding to AtAFB5 is significantly weaker.[17]
-
Comparison with 2,4-D: A striking finding is the markedly stronger binding of Dichlorprop to the primary auxin receptor, AtTIR1, compared to the widely used herbicide 2,4-D.[17] This suggests that at the receptor level, Dichlorprop is a more efficient binder to this specific receptor.
-
Comparison with Natural Auxin: While Dichlorprop is a potent binder, it does not achieve the same level of binding to any of the tested receptors as the natural hormone IAA.[17] This is a common feature of synthetic auxins; their herbicidal effect comes not from superior binding affinity but from their persistence in the cell.[3]
Downstream Consequences and Herbicidal Action
The binding of Dichlorprop to TIR1/AFB receptors initiates the same signaling cascade as IAA, but its resistance to degradation leads to a sustained and amplified signal.[3][5] This overstimulation has several phytotoxic consequences:
-
Uncontrolled Growth: The continuous activation of auxin-responsive genes leads to rapid, uncontrolled cell division and elongation, resulting in tissue malformation, leaf curling (epinasty), stem twisting, and callus growth.[8][20]
-
Hormonal Crosstalk: The massive auxin signal triggers the overproduction of other stress-related hormones. Most notably, it leads to a surge in ethylene and abscisic acid (ABA) biosynthesis.[6][21][22] This hormonal imbalance promotes senescence, chlorosis, and ultimately, tissue necrosis.
-
Oxidative Stress: The toxic hormonal environment and metabolic disruption lead to the accumulation of reactive oxygen species (ROS), causing widespread cellular damage.[23] Studies on Dichlorprop have confirmed that its herbicidally active (R)-enantiomer induces a strong ROS response, which is directly linked to its phytotoxicity.[23]
Conclusion
This compound (Dichlorprop) effectively functions as an auxin mimic by directly engaging with the TIR1/AFB family of auxin receptors. Biophysical data demonstrate that it binds with high efficacy, particularly to the TIR1 receptor, where its interaction is substantially stronger than that of 2,4-D. This cross-reactivity allows it to hijack the plant's primary auxin signaling pathway. However, unlike the transient signal from natural IAA, the metabolic stability of Dichlorprop leads to a persistent and overwhelming signal. This chronic overstimulation results in catastrophic hormonal imbalances, oxidative stress, and uncontrolled growth, which define its mode of action as a potent herbicide. A detailed understanding of these specific receptor interactions is paramount for the rational design of next-generation herbicides and for proactively managing the evolution of weed resistance.
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Han, H., et al. (2022). Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl. International Journal of Molecular Sciences, 23(14), 7709. [Link]
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Avila-Santos, G. D., & Farias, M. E. (2015). Auxinic herbicides, mechanisms of action, and weed resistance. Scientia Agricola, 72(4), 356-362. [Link]
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Lee, S., et al. (2014). Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation. ACS Chemical Biology, 9(8), 1779-1790. [Link]
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Adebayo, O. S., & Akintola, O. A. (2018). Toxic Mechanisms of Aryloxyphenoxypropionates in Target and Non-Target Organisms. Journal of Xenobiotics, 8(1), 7545. [Link]
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Schepetilnikov, M., et al. (2017). Fluorescent Auxin Analogs Report Two Auxin Binding Sites with Different Subcellular Distribution and Affinities: A Cue for Non-Transcriptional Auxin Signaling. International Journal of Molecular Sciences, 18(7), 1361. [Link]
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Walsh, T. A., et al. (2006). Mutations in an Auxin Receptor Homolog AFB5 and in SGT1b Confer Resistance to Synthetic Picolinate Auxins and Not to 2,4-Dichlorophenoxyacetic Acid or Indole-3-Acetic Acid in Arabidopsis. Plant Physiology, 142(2), 542-552. [Link]
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A Comparative Guide to Herbicide Environmental Impact Assessment
This guide provides a comprehensive comparison of the environmental impacts of major herbicide classes. Designed for researchers, environmental scientists, and regulatory professionals, this document moves beyond simple efficacy metrics to offer a nuanced analysis of the ecological footprint of widely used herbicides. We will explore the key parameters that define environmental risk, detail the methodologies for their assessment, and present comparative data to inform safer, more sustainable weed management strategies.
The Imperative for Comparative Environmental Impact Assessment (EIA)
The selection of an herbicide is a critical decision with far-reaching environmental consequences. While efficacy against target weeds is a primary consideration, a thorough understanding of an herbicide's environmental fate and ecotoxicology is paramount. An Environmental Impact Assessment (EIA) provides the framework for this analysis. It evaluates the potential risks a substance poses by examining its persistence, mobility, and toxicity to non-target organisms.[1] This comparative guide focuses on four prominent herbicide classes, represented by widely used active ingredients: Glyphosate, Atrazine, Paraquat, and 2,4-D.
The core of any robust EIA lies in understanding a few key properties of the herbicide molecule and its interaction with the environment.[2][3] These include:
-
Persistence (or Residual Activity): The length of time an herbicide remains active in the soil and water. This is often measured by its half-life (t½), the time it takes for 50% of the initial amount to degrade.[4]
-
Mobility and Leaching: The tendency of an herbicide to move through the soil profile with water.[5] High mobility increases the risk of groundwater contamination.[6]
-
Toxicity to Non-Target Organisms: The potential harm to organisms other than the target weeds, including aquatic life, soil microbes, insects, and wildlife.[7]
-
Bioaccumulation and Biomagnification: The process by which a substance builds up in an organism (bioaccumulation) and becomes more concentrated as it moves up the food chain (biomagnification).[8][9][10]
Comparative Analysis of Key Herbicide Classes
The following sections delve into the environmental profiles of four major herbicides, providing a side-by-side comparison based on the critical EIA parameters.
Glyphosate
As a non-selective, broad-spectrum herbicide, glyphosate is the most widely used agricultural chemical worldwide.[11] Its mode of action involves inhibiting the EPSP synthase enzyme, which is crucial for amino acid synthesis in plants.[6]
-
Persistence and Mobility: Glyphosate generally has a shorter persistence in soil compared to herbicides like atrazine.[6] However, there are concerns regarding the accumulation of its primary metabolite, aminomethylphosphonic acid (AMPA), which can be more mobile and persistent than the parent compound.[11][12] While glyphosate itself binds to soil particles, its moderate leachability can pose a risk to water sources.[13] More than 1% of applied glyphosate can be lost as runoff.[11]
-
Ecotoxicity: The U.S. Environmental Protection Agency (EPA) has determined that glyphosate is likely to harm 1,676 protected endangered species.[14] While often cited as having low toxicity to animals, concerns have been raised about its impact on aquatic ecosystems and soil health.[6] The effects on soil microbial communities are debated; some studies show negligible impacts at recommended application rates, while others indicate a potential to disrupt microbial communities and processes like nitrogen cycling.[15][16][17]
Atrazine
Atrazine is a selective triazine herbicide primarily used for controlling broadleaf and grassy weeds in crops like corn and sugarcane.[6] It functions by inhibiting photosynthesis at photosystem II.[6]
-
Persistence and Mobility: Atrazine is known for its long residual activity, persisting in the soil for weeks or months.[6] This persistence, combined with its high mobility, creates a significant risk of leaching into groundwater and contaminating drinking water supplies.[6][18] Due to these concerns, atrazine has been banned in the European Union.[19]
-
Ecotoxicity: The EPA has found that atrazine is likely to adversely affect 1,013 endangered species.[14] It is particularly noted for its high toxicity risk to aquatic organisms, including fish, algae, and Daphnia sp.[18] There is substantial evidence that atrazine can act as an endocrine disruptor, causing the feminization of male frogs at environmentally relevant concentrations.[19]
Paraquat
Paraquat is a non-selective contact herbicide from the bipyridyl class, known for its rapid "burn-down" action.[20] It acts by disrupting photosystem I, leading to the production of reactive oxygen species that destroy cell membranes.[21]
-
Persistence and Mobility: Paraquat binds very strongly to soil particles, especially clays.[21][22] This strong adsorption results in very low mobility and leaching potential, but also extreme persistence.[23] The half-life of paraquat in soil can be as long as 3 to 6.6 years, as it is protected from microbial degradation once bound.[21]
-
Ecotoxicity: Paraquat is one of the most dangerous herbicides to humans, with a high degree of acute toxicity upon ingestion.[20][22] While its strong soil binding can limit exposure to non-target organisms, runoff from treated fields can lead to soil and water contamination, posing a significant threat to aquatic life.[22][23] Its use has been banned in several countries, including those in the European Union.[21]
2,4-D (2,4-Dichlorophenoxyacetic acid)
A selective herbicide from the phenoxy class, 2,4-D targets broadleaf weeds by mimicking the plant growth hormone auxin, causing uncontrolled growth.[24]
-
Persistence and Mobility: 2,4-D generally has a relatively short environmental half-life, often around 10 days in soil and water.[24] However, its persistence can be significantly longer in cold, dry, or anaerobic conditions where microbial degradation is limited.[24] Its anionic form is water-soluble, giving it moderate leachability potential.[13][24]
-
Ecotoxicity: Due to its widespread and prolonged use, 2,4-D has been detected in various environmental compartments, including water, soil, and air, leading to potential exposure for non-target organisms.[24] Its impact on aquatic ecosystems is a concern, with moderate toxicity reported for many aquatic species.[13]
Quantitative Data Summary
The following tables summarize the environmental impact characteristics of the discussed herbicides. These values are compiled from various sources and represent typical ranges; actual impacts can vary significantly based on soil type, climate, and application methods.[4][25]
Table 1: Comparison of Herbicide Environmental Impact Parameters
| Herbicide | Chemical Class | Persistence (Soil Half-life) | Leachability / Mobility | Aquatic Toxicity |
| Glyphosate | Glycine | Low to Moderate (days to weeks)[6] | Moderate[13] | Low to Moderate[6][13] |
| Atrazine | Triazine | High (weeks to months)[6] | High[6][18] | High[18] |
| Paraquat | Bipyridyl | Very High (years)[21] | Low[23] | High[22] |
| 2,4-D | Phenoxyacetic Acid | Low (avg. 10 days)[24] | Moderate[13] | Moderate[13] |
Table 2: Risk Indicator Comparison (Qualitative)
| Herbicide | Environmental Impact Quotient (EIQ) Rating[18] | Risk to Endangered Species (U.S. EPA)[14] |
| Glyphosate | Lower than Atrazine | Likely to adversely affect 1,676 species |
| Atrazine | High | Likely to adversely affect 1,013 species |
| Paraquat | Not specified in sources, but high toxicity implies high risk | High risk to non-target organisms via drift/runoff[23] |
| 2,4-D | Not specified in sources, moderate overall profile | Widespread environmental presence[24] |
Experimental Protocols for Environmental Impact Assessment
A standardized EIA for a pesticide follows a structured, multi-phase process to ensure a thorough and scientifically defensible evaluation.[1][26][27]
General EIA Workflow
The workflow for a regulatory ecological risk assessment, as employed by agencies like the U.S. EPA, involves four key phases.[27]
Caption: Standard four-phase workflow for an ecological risk assessment of a pesticide.
Causality in the Workflow:
-
Problem Formulation is the foundational step. Here, we identify the specific environmental values to be protected (e.g., aquatic life, groundwater quality). This dictates the entire subsequent analysis. For instance, if groundwater protection is a key goal, the exposure assessment must include robust models for leaching.
-
The Analysis phase is bifurcated. The Dose-Response Assessment determines the inherent toxicity (e.g., the LC50—lethal concentration for 50% of a test population—for fish). The Exposure Assessment predicts the concentration of the herbicide that will actually be present in different environmental compartments (soil, water, air) using models like PRZM (Pesticide Root Zone Model).[12]
-
Risk Characterization is the synthesis step. It compares the predicted environmental concentration (from Exposure Assessment) with the concentration known to cause harm (from Dose-Response Assessment). If predicted exposure exceeds the toxic threshold, a risk is identified. This self-validating system ensures that regulatory decisions are based on a direct comparison of exposure and hazard.
Protocol: Measuring Herbicide Concentration in Water Samples
This protocol outlines a standard method for quantifying herbicide residues in surface water, a critical component of the Exposure Assessment phase.
Objective: To determine the concentration of a target herbicide (e.g., Atrazine) in a water sample using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Methodology:
-
Sample Collection:
-
Collect 1-liter water samples in amber glass bottles from the target site (e.g., a stream adjacent to a treated field).
-
Collect samples upstream and downstream of potential runoff entry points, and at various time points following a rainfall event to capture peak concentrations.
-
Transport samples on ice to the laboratory and store at 4°C.
-
-
Sample Preparation (Solid Phase Extraction - SPE):
-
Rationale: Herbicides are often present at very low concentrations (ng/L to µg/L) in water. SPE is used to concentrate the analyte and remove interfering substances from the sample matrix.
-
Steps:
-
Add an internal standard to the water sample for quantification.
-
Condition an SPE cartridge (e.g., C18) with methanol followed by deionized water.
-
Pass the 1-liter water sample through the cartridge. The herbicide will adsorb to the C18 sorbent.
-
Wash the cartridge with water to remove salts and polar impurities.
-
Elute the herbicide from the cartridge with a small volume (e.g., 5 mL) of a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the eluent to near dryness under a gentle stream of nitrogen and reconstitute in a small, precise volume (e.g., 0.5 mL) of the initial mobile phase for LC-MS/MS analysis.
-
-
-
Instrumental Analysis (LC-MS/MS):
-
Rationale: LC-MS/MS provides high sensitivity and selectivity, allowing for accurate identification and quantification of the target herbicide even in complex environmental samples.
-
Steps:
-
Inject the concentrated sample extract into the LC-MS/MS system.
-
The liquid chromatograph separates the target herbicide from other compounds in the extract based on its physicochemical properties.
-
The tandem mass spectrometer identifies the herbicide based on its unique mass-to-charge ratio (m/z) and the m/z of its fragments (daughter ions), providing unambiguous confirmation.
-
Quantify the herbicide concentration by comparing its peak area to that of a calibration curve prepared with certified reference standards.
-
-
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A Comparative Guide to the Selectivity of 2-(2,4-Dimethylphenoxy)propanoic Acid in Different Crop Species
Prepared by: Gemini, Senior Application Scientist
This guide provides an in-depth comparison of the selectivity of 2-(2,4-Dimethylphenoxy)propanoic acid, a widely used phenoxy herbicide, across various agricultural crop species. It is intended for researchers, scientists, and professionals in drug and herbicide development, offering objective analysis supported by experimental data and established scientific principles.
Introduction to this compound (Dichlorprop-P)
This compound, commonly known as Dichlorprop, is a selective, systemic post-emergence herbicide.[1] Due to the presence of a chiral center, it exists as two stereoisomers. The herbicidally active enantiomer is the R-isomer, referred to as Dichlorprop-P.[1][2] It is primarily used to control broadleaf weeds in cereal crops and grasslands.[3] Its efficacy is rooted in its ability to disrupt normal plant growth processes, leading to the death of susceptible species while leaving tolerant crops largely unaffected. Understanding the basis of this selectivity is critical for its safe and effective use in agriculture.
Mechanism of Action and the Basis for Selectivity
The selective action of Dichlorprop-P, like other phenoxy herbicides, is a complex interplay of its mode of action and the physiological and metabolic differences between plant species.
Primary Mode of Action: Synthetic Auxin
Dichlorprop-P is classified as a synthetic auxin (WSSA Group 4).[1] It mimics the natural plant hormone indole-3-acetic acid (IAA), but unlike IAA, it is not readily metabolized by susceptible plants. This leads to an uncontrolled and disorganized growth response. The herbicide is absorbed by the leaves and translocated to the meristematic tissues, where it induces a cascade of effects including epinasty (twisting of stems and petioles), cell division disruption, and ultimately, plant death.[2]
Secondary Mode of Action: Induction of Ferroptosis-Like Cell Death
Recent research has uncovered a novel mechanism contributing to the phytotoxicity of Dichlorprop-P. Studies on Arabidopsis thaliana have shown that the herbicide can trigger a process resembling ferroptosis, an iron-dependent form of programmed cell death.[4] This process involves:
-
Iron Aggregation: Abnormal accumulation of iron within plant cells.[4]
-
Reactive Oxygen Species (ROS) Accumulation: A surge in damaging ROS, leading to oxidative stress.[4]
-
Lipid Peroxidation: The oxidative degradation of lipids, which damages cellular membranes.[4]
-
Antioxidant Depletion: A reduction in key antioxidants like glutathione and ascorbic acid.[4]
This iron- and ROS-dependent pathway disrupts cell membrane integrity, contributing significantly to the herbicide's lethal effect on susceptible plants.[4]
Factors Governing Interspecies Selectivity
The differential response of various plant species to Dichlorprop-P is not due to a single factor but a combination of physiological and biochemical processes.[5][6] These include:
-
Differential Absorption and Translocation: The morphology of a plant, such as leaf orientation, cuticle thickness, and the presence of leaf hairs, can influence the amount of herbicide retained and absorbed.[6] Once absorbed, the efficiency of translocation to the sites of action can vary between tolerant and susceptible species.[5]
-
Differential Metabolism: This is often the most critical factor. Tolerant plants, particularly grasses, can rapidly metabolize or detoxify the herbicide into non-toxic compounds.[5] This can occur through processes like hydroxylation, conjugation with sugars or amino acids, or side-chain degradation. Susceptible broadleaf plants lack or have less efficient metabolic pathways, allowing the herbicide to accumulate to lethal concentrations.[5][7] The metabolism of propionic acid and its derivatives in plants is a complex process involving peroxisomal pathways.[8][9]
-
Target Site Sensitivity: While less common for synthetic auxins, variations in the auxin-binding proteins or downstream signaling components could contribute to differences in sensitivity.
Comparative Crop Selectivity
The primary utility of Dichlorprop-P lies in its selectivity for controlling broadleaf weeds within monocotyledonous crops, particularly cereals. However, tolerance levels can vary significantly even among closely related species and cultivars.[10]
| Crop Species | Family | General Selectivity | Key Considerations |
| Wheat (Triticum aestivum) | Poaceae | Tolerant | Generally exhibits good tolerance, making it a primary crop for Dichlorprop-P use.[10][11] Application timing is crucial; treatment should occur after tillering but before the jointing stage to avoid injury.[12] |
| Barley (Hordeum vulgare) | Poaceae | Tolerant | Also demonstrates good tolerance, though it can be slightly more sensitive than wheat to certain phenoxy herbicides.[7][10] Herbicide formulation (e.g., amine vs. choline salts) can influence selectivity and crop safety.[7] |
| Oats (Avena sativa) | Poaceae | Moderately Tolerant to Susceptible | Oats are generally the least tolerant of the small grains to phenoxy herbicides like Dichlorprop-P.[10][13] Use at reduced rates may be possible, but there is a higher risk of crop injury and potential yield reduction.[12] MCPA is often the preferred phenoxy herbicide for use in oats.[13] |
| Rye (Secale cereale) | Poaceae | Tolerant | Similar tolerance profile to wheat and barley.[12] |
| Corn / Maize (Zea mays) | Poaceae | Tolerant | As a grass, corn has a high degree of tolerance due to its ability to rapidly metabolize the herbicide. |
| Grasses (Turf/Pasture) | Poaceae | Tolerant | Widely used for broadleaf weed control in established turf and pasture grasses. |
| Broadleaf Crops (e.g., Soybean, Canola, Cotton, Sugar Beet) | Various | Highly Susceptible | Dichlorprop-P is non-selective and highly injurious to virtually all broadleaf crops. Its use is not recommended in or near these species. |
Experimental Protocol: Whole-Plant Bioassay for Herbicide Selectivity
This protocol outlines a robust method for evaluating the selectivity of this compound in a controlled greenhouse environment. It is adapted from established guidelines for herbicide efficacy testing.[14][15]
Objective
To quantify and compare the phytotoxic effects of Dichlorprop-P on different crop species to determine its selectivity profile.
Materials
-
Seeds of test crop species (e.g., wheat, barley, oats) and a known susceptible broadleaf species (e.g., mustard or radish).
-
Pots (10-15 cm diameter) filled with a standardized greenhouse potting mix.
-
Controlled environment greenhouse or growth chamber.
-
Analytical grade this compound and a suitable formulation blank.
-
Research track sprayer calibrated to deliver a precise volume (e.g., 200 L/ha) at a constant pressure.
-
Deionized water and appropriate adjuvants (if required by the formulation).
-
Balance, drying oven, and plant labels.
Step-by-Step Methodology
-
Seed Planting and Plant Cultivation:
-
Plant 5-10 seeds of each crop species per pot to a depth of 1-2 cm.
-
Include a known susceptible species as a positive control for herbicide activity.[14]
-
Grow plants in a controlled environment (e.g., 22°C/18°C day/night, 16-hour photoperiod).
-
Water as needed to maintain adequate soil moisture without over-saturating.
-
After emergence, thin seedlings to a uniform number per pot (e.g., 3-5 plants).
-
-
Herbicide Application:
-
Grow plants until they reach the 2-3 true leaf stage (BBCH growth stage 12-13), which is a common timing for post-emergence applications.[14]
-
Prepare a stock solution of Dichlorprop-P. Perform serial dilutions to create a range of application rates. This dose-response study should include:
-
An untreated control (sprayed with water/blank formulation).
-
The proposed label rate (1X).
-
Rates below and above the label rate (e.g., 0.25X, 0.5X, 2X, 4X) to determine the margin of crop safety.
-
-
Arrange pots in a randomized complete block design with at least four replicates per treatment.
-
Apply the herbicide treatments using a calibrated research track sprayer to ensure uniform coverage.
-
-
Post-Application Care and Data Collection:
-
Return plants to the greenhouse and monitor their growth.
-
Conduct visual phytotoxicity assessments at 7, 14, and 21 days after treatment (DAT). Use a 0-100% scale, where 0 = no injury and 100 = complete plant death.
-
At 21-28 DAT, harvest the above-ground biomass for each pot.[15]
-
Place the biomass in labeled paper bags and dry in an oven at 70°C for 72 hours or until a constant weight is achieved.
-
Record the dry weight for each pot.
-
-
Data Analysis:
-
Calculate the percent biomass reduction for each treatment relative to the untreated control.
-
Analyze the visual injury and biomass data using Analysis of Variance (ANOVA).
-
Perform a regression analysis on the dose-response data to calculate the GR₅₀ (the herbicide rate that causes a 50% reduction in growth) for each species. The GR₅₀ value is a quantitative measure of tolerance; a higher GR₅₀ indicates greater tolerance.
-
Visualization of Experimental Workflow
The following diagram illustrates the key stages of the herbicide selectivity testing protocol.
Caption: Experimental workflow for assessing crop selectivity to Dichlorprop-P.
Conclusion
The selectivity of this compound is a multifaceted phenomenon, primarily driven by the differential metabolic capabilities between tolerant monocot crops and susceptible broadleaf weeds. While cereal crops like wheat and barley exhibit robust tolerance, species such as oats show a narrower margin of safety.[10][13] The recent discovery of its role in inducing ferroptosis-like cell death adds a new dimension to our understanding of its phytotoxic mechanism.[4] For researchers and developers, adherence to rigorous, standardized testing protocols is essential to accurately characterize the selectivity of this and other herbicides, ensuring their effective and safe application in diverse agricultural systems.
References
-
Busi, R., & Powles, S. B. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), 52747.
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Australian Pesticides and Veterinary Medicines Authority. (n.d.). Public Release Summary - DICHLORPROP-P in the product NUFARM CORASIL PLANT GROWTH REGULATOR. APVMA.
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European Weed Research Society. (2017). European Guidelines to conduct herbicide resistance tests. EWRS.
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Schreiber, F., et al. (2018). Experimental methods to evaluate herbicides behavior in soil. Revista Brasileira de Herbicidas, 17(1), 71-85.
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Agriculture Canada. (1993). Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. Government of Canada.
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Australian Pesticides and Veterinary Medicines Authority. (2020). Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. APVMA.
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Chem-Impex International. (n.d.). 2-(2,4-Dichlorophenoxy)propionic acid. Chem-Impex.
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Willard, C. J., et al. (n.d.). 2,4-Dichlorophenoxyacetic Acid (2,4-D) on Wheat, Oats, Barley. CORE.
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Shackley, B. (2015). Oats tolerance to trifluralin and other herbicides. ResearchGate.
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Wang, F., et al. (2021). New Target in an Old Enemy: Herbicide (R)-Dichlorprop Induces Ferroptosis-like Death in Plants. Journal of Agricultural and Food Chemistry, 69(27), 7554-7564.
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Rendina, A. R., et al. (1990). Kinetic characterization, stereoselectivity, and species selectivity of the inhibition of plant acetyl-CoA carboxylase by the aryloxyphenoxypropionic acid grass herbicides. Archives of Biochemistry and Biophysics, 280(1), 121-127.
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Penn State Extension. (n.d.). Weed Control in Small Grains. Penn State Extension.
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Bayer Crop Science Canada. (2021). Selecting the Right Herbicide for Your Cereal Crop. Bayer Crop Science Canada.
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Agriculture and Environment Research Unit, University of Hertfordshire. (n.d.). Dichlorprop-P (Ref: BAS 044H). AERU.
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BenchChem. (n.d.). Application Notes and Protocols for Antimicrobial Studies of 2-(4-Phenylphenoxy)propanoic Acid Derivatives. BenchChem.
-
Weed Management - Topic 5. (2023). Mechanism of herbicide selectivity. YouTube.
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Agriculture and Environment Research Unit, University of Hertfordshire. (n.d.). Dichlorprop (Ref: RD 406). AERU.
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Chipomho, J., et al. (2023). Understanding Mechanisms of Herbicide Selectivity in Agro-Ecosystems: A Review. Advanced Chemicobiology Research.
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National Center for Biotechnology Information. (n.d.). 2-(4-(2,4-Dichlorophenoxy)phenoxy)propionic acid. PubChem.
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Basic Agricultural Study. (n.d.). What is Herbicide selectivity? 13 factors of selectivity. Basic Agricultural Study.
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Lucas, K. A., et al. (2007). Peroxisomal metabolism of propionic acid and isobutyric acid in plants. Journal of Biological Chemistry, 282(34), 24980-24989.
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da Silva, A. A., et al. (2022). Selectivity of 2,4-D salts to barley plants applied at distinct phenological crop stages. Planta Daninha, 40.
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Lucas, K. A., et al. (2007). Peroxisomal Metabolism of Propionic Acid and Isobutyric Acid in Plants. ResearchGate.
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"long-term ecological effects of dimethylphenoxy herbicides"
A Comparative Guide to the Long-Term Ecological Effects of Dimethylphenoxy Herbicides
Introduction
Dimethylphenoxy herbicides, a class of synthetic auxin herbicides developed in the 1940s, have been instrumental in modern agriculture for selective control of broadleaf weeds.[1] The most prominent members of this class are 2,4-dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA).[2] Given their widespread and prolonged use, a thorough understanding of their long-term ecological effects is critical for sustainable environmental management. This guide provides a technical comparison of these herbicides, detailing their environmental fate, impacts on non-target organisms, and performance relative to alternative weed management strategies. It is designed for researchers, scientists, and environmental professionals to support in-depth analysis and informed risk assessment.
Mechanism of Action and Chemical Properties
Dimethylphenoxy herbicides are selective, systemic herbicides that mimic the action of natural plant growth hormones called auxins.[3] Upon absorption by susceptible plants (primarily dicots), they induce rapid, uncontrolled cell division and elongation, leading to tissue damage, disruption of transport processes, and ultimately, plant death.[4] This mechanism provides selectivity, as grasses (monocots) are generally less susceptible.
Caption: Environmental fate pathways of phenoxy herbicides.
Persistence: The persistence of phenoxy herbicides is generally low. The half-life of 2,4-D in soil averages around 10 days, and it's often shorter in water. [3]However, this can vary significantly based on environmental conditions; persistence is longer in cold, dry, or anaerobic (low-oxygen) conditions where microbial activity is limited. [3][5][6] Table 2: Environmental Persistence (Typical Half-life) of 2,4-D
| Environment | Condition | Typical Half-Life | Reference(s) |
| Soil | Aerobic, temperate | 6-14 days | [5][6] |
| Water | Aerobic | ~15 days | [5] |
| Water | Anaerobic | 41-333 days | [5] |
| Water (Sunlight) | Photolysis | Can be a significant degradation pathway | [7] |
Long-Term Ecological Impacts on Non-Target Organisms
While designed to target weeds, phenoxy herbicides can have unintended consequences for other organisms.
3.1 Soil Ecosystems At standard application rates, long-term studies have generally found that 2,4-D and MCPA do not cause significant, lasting adverse effects on the overall soil microbial community or key functions like nutrient cycling. [8]However, transient effects can occur. High concentrations may temporarily inhibit certain microbial populations, while also stimulating the growth of bacteria capable of degrading the herbicide. [9][10]This suggests a selection pressure that can lead to microbial communities adapted for faster herbicide breakdown in soils with a history of application. [8] 3.2 Aquatic Ecosystems The high mobility of phenoxy herbicides makes aquatic ecosystems particularly vulnerable. [11]* Aquatic Plants: Non-target aquatic plants, including algae and macrophytes, can be sensitive. Studies have shown that 2,4-D can significantly decrease biomass accrual and gross primary production in aquatic biofilms, which form the base of the aquatic food web. [12][13]* Invertebrates and Fish: While the acute toxicity of 2,4-D salts to animals is relatively low, ester formulations can be more toxic to fish and aquatic invertebrates. [3]Chronic exposure to environmentally relevant concentrations can lead to sublethal effects, including reduced growth, impaired reproduction, and behavioral changes. [14] 3.3 Bioaccumulation and Trophic Transfer Bioaccumulation is the buildup of a substance in an organism, while biomagnification is the increasing concentration of that substance at successively higher levels in the food chain. Due to their high water solubility and rapid metabolism and excretion, 2,4-D and MCPA are generally considered to have a low potential for bioaccumulation. [2]However, residues are consistently detected in the tissues of aquatic organisms like fish, confirming that uptake and accumulation do occur. [15]This indicates a pathway for these herbicides to enter the aquatic food web, though significant biomagnification is not expected. Table 3: Ecotoxicity Data for 2,4-D on Representative Non-Target Organisms
| Organism Group | Species | Endpoint | Value (mg/L) | Toxicity Classification |
| Fish | Rainbow Trout (Oncorhynchus mykiss) | 96-hr LC₅₀ | >100 | Practically Non-toxic |
| Aquatic Invertebrate | Water Flea (Daphnia magna) | 48-hr EC₅₀ | >100 | Practically Non-toxic |
| Aquatic Plant | Duckweed (Lemna gibba) | 7-day EC₅₀ | 0.5 - 3.6 | Moderately to Highly Toxic |
| Algae | Green Algae (Pseudokirchneriella subcapitata) | 72-hr EC₅₀ | 33 | Slightly Toxic |
| (Note: Toxicity values are for 2,4-D acid or amine salts. Ester formulations can be significantly more toxic to aquatic animals. Data compiled from various ecotoxicology databases.) |
Comparative Analysis with Alternative Weed Management Strategies
Evaluating the long-term ecological impact of dimethylphenoxy herbicides requires comparison with available alternatives.
4.1 Comparison with Other Herbicides: Glyphosate Glyphosate is another widely used, non-selective herbicide with a different mode of action (inhibiting an enzyme called EPSP synthase).
-
Persistence & Mobility: Like 2,4-D, glyphosate is primarily degraded by soil microbes. However, it binds very strongly to soil particles, making it much less mobile and less likely to leach into groundwater. * Aquatic Toxicity: Both herbicides can negatively impact aquatic biofilms, reducing primary productivity and community respiration. [12][13]* Soil Microbes: The effects of glyphosate on soil microbes are debated, with some studies showing minimal impact and others suggesting potential harm to beneficial organisms. [16]* Non-Target Plants: As a broad-spectrum herbicide, glyphosate poses a higher risk to all non-target plants from spray drift compared to the selective action of 2,4-D. [16] 4.2 Comparison with Non-Chemical Alternatives Integrated Weed Management (IWM) combines various non-chemical methods to control weeds, reducing reliance on herbicides. [17]* Cultural Methods: Techniques like crop rotation, cover cropping, and mulching suppress weeds by altering the competitive environment. These methods enhance soil health and biodiversity. [18]* Mechanical/Manual Methods: Tillage, hoeing, and hand-pulling are effective but can be labor-intensive and may increase soil erosion. [18]* Biological Control: Using specific insects or pathogens to target a weed species can be highly effective and self-sustaining but requires extensive research to ensure the control agent does not become a pest itself. [17]* Natural/Thermal Methods: Organic herbicides (e.g., vinegar, essential oils) or thermal methods (e.g., flame weeding, hot foam) are typically contact-based, non-residual, and have a lower non-target impact, but may require more frequent application. [18][19] Table 4: Comparison of Weed Management Strategies
| Strategy | Primary Ecological Advantages | Primary Ecological Disadvantages |
| Dimethylphenoxy Herbicides | Low soil persistence; selective action spares grasses. | High water mobility (risk to aquatic systems); potential toxicity to non-target aquatic plants. [7][14] |
| Glyphosate | Low mobility in soil (low leaching risk); facilitates no-till agriculture, reducing soil erosion. [16] | Non-selective action harms all plants; ongoing debate over impacts on soil microbes and non-target fauna. [16] |
| Integrated Weed Management (IWM) | Enhances biodiversity and soil health; eliminates chemical inputs and associated risks. [17] | Can be more complex, labor-intensive, and less effective for large-scale infestations. [18] |
Experimental Methodologies for Ecological Risk Assessment
Standardized protocols are essential for generating reliable and comparable data on the ecological effects of herbicides. The Organisation for Economic Co-operation and Development (OECD) provides a suite of guidelines for this purpose. [20][21]
Caption: Workflow for ecological risk assessment of a herbicide.
Protocol Example 1: Soil Biodegradation Study (Adapted from OECD Guideline 307)
This experiment evaluates the rate at which a herbicide is broken down by microorganisms in soil.
-
Soil Collection and Preparation: Collect fresh soil from a relevant agricultural site. Sieve (e.g., 2 mm) to remove large particles and homogenize. Adjust moisture to 40-60% of maximum water holding capacity.
-
Test Substance Application: Prepare a stock solution of the herbicide (e.g., ¹⁴C-radiolabeled 2,4-D for precise tracking). Apply the herbicide to replicate soil samples to achieve an environmentally relevant concentration.
-
Incubation: Place the treated soil samples in incubation vessels (e.g., biometer flasks) that allow for air exchange and trapping of evolved CO₂. Incubate in the dark at a constant temperature (e.g., 20°C).
-
Sampling and Analysis: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60 days), sacrifice replicate samples.
-
CO₂ Trapping: Measure the amount of ¹⁴CO₂ evolved, which indicates mineralization (complete breakdown) of the radiolabeled carbon.
-
Soil Extraction: Extract the remaining herbicide and its degradation products from the soil using an appropriate solvent.
-
Quantification: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector to quantify the parent herbicide and its metabolites.
-
-
Data Analysis: Plot the concentration of the parent herbicide over time. Use this data to calculate the degradation rate and the half-life (DT₅₀) of the herbicide in the soil.
Protocol Example 2: Algal Growth Inhibition Test (Adapted from OECD Guideline 201)
This test assesses the toxicity of a chemical to primary producers in aquatic systems.
-
Test Organism: Use a pure, exponentially growing culture of a standard green alga species, such as Pseudokirchneriella subcapitata.
-
Test Setup: Prepare a series of test solutions with different concentrations of the herbicide (e.g., 2,4-D) in a nutrient-rich growth medium. Include a control group with no herbicide.
-
Inoculation: Inoculate each test flask with a low, known concentration of algal cells.
-
Incubation: Incubate the flasks for 72 hours under constant fluorescent lighting and temperature (e.g., 24°C), with continuous shaking to keep cells in suspension.
-
Measurement: Measure the algal concentration (biomass) in each flask at 24, 48, and 72 hours. This can be done using a cell counter or by measuring a surrogate like chlorophyll fluorescence.
-
Data Analysis: For each herbicide concentration, calculate the percent inhibition of the growth rate relative to the control. Use this data to determine the EC₅₀ value—the concentration that causes a 50% reduction in algal growth.
Conclusion
The long-term use of dimethylphenoxy herbicides like 2,4-D and MCPA presents a complex ecological profile. Their primary advantage lies in their relatively low persistence in soil, driven by efficient microbial degradation, which prevents long-term accumulation from repeated annual applications. [3]However, their high water solubility and low soil adsorption create a significant risk of transport into aquatic ecosystems. [7]Here, the primary long-term ecological concern is the potential for adverse effects on non-target aquatic organisms, particularly primary producers like algae and macrophytes, which form the foundation of the ecosystem. [12][13]While bioaccumulation is limited, the consistent presence of these herbicides in aquatic environments warrants ongoing monitoring. [15] Compared to alternatives, phenoxy herbicides offer a middle ground. They are less mobile in soil than some older herbicides but more mobile than strongly adsorbing compounds like glyphosate. [16]Their selectivity is an advantage over broad-spectrum herbicides. However, the most ecologically sound, long-term strategy for weed management involves a shift towards Integrated Weed Management (IWM), which minimizes chemical inputs and their associated environmental risks by leveraging cultural, biological, and mechanical controls. [17]For researchers, continued focus on the sublethal effects of chronic, low-dose exposure in aquatic systems and the adaptive responses of soil microbial communities remains a priority.
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Tyohemba, R. L., et al. (2021). Bioaccumulation of current-use herbicides in fish from a global biodiversity hotspot: Lake St Lucia, South Africa. ResearchGate. [Link]
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Donald, D. B., et al. (2016). 2,4-D and Glyphosate affect aquatic biofilm accrual, gross primary production, and community respiration. AIMS Environmental Science, 3(4), 663-672. [Link]
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Annett, R., et al. (2014). Potential impact of the herbicide 2,4-dichlorophenoxyacetic acid on human and ecosystems. Environment International, 69, 218-227. [Link]
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Beecraft, A. G., et al. (2021). A perspective on how glyphosate and 2,4-D in wetlands may impact climate change. Wetlands Ecology and Management, 29(4), 543-553. [Link]
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Eurolab. (n.d.). OECD 208 Terrestrial Plant Toxicity Test for Herbicides. [Link]
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Zuanazzi, N. R., et al. (2017). Herbicide 2,4-D: A Review of Toxicity on Non-Target Organisms. Water, Air, & Soil Pollution, 228(3), 1-17. [Link]
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AGDAILY Reporters. (2021, May 28). Lab mixtures of glyphosate & 2,4-D better than manual mixes. AGDAILY. [Link]
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Singh, N., et al. (2020). Impact of Herbicide Use on Soil Microorganisms. In Herbicides - Properties and Effects. IntechOpen. [Link]
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Donald, D. B., et al. (2016). 2,4-D and Glyphosate affect aquatic biofilm accrual, gross primary production, and community respiration. ResearchGate. [Link]
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Morton, M. J., et al. (2022). Impact of 2,4-D and Glyphosate on Soil Enzyme Activities in a Resistant Maize Cropping System. Agronomy, 12(11), 2715. [Link]
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Zgoła-Grześkowiak, A., & Grześkowiak, T. (2018). Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review. Environmental Science and Pollution Research, 25(2), 1125-1142. [Link]
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Islam, F., et al. (2019). A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms. Journal of Agriculture and Environmental Sciences, 4(2), 22-31. [Link]
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Goodman, J. E., et al. (2015). A Systematic Review of Carcinogenic Outcomes and Potential Mechanisms from Exposure to 2,4-D and MCPA in the Environment. Critical Reviews in Toxicology, 45(sup1), 1-52. [Link]
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Schreiber, F., et al. (2018). Experimental methods to evaluate herbicides behavior in soil. Revista Brasileira de Herbicidas, 17(1). [Link]
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Jeffries, E. R., et al. (2021). Seasonal environmental variation impacts 2,4-D fate and metabolism in urban landscapes. Journal of Environmental Quality, 50(1), 193-205. [Link]
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Duke, S. O. (2020). Glyphosate: environmental fate and impact. Weed Science, 68(3), 201-207. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (2020). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). U.S. Department of Health and Human Services. [Link]
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Liu, J., et al. (2023). Microorganism-Driven 2,4-D Biodegradation: Current Status and Emerging Opportunities. International Journal of Molecular Sciences, 24(13), 10893. [Link]
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Das, S. (2015). Herbicide Bioavailability Determinant Processes in the Soil. Journal of Bioremediation & Biodegradation, 6(6). [Link]
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Zhang, W., et al. (2011). Soil microbial communities response to herbicide 2,4-dichlorophenoxyacetic acid butyl ester. Ecotoxicology, 20(4), 827-835. [Link]
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Zabaloy, M. C., et al. (2008). Assessment of the impact of 2,4-dichlorophenoxyacetic acid (2,4-D) on indigenous herbicide-degrading bacteria and microbial community function in an agricultural soil. Applied Soil Ecology, 40(1), 177-185. [Link]
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Pimentel, D. (1971). Ecological Effects Of Pesticides On Non-target Species. Executive Office of the President, Office of Science and Technology. [Link]
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Neal, J. C. (1990). Non-Phenoxy Herbicides for Perennial Broadleaf Weed Control in Cool-Season Turf. Weed Technology, 4(3), 555-559. [Link]
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A Senior Application Scientist's Guide to Validating Analytical Standards for 2-(2,4-Dimethylphenoxy)propanoic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, the integrity of quantitative data is paramount. This is particularly true in regulated industries where the accuracy of measurements can directly impact product safety, efficacy, and compliance. The foundation of this accuracy lies in the quality of the analytical standards used for calibration and verification. This guide provides an in-depth, experience-driven comparison of methodologies for validating analytical standards of 2-(2,4-dimethylphenoxy)propanoic acid, a compound representative of the phenoxyalkanoic acid class of herbicides.
Our discussion will move beyond rote procedural descriptions to explore the underlying scientific principles and rationale that inform the choice of one technique over another. We will compare the "workhorse" chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—with the definitive accuracy of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. By understanding the strengths and limitations of each, researchers can design robust validation protocols that ensure data of the highest caliber.
The Foundational Choice: Characterizing the Primary Standard
Before a quantitative analytical method can be validated, the purity of the reference standard itself must be unequivocally established. An error in the assigned purity of the standard will propagate through every subsequent measurement. While traditional methods often rely on mass balance calculations, Quantitative NMR (qNMR) has emerged as a superior primary method for purity determination.
Why qNMR is the Gold Standard for Purity Assignment
Unlike chromatographic techniques where the signal response can vary significantly between different molecules, the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[1] This fundamental principle allows for the direct comparison of the analyte signal to that of a certified, unrelated internal standard of known purity.[2][3]
Key Advantages of qNMR:
-
Traceability: When a Certified Reference Material (CRM) is used as the internal standard, the purity value of the analyte becomes traceable to the International System of Units (SI).[4]
-
No Identical Standard Needed: It eliminates the need for a pre-existing, high-purity standard of the target analyte, which is a significant advantage when working with novel compounds or when the highest purity grade is unavailable.[2][4]
-
Structural Confirmation: It simultaneously provides quantitative data and confirms the identity of the compound through its unique spectral fingerprint.
-
High Precision: qNMR typically yields results with very high precision and accuracy, reducing the number of replicates needed compared to chromatographic methods.[2][3]
The primary drawback of qNMR is its lower sensitivity compared to MS-based methods. However, for the characterization of a neat or highly concentrated analytical standard, this is rarely a limiting factor.
Experimental Protocol: Purity Determination of this compound by ¹H-qNMR
This protocol outlines the use of an internal standard for the precise determination of purity.
-
Selection of Internal Standard (IS): Choose a CRM with a simple ¹H NMR spectrum that has signals in a region clear of any analyte or solvent signals. Maleic acid or dimethyl sulfone are common choices. The IS must not react with the analyte.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound standard into a clean vial.
-
Accurately weigh a similar mass of the chosen internal standard CRM into the same vial. The exact masses are critical for the calculation.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆ or Acetonitrile-d₃) in a volumetric flask. Ensure complete dissolution.
-
Transfer an appropriate volume (e.g., 0.6 mL) to a high-quality NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer of 400 MHz or higher.
-
Critical Acquisition Parameters: Ensure a sufficiently long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of both the analyte and the internal standard. This is crucial for accurate integration. A 30-second D1 is often a safe starting point.
-
Use a 90° pulse angle to maximize the signal.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250) for the peaks selected for quantification.
-
-
Data Processing and Purity Calculation:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard. For this compound, the methine proton (-CH) is a good candidate.
-
Calculate the purity using the following formula:
Panalyte = (Ianalyte / IIS) × (NIS / Nanalyte) × (Manalyte / MIS) × (mIS / manalyte) × PIS
Where:
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
M = Molar mass
-
m = Weighed mass
-
P = Purity of the standard
-
Comparison of Chromatographic Methods for Routine Analysis
Once the primary standard is characterized, it can be used to validate a routine analytical method. The choice between HPLC and GC-MS depends on the analyte's properties and the specific requirements of the analysis.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid/solid stationary phase. |
| Analyte Suitability | Excellent for non-volatile, polar, and thermally labile compounds like carboxylic acids.[5][6][7] | Best for volatile and thermally stable compounds. Derivatization is often required for polar compounds like carboxylic acids to increase volatility. |
| Detection | UV-Vis is common and robust. Mass Spectrometry (LC-MS) provides higher specificity and sensitivity.[8][9] | Mass Spectrometry provides high sensitivity and structural information for definitive identification.[10][11] |
| Sample Preparation | Typically involves dissolution in the mobile phase and filtration. | May require derivatization (e.g., silylation, esterification), adding time and potential sources of error. Extraction from complex matrices is common.[10] |
| Advantages | Direct analysis of the acid form, wide applicability, robust and reproducible. | High resolving power, excellent sensitivity (especially in SIM mode), definitive identification via mass spectra. |
| Disadvantages | Lower peak capacity than capillary GC, matrix effects can be more pronounced in LC-MS. | Not suitable for thermally unstable compounds, derivatization can be complex and introduce variability. |
For this compound, Reverse-Phase HPLC (RP-HPLC) is the more direct and common approach, as it can analyze the acidic form without derivatization.
Workflow for Analytical Standard Validation
The following diagram illustrates the logical flow from standard characterization to the validation of a routine analytical method.
Caption: Fig. 1: Workflow for Analytical Standard Validation.
Experimental Design for HPLC Method Validation
The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[12] The following protocols use the qNMR-characterized standard to validate an HPLC method.
Typical HPLC Conditions
-
Column: C18, 150 mm x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile and water (with 0.1% formic or phosphoric acid to suppress ionization of the carboxylic acid), isocratic or gradient elution.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 225 nm or as appropriate
-
Column Temperature: 30 °C
Protocol 1: Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products).
-
Prepare Solutions: Analyze a blank (mobile phase), a solution of the analytical standard, and a sample spiked with known related impurities if available.
-
Forced Degradation: Subject the standard solution to stress conditions (e.g., acid, base, heat, light, oxidation) to intentionally generate degradation products.
-
Analysis: Run the chromatograms for all samples.
-
Acceptance Criteria: The peak for this compound should be free from interference from any other components, and baseline resolution should be achieved between the analyte and any degradation products or impurities. Peak purity analysis using a diode array detector (DAD) can support this.
Protocol 2: Linearity and Range
Linearity demonstrates a proportional relationship between concentration and analytical response. The range is the interval over which this relationship holds true.[12]
-
Prepare Standards: Prepare a series of at least five calibration standards from the primary standard stock, spanning 80% to 120% of the expected working concentration.[12]
-
Analysis: Inject each standard in triplicate.
-
Data Evaluation: Plot the mean peak area against the concentration. Perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be > 0.99. The y-intercept should be close to zero.[13]
Protocol 3: Accuracy
Accuracy is the closeness of the test results to the true value. It is typically assessed by recovery studies.
-
Prepare Spiked Samples: Spike a blank matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[12] Prepare three replicates at each level.
-
Analysis: Analyze the spiked samples and calculate the concentration found.
-
Calculation: Determine the percent recovery: (Concentration Found / Spiked Concentration) * 100.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for drug substances, although wider ranges of 70-120% are common in residue analysis depending on the concentration.[8][13][14]
Protocol 4: Precision
Precision measures the degree of scatter between a series of measurements. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): The precision over a short interval with the same analyst and instrument.
-
Intermediate Precision: The precision within the same lab but on different days, with different analysts, or on different equipment.
-
Repeatability: Analyze six replicate preparations of the standard at 100% of the target concentration on the same day.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
Calculation: Calculate the Relative Standard Deviation (RSD) for each set of measurements.
-
Acceptance Criteria: The RSD should typically be ≤ 2%.[8]
Validation Parameter Summary
| Validation Parameter | Typical Acceptance Criteria | Rationale |
| Specificity | No interference at the analyte's retention time. | Ensures the signal is only from the analyte of interest. |
| Linearity (r²) | ≥ 0.99 | Confirms a proportional response for accurate quantification across a range. |
| Range | 80% - 120% of nominal concentration | Defines the upper and lower concentrations for which the method is accurate and precise.[12] |
| Accuracy (% Recovery) | 98.0% - 102.0% | Measures how close the experimental value is to the true value. |
| Precision (RSD) | ≤ 2.0% | Demonstrates the method's reproducibility under various conditions. |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10; acceptable precision & accuracy | Defines the lowest concentration that can be reliably quantified.[9] |
Orthogonal Confirmation by GC-MS
To build ultimate confidence in the validation, an orthogonal method—one based on a different scientific principle—should be employed. GC-MS serves as an excellent confirmatory technique for the HPLC method. Due to the carboxylic acid group, derivatization is typically required to make the analyte volatile.
Experimental Protocol: GC-MS with Derivatization
-
Derivatization:
-
Evaporate the solvent from a known amount of the standard.
-
Add a derivatizing agent (e.g., BSTFA with 1% TMCS, or diazomethane to form the methyl ester) and heat as required to complete the reaction. This converts the polar -COOH group into a non-polar, more volatile ester or silyl-ester.
-
-
GC-MS Analysis:
-
Inject the derivatized sample onto a suitable GC column (e.g., a non-polar DB-5ms).
-
Run a temperature program to separate the derivatized analyte from any by-products.
-
Analyze using MS in full scan mode to confirm the identity of the derivatized analyte by its mass spectrum and in Selected Ion Monitoring (SIM) mode for high-sensitivity quantification.[10]
-
-
Comparison: The quantitative results obtained by GC-MS should be in close agreement with those obtained by HPLC, providing a self-validating system and a high degree of trust in the analytical standard's characterization.
Decision Logic for Method Selection
Caption: Fig. 2: Decision Tree for Analytical Method Selection.
Conclusion
Validating an analytical standard for a compound like this compound is a multi-faceted process that demands a rigorous and scientifically sound approach. While chromatographic methods like HPLC and GC-MS are indispensable for routine analysis, the definitive characterization of the primary reference standard is best achieved using Quantitative NMR. This ensures the foundational purity value is accurate, precise, and traceable.
By employing a primary method like qNMR for characterization and validating a routine method like HPLC against it—with orthogonal confirmation from a technique like GC-MS—laboratories can establish a self-validating system. This layered approach creates a chain of trust from the primary standard to the final result, ensuring that the data generated is reliable, reproducible, and fit for purpose in any research, development, or quality control setting.
References
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- Moura, S., et al. (2020).
- de Oliveira, R. S., et al. (2020). Optimization and Validation of an Analytical Method for Determination of Herbicides Residues in Elephant Grass. Austin Food Sciences, 5(2), 1083.
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- Lee, J., et al. (2010). Development and Validation of an Analytical Method for Determination of Endocrine Disruptor, 2,4-D, in Paddy Field Water.
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- Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products.
- U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil.
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- FUJIFILM Wako Pure Chemical Corporation. (2022).
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- Arora, S., & Kumar, G. (2020). Gas chromatography-mass spectrometry (GC-MS) determination of phytoconstituents from ethanolic and aqua-ethanolic root extracts.
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- The Good Scents Company. (n.d.). 2-(4-methoxyphenoxy) propionic acid.
- PubChem. (n.d.). 2-(4-Methoxyphenoxy)-2-methylpropanoic acid.
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- Sigma-Aldrich. (n.d.). 2-(4-Methoxyphenyl)-2-methylpropanoic acid.
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- NIST. (n.d.). Propanoic acid, 2,2-dimethyl-, 4-nitrophenyl ester. NIST Chemistry WebBook.
- Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 423-428.
- Hong, S., et al. (2018). Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium.
- Shimadzu. (n.d.).
- LGC Standards. (n.d.). 2-(4-n-Propylphenyl)propanoic Acid.
- Sigma-Aldrich. (n.d.). (±)-2-(p-Methoxyphenoxy)propionic acid ≥98%.
- J&K Scientific. (n.d.). 2-(4-Methoxyphenoxy)Propanoic Acid.
- SpectraBase. (n.d.). This compound.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-(2,4-Dimethylphenoxy)propanoic Acid
For the diligent researcher, scientist, and drug development professional, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-(2,4-Dimethylphenoxy)propanoic acid. By understanding the chemical's nature and the principles of responsible waste management, we can ensure a safe laboratory environment and protect our broader ecosystem.
This document moves beyond a simple checklist, delving into the causality behind each procedural step. The protocols described herein are designed as a self-validating system, grounded in established safety principles and regulatory frameworks to ensure trustworthiness and scientific integrity.
Immediate Safety & Hazard Assessment
Core Hazards of Phenoxy Herbicides:
-
Human Health: These compounds can be harmful if swallowed, inhaled, or absorbed through the skin. They are often classified as moderate eye irritants.[1][2]
-
Environmental: Like many herbicides, this class of compounds may be harmful or toxic to non-target plants and aquatic organisms.[3] Therefore, preventing entry into waterways and municipal sewers is of paramount importance.[1]
Personal Protective Equipment (PPE): A foundational principle of laboratory safety is the consistent and correct use of PPE. When handling this compound for disposal, the following should be considered the minimum requirement:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Not typically required for handling small quantities of the solid in a well-ventilated area. However, if creating dust is a risk, a NIOSH-approved respirator should be used.[4]
Waste Characterization: Is It Hazardous?
The first step in any disposal workflow is to determine if the waste is classified as hazardous under the Resource Conservation and Recovery Act (RCRA). Pesticides are governed by the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) during their use, but once they are designated for disposal, they fall under RCRA regulations.
A chemical waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics:
-
Ignitability
-
Corrosivity
-
Reactivity
-
Toxicity
Given that related phenoxy herbicides are often disposed of as hazardous waste, it is a scientifically sound and cautious approach to manage this compound waste under this classification.[3] Always consult your institution's Environmental Health & Safety (EHS) office for a definitive classification and specific institutional protocols.
Disposal Procedures: A Step-by-Step Protocol
The correct disposal procedure depends on the nature and quantity of the waste. Below are protocols for managing small spills and bulk quantities.
Protocol for Incidental Spills (Small Quantities)
This protocol applies to minor spills that occur on a lab bench or other contained surface, which can be safely managed by trained laboratory personnel.
-
Alert & Secure: Immediately alert personnel in the vicinity.[5]
-
Don PPE: Ensure you are wearing the appropriate PPE as outlined in Section 1.
-
Containment: If the material is a solid, take care not to create dust.[6] If it is a liquid solution, contain the spill by surrounding it with an absorbent material (e.g., vermiculite, dry sand, or chemical absorbent pads), starting from the outside and working inward.[1]
-
Absorption & Collection:
-
For solids: Carefully sweep the material into a designated, sealable waste container. Moisten the material slightly with water to prevent dusting if necessary.[3]
-
For liquids: Once the liquid is fully absorbed, use a scoop or other non-reactive tool to collect the absorbent material.
-
-
Packaging & Labeling: Place the collected waste into a heavy-duty plastic bag or a sealable, chemical-resistant container.
-
Decontamination: Clean the spill area thoroughly with soap and water.[1] If the compound is highly toxic, the cleaning materials (e.g., paper towels) should also be collected and disposed of as hazardous waste.
-
Final Disposal: Label the container clearly with its contents ("this compound Waste") and arrange for pickup by your institution's hazardous waste management team.
Protocol for Bulk Quantities & Unused Product
This protocol applies to the disposal of expired chemicals, excess stock, or contaminated product that cannot be used.
-
Do Not Dispose Down the Drain: Under no circumstances should this chemical be poured down a sink or into a storm drain. Sewage treatment systems are not designed to handle such chemicals, and this action can lead to significant environmental contamination.[3]
-
Do Not Dispose in Regular Trash: Unused chemical products in their original containers should never be placed in the standard solid waste stream.
-
Consult EHS: Contact your institution's Environmental Health & Safety office. They will provide specific instructions for packaging, labeling, and collection.
-
Packaging for Pickup:
-
Keep the chemical in its original, clearly labeled container if possible.
-
Ensure the container is sealed and in good condition.
-
Store the container in a designated, secure waste accumulation area away from incompatible materials, such as strong bases and oxidizers.[1]
-
-
Professional Disposal: The waste will be collected by a licensed professional waste disposal service, which will manage its ultimate destruction, likely through high-temperature incineration.[5]
Quantitative Data Summary
The table below summarizes key data points relevant to the handling and disposal of this compound and its analogs.
| Property | Value / Information | Source / Rationale |
| Common Name | Mecoprop (for related compound) | [7] |
| Chemical Class | Chlorophenoxy Acid Herbicide | [8] |
| Primary Hazards | Harmful if swallowed/inhaled/absorbed; Eye Irritant | [1][2] |
| Environmental Hazard | Harmful to aquatic organisms | [3] |
| RCRA Waste Code | Not specifically listed, but should be treated as hazardous. | [4] |
| Incompatible Materials | Strong bases and strong oxidizers | [1] |
| Spill Cleanup Absorbent | Vermiculite, dry sand, or chemical absorbent pads | [1] |
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for disposal of this compound.
References
-
Greenbook (n.d.). MATERIAL SAFETY DATA SHEET MECOPROP-P PCP 27891. Available at: [Link]
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PubChem (n.d.). Mecoprop. National Center for Biotechnology Information. Available at: [Link]
-
Loveland Products Canada (2018). MECOPROP-P HERBICIDE LIQUID SAFETY DATA SHEET. Available at: [Link]
-
New Jersey Department of Health (n.d.). Mecoprop - Hazardous Substance Fact Sheet. Available at: [Link]
-
Nufarm (2018). SAFETY DATA SHEET MECOPROP-P PCP 27891. Available at: [Link]
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PubChem (n.d.). 2,4-DB dimethylammonium. National Center for Biotechnology Information. Available at: [Link]
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Capot Chemical Co., Ltd. (n.d.). MSDS of 2-(2,5-DIMETHYL-PHENOXY)-PROPIONIC ACID. Available at: [Link]
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Angene Chemical (2025). Safety Data Sheet - 2,4-DB dimethylammonium. Available at: [Link]
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Wikipedia (n.d.). Mecoprop. Available at: [Link]
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Beyond Pesticides (n.d.). Mecoprop ChemicalWatch Factsheet. Available at: [Link]
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Navigating the Safe Handling of 2-(2,4-Dimethylphenoxy)propanoic Acid: A Guide to Personal Protective Equipment and Disposal
For the modern research scientist, a deep understanding of chemical safety is not merely a regulatory hurdle, but a cornerstone of scientific excellence and personal well-being. This guide provides essential, immediate safety and logistical information for handling 2-(2,4-Dimethylphenoxy)propanoic acid, a member of the phenoxy herbicide family. As Senior Application Scientists, we recognize that true laboratory safety transcends mere compliance; it is about cultivating an environment of proactive risk mitigation. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed safety decisions.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any handling of this compound, a thorough understanding of its potential hazards is paramount. Based on data from its analogue, Mecoprop-P, this compound is classified with the following hazards:
-
Harmful if swallowed (Acute Toxicity, Oral, Category 4): Ingestion can lead to adverse health effects.[1][3]
-
Causes serious eye damage (Category 1): Direct contact with the eyes can result in irreversible damage.[1][3][4]
-
Harmful in contact with skin (Acute Toxicity, Dermal, Category 4): The substance can be absorbed through the skin, leading to systemic effects.[1]
-
Harmful if inhaled (Acute Toxicity, Inhalation, Category 4): Inhalation of dusts or aerosols can be detrimental to the respiratory system.[1]
The primary routes of exposure are dermal (skin), ocular (eyes), and inhalation.[2] More than 97% of pesticide exposure occurs through the skin, highlighting the critical importance of appropriate skin protection. The severity of these hazards necessitates a multi-faceted approach to personal protection, addressing each potential route of entry into the body.
Table 1: Hazard Classification and Corresponding Health Effects
| Hazard Classification | Potential Health Effects | GHS Hazard Statement |
| Acute Toxicity, Oral (Category 4) | Harmful if ingested. | H302 |
| Serious Eye Damage (Category 1) | Risk of serious and potentially permanent eye injury. | H318 |
| Acute Toxicity, Dermal (Category 4) | Harmful upon skin contact. | H312 |
| Acute Toxicity, Inhalation (Category 4) | Harmful if dust or aerosol is inhaled. | H332 |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE is the most direct way to mitigate the risks associated with handling this compound. The following is a step-by-step guide to selecting and using the appropriate PPE.
Eye and Face Protection: Shielding Against Irreversible Damage
Given the classification of "Causes serious eye damage," robust eye and face protection is non-negotiable.
-
Low-Volume/Low-Concentration Handling: At a minimum, wear chemical safety glasses with side shields.
-
High-Volume, Concentrated, or Splash-Risk Procedures: It is imperative to use chemical splash goggles in combination with a face shield.[1] This provides a comprehensive barrier against splashes and aerosols.
Always ensure that an emergency eyewash station is readily accessible in the immediate work area. In the event of eye contact, immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[1][4]
Skin Protection: A Barrier Against Dermal Absorption
To prevent skin contact and subsequent absorption, a multi-component approach to skin protection is necessary.
-
Gloves: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are recommended for handling phenoxy herbicides.[5] Always inspect gloves for any signs of degradation or puncture before use. For tasks with a high risk of splash, consider double-gloving. After handling, wash the outside of the gloves before removing them, and then wash your hands thoroughly.[2][4]
-
Protective Clothing: A lab coat or chemical-resistant apron should be worn over personal clothing. For larger-scale operations, chemical-resistant coveralls are recommended.
-
Footwear: Closed-toe shoes are mandatory in a laboratory setting. For situations with a risk of spills, chemically resistant shoe covers or boots should be worn.
Respiratory Protection: Preventing Inhalation Hazards
Engineering controls, such as working in a well-ventilated area or under a chemical fume hood, are the primary methods for controlling inhalation exposure.[3]
-
Low-Dust/Aerosol Procedures: When handling small quantities of the solid material in a well-ventilated area, respiratory protection may not be required.
-
Procedures Generating Dust or Aerosols: If there is a potential for generating dust (e.g., weighing, mixing powders) or aerosols (e.g., spraying solutions), a NIOSH-approved respirator is necessary. A particulate respirator (e.g., N95, P100) may be sufficient for dusts. For higher concentrations or unknown exposure levels, an air-purifying respirator with organic vapor cartridges and particulate pre-filters, or a powered air-purifying respirator (PAPR), should be used.[1]
Diagram 1: PPE Selection Workflow
Caption: Decision workflow for selecting appropriate PPE.
Operational and Disposal Plans: Ensuring a Safe Workflow from Start to Finish
A comprehensive safety plan extends beyond PPE to include safe handling practices and proper disposal of waste.
Prudent Handling Practices
-
Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled.[1][3] Wash hands thoroughly with soap and water after handling and before breaks.[2]
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is essential.[3]
-
Storage: Store the chemical in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[4]
Spill Response: Preparedness is Key
In the event of a spill, a prompt and appropriate response is crucial to minimize exposure and environmental contamination.
-
Control and Contain: Immediately alert others in the area and evacuate if necessary. Control the source of the spill if it is safe to do so. For liquid spills, create a dike with absorbent material (e.g., sand, vermiculite, or commercial sorbents) to prevent spreading.[6][7] For solid spills, gently cover the material to prevent dust from becoming airborne.[6]
-
Cleanup: Wearing the appropriate PPE, clean up the spill. For liquid spills, use absorbent materials to soak up the liquid.[7] For solid spills, carefully sweep or vacuum the material into a suitable container. Avoid dry sweeping, which can generate dust.[6]
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent (e.g., soap and water), and collect the cleaning materials for proper disposal.[6][8]
Waste Disposal: Environmental Responsibility
This compound and any materials contaminated with it should be treated as hazardous waste.
-
Containerization: Collect all waste in a clearly labeled, sealed container. The label should include the words "Hazardous Waste" and the chemical name.
-
Regulatory Compliance: Dispose of the waste in accordance with all local, state, and federal regulations. Discarded, unused formulations of many chlorophenoxy herbicides are classified as hazardous waste under the Resource Conservation and Recovery Act (RCRA).[9][10][11][12] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures. Do not dispose of this chemical down the drain or in the regular trash.
By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, fostering a culture of safety and scientific integrity within the laboratory.
References
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Loveland Products, Inc. (2018, October 1). SAFETY DATA SHEET MECOPROP-P PCP 27891. Retrieved from [Link]
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Greenbook. (2012, September 12). MATERIAL SAFETY DATA SHEET MECOPROP-P PCP 27891. Retrieved from [Link]
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: mecoprop-P and its salts. Retrieved from [Link]
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Loveland Products Canada. (2018, October 1). MECOPROP-P HERBICIDE LIQUID. Retrieved from [Link]
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Pesticide Environmental Stewardship. (n.d.). Spill Cleanup. Retrieved from [Link]
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USDA Forest Service. (n.d.). HERBICIDE SPILL PLAN. Retrieved from [Link]
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Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES. Retrieved from [Link]
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Purdue University. (n.d.). Pesticide Spill Procedures. Retrieved from [Link]
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Health.vic. (2025, May 9). Pesticides - managing spills and disposals. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
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ACTenviro. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]
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Alfred University. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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Kimberly-Clark. (2009, December 3). Chemical Compatibility Guide for: KleenGuard® G10 Nitrile Gloves. Retrieved from [Link]
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Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
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Angene Chemical. (2025, April 6). Safety Data Sheet. Retrieved from [Link]
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Acros Organics. (2004, February 10). MATERIAL SAFETY DATA SHEET Propionic acid, 99%. Retrieved from [Link]
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Got Gloves. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]
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USA Scientific, Inc. (n.d.). Chemical Resistance of Latex and Nitrile Gloves. Retrieved from [Link]
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Globus Group. (2008, May 20). Chemical-Resistance-Guide-SHOWA-CHM-Neoprene.pdf. Retrieved from [Link]
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Kelco. (2008, December 15). CHEMICAL COMPATIBILITY CHART. NEOPRENE. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
